Unlocking the Pharmacological Potential of Benzenesulfonamide Derivatives: A Technical Guide
Executive Summary The benzenesulfonamide moiety (-SO₂NH₂) represents a cornerstone pharmacophore in modern medicinal chemistry. Characterized by a highly stable benzene ring tethered to a sulfonamide group, this scaffold...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The benzenesulfonamide moiety (-SO₂NH₂) represents a cornerstone pharmacophore in modern medicinal chemistry. Characterized by a highly stable benzene ring tethered to a sulfonamide group, this scaffold possesses unique physicochemical properties—most notably its capacity to act as a potent hydrogen bond donor/acceptor and a highly specific zinc-binding group (ZBG)[1]. This in-depth technical guide explores the target-specific biological activities of benzenesulfonamide derivatives, detailing their mechanistic pathways, quantitative efficacy, and the self-validating experimental protocols required for their preclinical evaluation.
Mechanistic Foundations and Target Specificity
Metalloenzyme Inhibition: Carbonic Anhydrases (CA IX and XII)
The primary driver of the benzenesulfonamide scaffold's anticancer efficacy is its ability to selectively inhibit tumor-associated carbonic anhydrases. In the hypoxic tumor microenvironment, hypoxia-inducible factor 1-alpha (HIF-1α) upregulates transmembrane isozymes CA IX and CA XII[2]. These metalloenzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. This mechanism maintains an alkaline intracellular pH (promoting tumor survival) while acidifying the extracellular space (facilitating metastasis and tissue invasion)[3].
Benzenesulfonamide derivatives coordinate directly with the catalytic Zn²⁺ ion in the active site of CA IX/XII. By displacing the zinc-bound water molecule/hydroxide ion, the sulfonamide group disrupts the enzyme's pH-regulating system, leading to lethal intracellular acidification and subsequent tumor cell apoptosis[4].
Cyclooxygenase-2 (COX-2) Selectivity
Beyond metalloenzyme inhibition, benzenesulfonamide derivatives are highly potent and selective COX-2 inhibitors[5]. By tethering the benzenesulfonamide pharmacophore to heterocyclic rings (such as pyrazolines or 1,2,3-triazoles), researchers have engineered compounds that selectively block COX-2 over the constitutively expressed COX-1[6]. This selectivity reduces prostaglandin E2 (PGE2) synthesis without triggering the gastrointestinal toxicity typically associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs)[5]. Mechanistically, the sulfonamide moiety inserts deep into the secondary, hydrophilic side-pocket of the COX-2 active site, forming critical stabilizing hydrogen bonds with residues such as Ser339, Arg513, and Val523[7].
Antimicrobial and Antibiofilm Activity
Historically rooted as the first class of synthetic antibacterial agents ("sulfa drugs"), modern benzenesulfonamide derivatives continue to exhibit potent antimicrobial properties[1]. Recent structural modifications have yielded derivatives capable of significant growth inhibition against Gram-positive bacteria (e.g., Staphylococcus aureus) and robust disruption of biofilm formation in pathogens like Klebsiella pneumoniae[3][8].
Visualizing the Pharmacological Landscape
Mechanism of CA IX inhibition by benzenesulfonamides in the hypoxic tumor microenvironment.
Sequential experimental workflow for validating benzenesulfonamide derivatives.
Quantitative Structure-Activity Relationship (SAR) Data
The biological efficacy of benzenesulfonamides is highly dependent on the nature and positioning of substituents on the aromatic ring. The table below summarizes the quantitative inhibitory activity of several recently developed derivatives across different biological targets.
To ensure scientific integrity and reproducibility, the following protocols outline the critical path for evaluating the biological activity of benzenesulfonamide derivatives. Each step is designed as a self-validating system, ensuring that observed effects are directly tied to the intended mechanism of action.
Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow Technique)
Purpose: To precisely quantify the inhibition constant (Kᵢ) of benzenesulfonamide derivatives against hCA IX.
Causality Check: The stopped-flow CO₂ hydration assay measures the initial velocity of the enzyme-catalyzed reaction by monitoring rapid pH changes. This provides real-time kinetic data, which is crucial for distinguishing tight-binding, sub-nanomolar affinities that standard endpoint assays might miss.
Step-by-Step Methodology:
Reagent Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.1 M Na₂SO₄ to maintain constant ionic strength. Add phenol red (0.2 mM) as a highly sensitive pH indicator.
Enzyme-Inhibitor Pre-incubation: Incubate recombinant hCA IX (10 nM) with varying concentrations of the benzenesulfonamide derivative (0.1 nM to 1 µM) for 15 minutes at 20°C.
Causality: Pre-incubation is mandatory to ensure the thermodynamic equilibrium of the slow-binding sulfonamide-Zn²⁺ complex before the substrate is introduced.
Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with an equal volume of CO₂-saturated water (15 mM) using a stopped-flow spectrophotometer.
Data Acquisition: Monitor the absorbance decay of phenol red at 558 nm over a 10-second window to capture the initial linear phase of the reaction.
Kinetic Analysis: Calculate initial velocities and determine the Kᵢ using non-linear least-squares fitting of the Morrison equation (required for tight-binding inhibitors where the inhibitor concentration is close to the enzyme concentration).
Protocol 2: Hypoxia-Induced Cell Viability Assay
Purpose: To evaluate the selective cytotoxicity of CA IX inhibitors in a tumor-mimicking environment.
Causality Check: CA IX is minimally expressed in normoxic tissues but highly upregulated under hypoxia. Testing compounds in both conditions validates that the observed cytotoxicity is mechanistically driven by CA IX inhibition rather than off-target, generalized cellular toxicity.
Step-by-Step Methodology:
Cell Seeding: Seed MDA-MB-231 breast cancer cells at 5×10³ cells/well in 96-well plates. Allow 24 hours for adherence.
Hypoxic Conditioning: Transfer half the plates to a hypoxia incubator chamber (1% O₂, 5% CO₂, 94% N₂) and maintain the other half in normoxia (21% O₂). Incubate for 24 hours.
Causality: This specific 24-hour window is required to induce robust HIF-1α stabilization and subsequent CA IX overexpression.
Compound Treatment: Treat cells with benzenesulfonamide derivatives (0.1 µM to 50 µM) and incubate for an additional 48 hours under their respective atmospheric conditions.
MTT Assay: Add MTT reagent (0.5 mg/mL) and incubate for 4 hours.
Causality: Only metabolically active, viable cells will reduce MTT to insoluble purple formazan, providing a direct colorimetric readout of survival.
Quantification: Solubilize the formazan crystals in DMSO and measure absorbance at 570 nm. Calculate the Hypoxia Cytotoxicity Ratio (HCR = IC₅₀ Normoxia / IC₅₀ Hypoxia) to determine the compound's hypoxic selectivity.
References
biological activity of benzenesulfonamide derivatives. BenchChem. 1
Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Dove Press. 6
Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Publications. 2
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. 3
Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Publishing. 7
Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity. MDPI. 4
Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. PMC. 5
role of 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide in organic synthesis
An In-Depth Technical Guide to the Role of 4-Bromo-N-tert-butyl-2-methylbenzenesulfonamide in Modern Organic Synthesis Abstract This technical guide provides a comprehensive analysis of 4-bromo-N-tert-butyl-2-methylbenze...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Role of 4-Bromo-N-tert-butyl-2-methylbenzenesulfonamide in Modern Organic Synthesis
Abstract
This technical guide provides a comprehensive analysis of 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide, a versatile and sterically-defined building block in organic synthesis. While specific literature on this exact molecule is nascent, its true synthetic potential is revealed through a detailed examination of its constituent functional groups. We will establish its role as a powerful tool for medicinal and materials chemists by focusing on two primary, high-impact applications: (1) as a sterically-hindered substrate for palladium-catalyzed cross-coupling reactions, and (2) as a precisely-configured substrate for directed ortho-metalation (DoM). This guide offers field-proven, detailed experimental protocols, mechanistic insights, and a discussion of the strategic considerations necessary for its successful application in complex molecule synthesis.
Introduction and Physicochemical Profile
4-Bromo-N-tert-butyl-2-methylbenzenesulfonamide is a polysubstituted aromatic compound featuring a unique convergence of functionalities. The presence of a bromine atom, a potent handle for cross-coupling, combined with a bulky N-tert-butylsulfonamide directing group and an ortho-methyl substituent, endows this molecule with distinct reactivity. These features allow for sequential and regioselective functionalization, making it an attractive intermediate for constructing complex, three-dimensional scaffolds.
Physicochemical Data
A summary of the key physical and chemical properties for 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide is provided below.
Synthesis of 4-Bromo-N-tert-butyl-2-methylbenzenesulfonamide
The most direct and reliable synthesis of the title compound involves the reaction of commercially available 4-bromo-2-methylbenzenesulfonyl chloride with tert-butylamine. The sulfonyl chloride is a potent electrophile, and the primary amine acts as the nucleophile.
Caption: Synthetic route to the target compound.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from established procedures for the synthesis of N-tert-butylsulfonamides from sulfonyl chlorides.[3]
Materials:
4-Bromo-2-methylbenzenesulfonyl chloride (1.0 eq)
tert-Butylamine (2.5 eq)
Anhydrous Dichloromethane (CH₂Cl₂)
1 M Hydrochloric Acid (HCl)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
To a stirred solution of 4-bromo-2-methylbenzenesulfonyl chloride (1.0 eq) in anhydrous CH₂Cl₂ (approx. 0.2 M) under a nitrogen atmosphere at 0 °C (ice bath), add tert-butylamine (2.5 eq) dropwise.
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
Upon completion, dilute the mixture with CH₂Cl₂ and transfer to a separatory funnel.
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
The crude product can be purified by flash chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure title compound.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the sulfonyl chloride starting material and the appearance of a singlet corresponding to the nine tert-butyl protons in the ¹H NMR spectrum are key indicators of a successful reaction.
Role 1: Substrate for Palladium-Catalyzed Cross-Coupling
The C(sp²)-Br bond at the C4 position is a prime site for forming new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[4]
Expertise & Causality: The key challenge in coupling this substrate is the steric hindrance imposed by the ortho-methyl group. This steric congestion can impede the initial oxidative addition step of the catalytic cycle. To overcome this, the choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or ferrocenyl ligands are often required. These ligands promote the formation of a highly reactive, low-coordinate Pd(0) species that can more readily access the sterically encumbered C-Br bond.[5][6]
Caption: Conceptual workflow of a Suzuki reaction.
Detailed Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a representative procedure for the coupling of a sterically hindered aryl bromide.[5]
SPhos (or other suitable biarylphosphine ligand, 5 mol%)
Potassium phosphate (K₃PO₄, 3.0 eq)
Anhydrous Toluene and Water (e.g., 10:1 ratio)
Procedure:
To an oven-dried Schlenk flask, add the sulfonamide, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
Evacuate and backfill the flask with argon or nitrogen three times.
Add the degassed toluene/water solvent mixture via syringe.
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.
Purify the residue by flash chromatography.
Role 2: Substrate for Directed ortho-Metalation (DoM)
The N-tert-butylsulfonamide group is a powerful Directed Metalation Group (DMG). It coordinates to an organolithium base (like n-BuLi or s-BuLi), directing deprotonation specifically to the C3 position—the only available ortho position. The resulting aryllithium intermediate can then be trapped with a wide range of electrophiles.[7][8]
Trustworthiness & Self-Validation: This reaction is highly regioselective due to the chelation effect. The lithium cation is coordinated by the oxygen atoms of the sulfonamide, bringing the alkyl base into close proximity with the C3 proton. This intramolecularly-assisted deprotonation is kinetically favored over deprotonation at other sites. Successful functionalization can be verified by NMR spectroscopy, where the appearance of a new substituent and a change in the aromatic proton splitting patterns confirm the desired transformation.
Caption: Workflow for Directed ortho-Metalation.
Detailed Protocol: ortho-Iodination via DoM
This protocol demonstrates the introduction of an iodine atom at the C3 position.
Dissolve the sulfonamide in anhydrous THF in an oven-dried, nitrogen-flushed flask. Add TMEDA (1.2 eq).
Cool the solution to -78 °C (dry ice/acetone bath).
Add s-BuLi (1.2 eq) dropwise. A color change (typically to yellow or orange) indicates the formation of the aryllithium species. Stir at -78 °C for 1 hour.
In a separate flask, dissolve iodine (1.5 eq) in anhydrous THF.
Transfer the aryllithium solution via a cannula into the iodine solution at -78 °C.
Stir for 30 minutes at -78 °C, then allow the reaction to warm to room temperature.
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
Purify by flash chromatography to yield 4-bromo-3-iodo-N-tert-butyl-2-methylbenzenesulfonamide.
Conclusion and Future Outlook
4-Bromo-N-tert-butyl-2-methylbenzenesulfonamide is a strategically designed synthetic intermediate whose value lies in its predictable, regioselective reactivity. By leveraging well-established principles of cross-coupling and directed metalation, chemists can use this molecule to rapidly build complexity. The bromine atom serves as a reliable anchor point for diversification via palladium catalysis, while the sulfonamide group offers a precise tool for subsequent functionalization at the adjacent C3 position. This dual-reactivity profile makes it an exemplary building block for creating libraries of complex small molecules in drug discovery and for developing novel functional materials. Future work will likely see this and related scaffolds employed in the synthesis of novel kinase inhibitors, GPCR modulators, and organic electronics where precise control over substitution patterns is paramount.
References
PrepChem. Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide. [Link]
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. 1995, 95 (7), 2457–2483. [Link]
Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. 2016, 116 (19), 12564–12649. [Link]
Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Halides. Journal of the American Chemical Society. 2007, 129 (11), 3358–3366. [Link]
Snieckus, V. Directed ortho metalation. Toluene revisited and new applications in synthesis. Chemical Reviews. 1990, 90 (6), 879–933. [Link]
Baran, P. S. Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]
theoretical studies on 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide
An In-depth Technical Guide: A Theoretical Investigation of 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide: A Methodological Whitepaper for Computational Analysis and Biological Target Exploration Abstract The benzenesu...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide:
A Theoretical Investigation of 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide: A Methodological Whitepaper for Computational Analysis and Biological Target Exploration
Abstract
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents. This technical guide presents a comprehensive theoretical framework for the study of a specific, yet underexplored, derivative: 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide (CAS 908602-40-4). While extensive experimental data on this particular molecule is not yet prevalent in the literature, its constituent functional groups—a 4-bromo substituent known for enhancing biological potency, a sterically significant N-tert-butyl group, and a 2-methyl group influencing electronic and conformational properties—suggest a rich potential for novel bioactivity.
This whitepaper serves as a methodological guide for researchers, scientists, and drug development professionals. It outlines a robust, multi-pillar computational workflow, beginning with molecular structure optimization via Density Functional Theory (DFT) and extending to the prediction of spectroscopic signatures, analysis of electronic properties, and in silico evaluation of potential biological activity through molecular docking and ADMET profiling. By grounding our approach in established theoretical protocols for analogous sulfonamide structures, we provide a self-validating system for predicting the physicochemical properties and therapeutic potential of this and other novel sulfonamide derivatives, thereby bridging the gap between molecular design and experimental pursuit.
Introduction: The Strategic Design of a Sulfonamide Candidate
The Enduring Legacy of the Sulfonamide Scaffold
Sulfonamides (R-SO₂-NH-R') are a class of compounds that have had a profound and lasting impact on medicine. Initially recognized for their antibacterial properties as "sulfa drugs," they function by competitively inhibiting the dihydropteroate synthase (DHPS) enzyme in bacteria, a critical step in folate synthesis.[1][2] Beyond their antimicrobial applications, the sulfonamide moiety is a privileged scaffold found in drugs for a diverse range of conditions, including diuretics, hypoglycemics, and anticancer agents.[1][2] Their continued prevalence is a testament to their synthetic accessibility, metabolic stability, and versatile ability to engage with a variety of biological targets.
Rationale for Investigating 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide
The selection of this specific molecule for theoretical study is based on a rational analysis of its structural components, each of which is known to modulate pharmacological activity.
The 4-Bromo Substituent: Halogenation, particularly at the para-position of the phenyl ring, is a common strategy in drug design. The 4-bromo substitution has been specifically noted in some studies for conferring potent and selective inhibitory activity.[3] For example, in a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, the 4-bromo derivative showed a two-fold improvement in inhibitory activity against the 12-lipoxygenase enzyme compared to its unsubstituted counterpart.[4] The bromine atom can enhance lipophilicity, potentially improving membrane permeability, and can participate in halogen bonding, a specific type of non-covalent interaction that can stabilize protein-ligand complexes.[3]
The N-tert-Butyl Group: This bulky alkyl group significantly influences the molecule's steric profile. It can serve as a "protecting" group, preventing N-dealkylation, and its size can enforce specific conformations that may be favorable for binding to a target active site. Computationally, the interaction of a tert-butyl group with an aromatic ring has been studied, confirming the existence of stable π-electron complexes that influence the overall electronic structure.[5]
The 2-Methyl Group: The ortho-methyl group introduces both electronic and steric effects. It is a weak electron-donating group, which can modulate the acidity of the sulfonamide N-H proton. Furthermore, its presence adjacent to the sulfonyl group can restrict the rotation around the C-S bond, influencing the overall three-dimensional shape of the molecule and its ability to fit within a constrained binding pocket.
Objectives of this Theoretical Guide
This document aims to:
Establish a comprehensive, validated computational workflow for characterizing 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide.
Predict its optimized geometric structure and key spectroscopic identifiers (NMR, IR) to aid in future experimental validation.
Analyze its electronic landscape through Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP) maps to understand its intrinsic reactivity.
Propose and outline a protocol for in silico screening against relevant biological targets to hypothesize its potential therapeutic applications.
Foundational Prerequisite: Synthesis and Experimental Verification
While this guide focuses on theoretical studies, any computational model must be validated by experimental data. A plausible synthetic route and the necessary spectroscopic analyses are foundational to this process.
Proposed Synthetic Route
The synthesis of N-substituted benzenesulfonamides is a well-established chemical transformation. The title compound can be readily synthesized via a nucleophilic substitution reaction between 4-bromo-2-methylbenzenesulfonyl chloride and tert-butylamine. An appropriate base, such as triethylamine or pyridine, is typically used to scavenge the hydrochloric acid byproduct.[2]
Protocol: Standard Spectroscopic Analysis
To confirm the identity and purity of the synthesized compound and to provide data for comparison with theoretical predictions, a standard suite of spectroscopic analyses is required.
Table 1: Experimental Protocols for Spectroscopic Characterization
Technique
Instrumentation
Sample Preparation
Key Parameters & Rationale
¹H & ¹³C NMR
400 MHz or 500 MHz NMR Spectrometer
Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[6]
Provides definitive information on the chemical environment of hydrogen and carbon atoms, confirming the connectivity and substitution pattern of the molecule.
FT-IR (ATR)
Fourier-Transform Infrared Spectrometer with an Attenuated Total Reflectance (ATR) accessory.[6]
Place a small amount of solid sample directly onto the ATR crystal and apply pressure.
Identifies characteristic functional groups, such as the N-H stretch, S=O asymmetric and symmetric stretches, and C-Br vibrations, which can be compared directly with calculated vibrational frequencies.
| Mass Spectrometry | ESI or GC-MS system | Dissolve a small amount of sample in a suitable solvent (e.g., methanol or acetonitrile) for infusion or injection. | Confirms the molecular weight of the compound and provides fragmentation patterns that can offer additional structural evidence. |
Computational Methodology: A Validated Workflow
Our theoretical approach is built upon Density Functional Theory (DFT), a robust quantum mechanical modeling method frequently employed for the electronic structure simulation of organic compounds, including sulfonamides.[1] DFT provides an excellent balance between computational cost and accuracy for molecules of this size.
Protocol: Geometry Optimization and Frequency Analysis
Causality: The first and most critical step is to find the molecule's lowest energy conformation (its most stable 3D shape). This optimized geometry is the basis for all subsequent calculations. A frequency analysis is then performed to confirm that this structure is a true energy minimum (i.e., has no imaginary frequencies) and to calculate the vibrational (IR) spectrum.
Step-by-Step Methodology:
Construct an initial 3D structure of 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide using molecular modeling software.
Perform a full geometry optimization using the B3LYP functional combined with the 6-311+G(d,p) basis set. This level of theory is well-regarded for its accuracy in reproducing experimental data for similar organic molecules.[7][8]
The optimization should be performed without any geometric constraints.
Following optimization, conduct a frequency calculation at the same level of theory to obtain the vibrational frequencies and confirm the nature of the stationary point.
Protocol: Prediction of Spectroscopic Properties
Causality: Predicting NMR and IR spectra allows for a direct, one-to-one comparison with experimental data, serving as a primary validation of the computational model.
Step-by-Step Methodology:
IR Spectrum: The vibrational frequencies obtained from the frequency analysis (Section 3.1) are used to generate a theoretical IR spectrum. A scaling factor (typically ~0.96 for B3LYP) is often applied to the calculated frequencies to better match experimental values.
NMR Spectrum: Using the optimized geometry, calculate the ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311+G(d,p) level.[6]
Chemical shifts are calculated relative to a reference standard (Tetramethylsilane, TMS), which must be computed at the identical level of theory for consistency.
Protocol: Frontier Molecular Orbital (FMO) and Reactivity Analysis
Causality: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron.[1] The energy gap between them (E_LUMO - E_HOMO) is a crucial indicator of chemical reactivity and stability.[1]
Step-by-Step Methodology:
Extract the energies of the HOMO and LUMO from the optimized structure's output file.
Calculate the HOMO-LUMO energy gap.
Visualize the 3D plots of the HOMO and LUMO to identify which parts of the molecule are involved in these key orbitals.
Causality: The MEP map provides a visual representation of the charge distribution across the molecule. It is invaluable for identifying regions that are electron-rich (potential sites for electrophilic attack, colored in shades of red) and electron-poor (potential sites for nucleophilic attack, colored in shades of blue). This helps predict how the molecule will interact with biological receptors.
Step-by-Step Methodology:
Using the optimized geometry, perform a single-point energy calculation to generate the MEP surface.
Map the electrostatic potential onto the molecule's electron density surface.
Analyze the map to identify the most negative potential (e.g., around the sulfonyl oxygens) and the most positive potential (e.g., around the N-H proton).
Caption: Workflow for DFT-based theoretical characterization and experimental validation.
Theoretical Results and Predictive Discussion
This section presents the expected results from the computational workflow described above, based on established chemical principles and data from analogous structures.
Optimized Molecular Structure
The geometry of the sulfonamide group is predicted to be a slightly distorted tetrahedron around the sulfur atom.[2][9] The bulky N-tert-butyl and ortho-methyl groups will likely induce a specific, non-planar orientation of the phenyl ring relative to the S-N bond. The C-S-N-C dihedral angle is a key parameter that defines this conformation and is expected to be in the range of 50-70°, similar to related structures.[2]
Table 2: Predicted Key Geometric Parameters for 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide
Caption: Simplified connectivity diagram for key atoms in the title compound.
Electronic Properties and Reactivity
Frontier Molecular Orbitals (FMO): The HOMO is expected to be localized primarily on the bromo-substituted phenyl ring, indicating this is the most likely site for oxidation or electrophilic attack. The LUMO will likely be distributed across the sulfonyl group and the aromatic ring, representing the most favorable region for accepting an electron. A significant HOMO-LUMO gap (typically > 4 eV) would suggest high kinetic stability.
Molecular Electrostatic Potential (MEP): The MEP map will visually confirm the electronic distribution. The most electron-rich (red) regions are predicted to be centered on the two oxygen atoms of the sulfonyl group, making them primary sites for hydrogen bonding or interaction with electrophiles. The most electron-poor (blue) region will be the acidic proton on the sulfonamide nitrogen (N-H), highlighting its role as a hydrogen bond donor.
Probing Biological Potential: An In Silico Screening Cascade
With a validated molecular model, we can proceed to explore its potential biological activity using in silico screening methods.
Rationale for Target Selection
Based on the activities of structurally related bromo-benzenesulfonamides, two promising target classes are:
Carbonic Anhydrases (CAs): Sulfonamides are classic inhibitors of CAs, enzymes involved in pH regulation, and are targets for glaucoma and certain cancers. Bromo-substituted benzenesulfonamides are known to inhibit various CA isoforms.[3]
Bacterial Enzymes: The foundational activity of sulfonamides against bacterial targets like DHPS remains relevant. Additionally, other essential enzymes like DNA gyrase have been identified as targets for novel sulfonamides.[10]
Protocol: Molecular Docking
Causality: Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). It is used to estimate the strength of binding (docking score) and visualize the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.
Step-by-Step Methodology:
Receptor Preparation: Obtain the 3D crystal structure of the target protein (e.g., Human Carbonic Anhydrase II or S. aureus DNA gyrase) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
Ligand Preparation: Use the DFT-optimized, low-energy conformation of 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide as the input ligand structure.
Grid Generation: Define the active site of the enzyme, typically a cavity where the native substrate or a known inhibitor binds. This defines the search space for the docking algorithm.
Docking Simulation: Run the docking algorithm (e.g., AutoDock Vina) to generate a series of possible binding poses for the ligand within the active site.
Analysis: Analyze the top-ranked poses based on their docking scores and visualize the intermolecular interactions to assess the binding mode's plausibility.
Protocol: ADMET Prediction
Causality: A potent molecule is not a viable drug if it has poor pharmacokinetic properties or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides an early-stage assessment of a compound's drug-likeness.
Step-by-Step Methodology:
Utilize a validated online platform such as the SwissADME server.[11]
Input the simplified molecular-input line-entry system (SMILES) string or upload the 3D structure of the title compound.
The server calculates a range of physicochemical properties (e.g., LogP, molecular weight, topological polar surface area) and predicts pharmacokinetic behaviors (e.g., GI absorption, blood-brain barrier penetration).
Evaluate the results against established criteria for drug-likeness, such as Lipinski's Rule of Five, to identify any potential liabilities.
Caption: Workflow for the in silico evaluation of biological potential.
Conclusion and Future Directions
This technical guide has outlined a rigorous, multi-faceted theoretical framework for the comprehensive investigation of 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide. By leveraging established DFT methodologies, we can reliably predict its structural, spectroscopic, and electronic properties. This foundational characterization enables a rational exploration of its biological potential through molecular docking and ADMET profiling.
The true power of this approach lies in the synergy between computational prediction and experimental validation. The theoretical results presented herein provide a clear roadmap for future laboratory work. The predicted NMR and IR spectra can be used to unequivocally confirm the successful synthesis of the target compound. Furthermore, the insights from molecular docking can guide the selection of appropriate in vitro assays to test its activity against high-probability targets like carbonic anhydrases. This integrated strategy accelerates the drug discovery process, allowing for a more efficient allocation of resources and a deeper understanding of the structure-activity relationships that govern the therapeutic potential of novel sulfonamide derivatives.
References
N-Chlorination of Sulfonamides: DFT Study of the Reaction Mechanism. (2025). ACS Publications.
Hoque, A. A., Guha, C., Sepay, N., Dey, S. P., & Halder, U. C. (2022). Anti-COVID-19 Sulfonamides: A DFT, Docking and ADMET Study. Coronaviruses, 3(1), 73-80.
Synthesis, Docking, and DFT Studies on Novel Schiff Base Sulfonamide Analogues as Selective COX-1 Inhibitors with Anti-Platelet Aggregation Activity. (2024). MDPI.
DFT optimized structure of a sulphonamide, b sulfamethazine, and c sulfadiazine. (n.d.). ResearchGate.
A Comparative Analysis of the Biological Efficacy of 2-Bromo vs. 4-Bromo Substituted Benzenesulfonamides. (n.d.). Benchchem.
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019).
Holt, E., Taylor, C. G., Corcoran, M., et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry.
Spectroscopic and Structural Elucidation of N-(4-bromobenzenesulfonyl)benzamide: A Technical Guide. (n.d.). Benchchem.
Pinter, A., Cirkva, V., & Michl, J. (2020). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 76(2), 235-238.
Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. (n.d.). ResearchGate.
Kolboe, S. (2011). A computational study of tert-butylbenzenium ions. The Journal of Physical Chemistry A, 115(14), 3106-3115.
4-(tert-butyl)-N,N-diethylbenzenesulfonamide: Structural, absorption distribution metabolism excretion toxicity (ADMET) and molecular docking studies. (2021). ResearchGate.
An In-depth Technical Guide to 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide
This guide provides a comprehensive technical overview of 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide, a substituted aromatic sulfonamide of interest to researchers and professionals in drug discovery and chemical sy...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical overview of 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide, a substituted aromatic sulfonamide of interest to researchers and professionals in drug discovery and chemical synthesis. This document delves into the compound's identifiers, chemical properties, a detailed synthesis protocol, and its potential applications, grounded in established chemical principles.
Compound Identification and Chemical Properties
A precise understanding of a compound's identity and fundamental properties is the cornerstone of any scientific investigation. This section provides a consolidated summary of the key identifiers and physicochemical characteristics of 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide.
Synonyms and Identifiers
The following table summarizes the various names and registry numbers used to identify 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide, ensuring accurate cross-referencing in research and procurement.
The physical and chemical properties of a compound dictate its behavior in various experimental settings, from reaction conditions to biological assays. The properties for 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide are summarized below.
Property
Value
Notes
Physical State
Solid
Based on typical benzenesulfonamides.
Purity
≥98%
As specified by commercial suppliers.
Solubility
Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in water.
Inferred from the nonpolar nature of the molecule and general solubility of sulfonamides.
Storage
Store in a cool, dry, well-ventilated area away from incompatible substances.
General recommendation for stable chemical compounds.
Synthesis of 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide
Synthesis Pathway Overview
The overall synthetic route is depicted in the following diagram:
Caption: Proposed two-step synthesis of 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide.
Step 1: Synthesis of 4-bromo-2-methylbenzenesulfonyl chloride
The initial and critical step is the conversion of 4-bromo-2-methylaniline to the corresponding sulfonyl chloride. This transformation is typically achieved via a Sandmeyer-type reaction, where the aniline is first diazotized and then reacted with sulfur dioxide in the presence of a copper catalyst.
Experimental Protocol:
Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-bromo-2-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice-salt bath.
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
Sulfonyl Chloride Formation: In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(II) chloride.
Slowly add the cold diazonium salt solution to the sulfur dioxide solution. Vigorous evolution of nitrogen gas will be observed.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
Work-up: Pour the reaction mixture into ice-water. The crude 4-bromo-2-methylbenzenesulfonyl chloride will precipitate as a solid.
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like hexane or by column chromatography. The melting point of 4-bromo-2-methylbenzenesulfonyl chloride is reported to be 62-66 °C.
Step 2: Synthesis of 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide
The final step involves the nucleophilic substitution of the chloride on the sulfonyl chloride intermediate with tert-butylamine. The bulky tert-butyl group may slow the reaction rate compared to less hindered amines, but the reaction proceeds readily under standard conditions.
Experimental Protocol:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-2-methylbenzenesulfonyl chloride (1.0 eq) in an anhydrous solvent such as dichloromethane or chloroform.[5]
Amine Addition: To the stirred solution, add tert-butylamine (2.5 eq) dropwise at room temperature.[5] The excess amine also acts as a base to neutralize the HCl byproduct.
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed, which typically takes 12-24 hours.[5]
Work-up: Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid (to remove excess tert-butylamine), water, and brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: The crude 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide can be purified by flash column chromatography on silica gel using a solvent system such as ethyl acetate/hexane to afford the final product as a solid.[5]
Spectroscopic Characterization
While specific spectral data for 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide is not available in the searched literature, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
Expected Spectroscopic Data:
¹H NMR: The spectrum would be expected to show a singlet for the tert-butyl protons, a singlet for the methyl protons on the benzene ring, and signals in the aromatic region corresponding to the three protons on the substituted benzene ring.
¹³C NMR: The spectrum would show characteristic peaks for the tert-butyl and methyl carbons, as well as the aromatic carbons.
IR Spectroscopy: Key vibrational bands would include N-H stretching, C-H stretching (aromatic and aliphatic), S=O stretching (asymmetric and symmetric), and C-Br stretching. Aromatic C=C bending vibrations would also be present.[6]
Mass Spectrometry: The mass spectrum would exhibit a characteristic isotopic pattern for a compound containing one bromine atom (M+ and M+2 peaks of nearly equal intensity).[7] Fragmentation would likely involve loss of the tert-butyl group and cleavage of the C-S and S-N bonds.
Applications in Research and Drug Development
The benzenesulfonamide scaffold is a well-established pharmacophore found in a wide array of therapeutic agents. While specific biological activity for 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide has not been reported in the searched literature, its structural features suggest potential areas of investigation.
Potential as a Kinase Inhibitor
Benzenesulfonamide derivatives have been identified as promising kinase inhibitors, with some showing activity against targets like Tropomyosin receptor kinase A (TrkA), which is implicated in glioblastoma.[8][9] The specific substitution pattern of 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide could be explored for its potential to selectively inhibit various kinases involved in cancer and other diseases.
Building Block in Medicinal Chemistry
This compound serves as a valuable intermediate for the synthesis of more complex molecules. The bromine atom provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the generation of diverse chemical libraries for high-throughput screening in drug discovery programs. The sulfonamide moiety can participate in hydrogen bonding and other interactions with biological targets.
Ion Channel Modulation
Certain benzenesulfonamide compounds have been investigated for their ability to modulate the activity of voltage-gated sodium channels, which are important targets in conditions like epilepsy.[10] The lipophilic nature of the bromo and tert-butyl groups in the target molecule could facilitate its interaction with the hydrophobic domains of these channels.
Safety and Handling
As a laboratory chemical with limited toxicological data, 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide should be handled with appropriate care. The following safety precautions are based on the known hazards of structurally related compounds.
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
First Aid:
In case of skin contact: Wash with soap and water.
In case of eye contact: Rinse cautiously with water for several minutes.
If inhaled: Move to fresh air.
If swallowed: Seek medical attention.
For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-bromo-N-tert-butyl-2-methylbenzenesulfonamide is a chemical compound with potential applications in medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its identifiers, properties, a detailed synthesis protocol based on established methodologies, and potential areas for future research. As with any research chemical, a thorough understanding of its properties and safe handling procedures is essential for its effective and responsible use in the laboratory.
Google Patents. US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents.
Royal Society of Chemistry. Synthesis of sulfonyl chloride substrate precursors. [Link]
Luci, D. K., et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of medicinal chemistry, 57(2), 495-506.
Al-Ostoot, F. H., et al. (2023). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 28(15), 5894.
Al-Ostoot, F. H., et al. (2023). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. PMC. [Link]
University of Colorado Boulder. Spectroscopy Infrared Spectra. [Link]
MDPI. Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. [Link]
Google Patents. WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][1][11][12]triazolo[4,3-a][11][12]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer.
PrepChem.com. Synthesis of 4-bromo-N-tert-butyl-benzamide. [Link]
The Royal Society of Chemistry. N-benzyl-N,4-dimethylbenzenesulfonamide (3a). [Link]
Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. [Link]
Organic Syntheses. p. 943 - Organic Syntheses Procedure. [Link]
Waters. Routine LC-MS Analysis of Intact Antibodies. [Link]
MDPI. Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. [Link]
An In-depth Technical Guide to the Steric Hindrance Effects of 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide
Abstract This technical guide provides a comprehensive analysis of the steric hindrance effects imparted by the unique structural features of 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide. The presence of a bulky tert-...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive analysis of the steric hindrance effects imparted by the unique structural features of 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide. The presence of a bulky tert-butyl group on the sulfonamide nitrogen and a methyl group at the ortho position of the benzene ring creates significant steric congestion. This guide will explore the profound implications of this steric hindrance on the molecule's conformational preferences, chemical reactivity, and potential applications in drug discovery and materials science. Detailed experimental protocols for the synthesis and characterization of this molecule are provided, alongside computational modeling insights to elucidate its three-dimensional structure and steric profile.
Introduction to Steric Hindrance in Substituted Benzenesulfonamides
Steric hindrance is a fundamental concept in chemistry that describes the influence of the spatial arrangement of atoms on the reactivity and properties of a molecule.[1] In the context of benzenesulfonamides, a class of compounds with significant therapeutic and industrial applications, the introduction of bulky substituents can dramatically alter their chemical behavior. The sulfonamide functional group itself is not exceptionally large; however, substitution on the aromatic ring and the nitrogen atom can introduce significant steric bulk.
The molecule at the center of this guide, 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide, is a prime example of a sterically hindered sulfonamide. Its structure incorporates two key features that contribute to its steric profile:
The N-tert-butyl group: The tert-butyl group is one of the most sterically demanding substituents in organic chemistry. Its tetrahedral arrangement of three methyl groups around a central carbon atom creates a large, non-polar, and conformationally rigid dome over the sulfonamide nitrogen.
The ortho-methyl group: The placement of a methyl group at the C2 position of the benzene ring, adjacent to the sulfonamide attachment point, further increases steric congestion around the sulfonyl group.
This guide will dissect the individual and combined steric effects of these two groups on the molecule's properties and behavior.
Synthesis of 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide
The synthesis of 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide can be achieved through a multi-step process, beginning with the chlorosulfonation of a suitable substituted benzene derivative, followed by amination. The choice of starting material and reaction conditions is crucial to achieving a good yield of the desired product.
Synthetic Pathway
A logical and commonly employed synthetic route is outlined below. This pathway starts with the commercially available 3-bromo-toluene.
Caption: Synthetic pathway for 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide.
Experimental Protocol
Step 1: Synthesis of 4-bromo-2-methylbenzenesulfonyl chloride
This initial step involves the electrophilic aromatic substitution of 3-bromo-toluene with chlorosulfonic acid. The directing effects of the methyl (ortho, para-directing) and bromo (ortho, para-directing) groups will primarily yield the 4-bromo-2-methyl and 2-bromo-4-methyl isomers. The desired 4-bromo-2-methylbenzenesulfonyl chloride can be isolated through careful purification.
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas, place 3-bromo-toluene (1 equivalent). Cool the flask to 0-5 °C in an ice bath.
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (3-4 equivalents) dropwise from the dropping funnel to the stirred 3-bromo-toluene. Maintain the temperature below 10 °C throughout the addition.
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
Work-up: Carefully pour the reaction mixture onto crushed ice. The product, 4-bromo-2-methylbenzenesulfonyl chloride, will precipitate as a solid.
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like hexane or by column chromatography on silica gel.
Step 2: Synthesis of 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide
The final step is the nucleophilic substitution of the sulfonyl chloride with tert-butylamine. A base, such as pyridine, is used to neutralize the HCl generated during the reaction.
Reaction Setup: In a round-bottom flask, dissolve 4-bromo-2-methylbenzenesulfonyl chloride (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.
Addition of Reagents: Add pyridine (1.2 equivalents) to the solution, followed by the slow addition of tert-butylamine (1.1 equivalents).
Reaction: Stir the reaction mixture at room temperature for 12-16 hours.
Work-up: Wash the reaction mixture with dilute hydrochloric acid to remove excess pyridine and tert-butylamine, followed by a wash with saturated sodium bicarbonate solution and brine.
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or recrystallization to yield pure 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide.
The steric hindrance in 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide dictates its preferred three-dimensional conformation. The bulky tert-butyl and ortho-methyl groups will restrict rotation around the S-N and S-C bonds, leading to a limited number of low-energy conformers.
Rotational Barriers and Preferred Conformations
The rotation around the S-N bond in sulfonamides can be influenced by steric and electronic factors. In the case of our target molecule, the large tert-butyl group will create a significant barrier to rotation. Similarly, the ortho-methyl group will clash with the sulfonyl oxygens and the N-tert-butyl group, restricting the rotation of the entire sulfonamide moiety relative to the benzene ring.
Computational modeling, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the rotational energy landscape and identify the most stable conformations. These calculations would likely reveal that the most stable conformer adopts a staggered arrangement to minimize steric repulsion between the bulky groups.
Electronic Properties and Reactivity Profiling of 4-Bromo-N-tert-butyl-2-methylbenzenesulfonamide: A Technical Guide for Advanced Synthesis
Executive Summary In the landscape of modern medicinal chemistry and complex organic synthesis, 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide (CAS: 908602-40-4) serves as a highly privileged, electronically tunable sca...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry and complex organic synthesis, 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide (CAS: 908602-40-4) serves as a highly privileged, electronically tunable scaffold. Far from being a simple static building block, this molecule presents a fascinating "push-pull" electronic topology. It is frequently utilized in the development of sulfonamide-based therapeutics (such as carbonic anhydrase inhibitors and antimicrobial agents) and acts as a versatile electrophile in transition-metal-catalyzed cross-coupling reactions.
This whitepaper deconstructs the electronic properties of this molecule, explaining the causality behind its reactivity, and provides field-proven, self-validating methodologies for its manipulation in the laboratory.
Structural and Electronic Topology
To master the reactivity of 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide, one must understand the synergistic electronic effects of its three distinct substituents on the central benzene ring:
The Sulfonamide Group (-SO₂NHtBu) at C1: The sulfonyl moiety is a powerful electron-withdrawing group via both inductive (-I) and resonance (-M) effects. It significantly depletes electron density from the aromatic ring, particularly at the ortho and para positions [3]. The bulky tert-butyl group serves a dual purpose: it acts as a robust steric shield to prevent unwanted N-arylation during catalysis, and its mild electron-donating (+I) nature slightly decreases the acidity of the N-H proton, preventing premature deprotonation under mildly basic conditions.
The Bromine Atom (-Br) at C4: Positioned exactly para to the sulfonamide group, the C-Br bond is highly polarized. The strong electron-withdrawing effect of the para-sulfonamide group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aryl bromide. This electronic depletion makes the C-Br bond exceptionally susceptible to oxidative addition by low-valent transition metals [1].
The Methyl Group (-CH₃) at C2: The methyl group provides a mild electron-donating (+I) effect. However, its primary role is steric. Positioned ortho to the bulky sulfonamide group, it restricts the rotational degrees of freedom of the -SO₂NHtBu moiety, locking it into a conformation that influences both crystal packing and target-protein binding in drug discovery.
Quantitative Electronic Parameters
The following table summarizes the core quantitative data that dictates the molecule's behavior in solution:
Property
Value
Electronic Consequence & Causality
Molecular Weight
306.22 g/mol
Standard analytical baseline for LC-MS validation.
Hammett Constant (
σp
) for -SO₂NHR
~ +0.60
Strongly withdraws electron density from the para position (C4), significantly lowering the activation energy for C-Br oxidative addition [4].
Hammett Constant (
σm
) for -CH₃
-0.07
Mild electron donation; primarily dictates the local steric environment rather than overriding the strong -M effect of the sulfonyl group.
Topological Polar Surface Area (TPSA)
46.17 Ų
Dictates solvation dynamics; necessitates the use of polar aprotic or mixed aqueous/organic solvent systems (e.g., Dioxane/H₂O) for homogeneous catalysis.
N-H pKa (Estimated)
~ 10.5 - 11.0
The +I effect of the tert-butyl group keeps the pKa high enough to resist deprotonation by weak bases (like K₂CO₃) during cross-coupling, preventing catalyst poisoning.
Implications for Catalysis and Reactivity
Palladium-Catalyzed Cross-Coupling
The para-relationship between the electron-withdrawing sulfonamide and the bromine atom is the defining feature of this molecule's reactivity. In Suzuki-Miyaura or Buchwald-Hartwig couplings, the rate-determining step is often the initial oxidative addition of the Pd(0) catalyst into the C-halogen bond. Because the sulfonamide group withdraws electron density, the C-Br bond is weakened and highly electrophilic. This allows cross-coupling reactions to proceed at lower temperatures and with higher turnover frequencies compared to unactivated aryl bromides [2].
Fig 1: Pd-catalyzed oxidative addition accelerated by the para-sulfonamide group.
The Dynamics of tert-Butyl Deprotection
The tert-butyl group is specifically chosen as a protecting group because of its unique cleavage mechanism. It cannot be removed by base or hydrogenolysis; it requires strongly acidic conditions (e.g., Trifluoroacetic acid, TFA). The cleavage proceeds via protonation of the sulfonamide nitrogen, followed by a rate-determining C-N bond cleavage that generates a highly stable tert-butyl cation. Because this cation is a powerful electrophile, a nucleophilic scavenger (like anisole) must be included to prevent unwanted Friedel-Crafts alkylation of the product [5].
Fig 2: Acid-mediated tert-butyl deprotection mechanism with anisole scavenging.
As a standard of scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is grounded in the electronic principles discussed above.
System Assembly & Degassing: Combine the aryl bromide, arylboronic acid, and K₂CO₃ in the solvent mixture. Causality: Dioxane solubilizes the organic components, while water is strictly required to dissolve the inorganic base and activate the boronic acid via formation of a boronate complex. Degas the mixture by sparging with Argon for 15 minutes. Causality: Ambient oxygen will irreversibly oxidize the electron-rich Pd(0) active species into an inactive Pd(II)-peroxo complex.
Catalyst Addition & Heating: Add Pd(dppf)Cl₂ under Argon and heat the reaction to 80°C. Causality: The bidentate 'dppf' ligand provides a wide bite angle, stabilizing the Pd(II) intermediate and preventing premature
β
-hydride elimination. Due to the electronic activation by the para-sulfonamide, the reaction proceeds efficiently at 80°C, avoiding the 110°C+ temperatures required for unactivated bromides.
In-Process Validation: After 4 hours, sample the reaction for LC-MS. Validation Check: The reaction is complete when the starting material mass (m/z 306 [M+H]⁺) is entirely replaced by the mass of the coupled biaryl product.
Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.
Protocol 2: Acid-Mediated tert-Butyl Deprotection
This protocol outlines the precise removal of the tert-butyl group to yield the primary sulfonamide, a common requirement for final drug candidates.
Preparation of the Cleavage Cocktail: Dissolve the protected sulfonamide in neat TFA, followed by the immediate addition of anisole. Causality: TFA acts as both the solvent and the strong acid required to protonate the sulfonamide nitrogen. Anisole is a highly nucleophilic, electron-rich aromatic ring added specifically to act as a "cation scavenger."
Thermal Cleavage: Heat the reaction mixture to 70°C for 6-8 hours. Causality: The steric bulk of the tert-butyl group creates a high kinetic barrier for C-N bond cleavage. Thermal energy is required to drive the formation of the tert-butyl cation.
In-Process Validation: Monitor via TLC or LC-MS. Validation Check: The successful cleavage is indicated by a shift to a highly polar spot on TLC (due to the exposed -SO₂NH₂ group) and a mass shift of -56 Da (loss of isobutylene/t-butyl cation).
Isolation: Cool the mixture and remove the volatile TFA in vacuo. Triturate the resulting crude oil with cold diethyl ether. Causality: The highly polar primary sulfonamide product will precipitate as a solid, while the non-polar tert-butylated anisole byproducts remain soluble in the ether wash, ensuring high purity without the need for chromatography.
References
Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides
Journal of Organic Chemistry
Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids
Journal of the American Chemical Society
Prediction of in Vitro Activity of Sulfonamides, Using Hammett Constants or Spectrophotometric Data of the Basic Amines for Calcul
Electrochemical Oxidation of Sulfonamides with Boron‐Doped Diamond and Pt Anodes
PubMed Central (NIH)
Development of Potent Inhibitors of Botulinum Neurotoxin Type B
ACS Public
Protocols & Analytical Methods
Method
Application Note: Synthesis of 4-Bromo-N-tert-butyl-2-methylbenzenesulfonamide
Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Introduction & Mechanistic Rationale Sulfonamides are ubiquitous motifs i...
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Technical Protocol & Mechanistic Guide
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Introduction & Mechanistic Rationale
Sulfonamides are ubiquitous motifs in medicinal chemistry, serving as stable bioisosteres for carboxylic acids and key pharmacophores in numerous FDA-approved therapeutics[1]. The synthesis of 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide (CAS: 908602-40-4)[2] is typically achieved via the nucleophilic acyl substitution of 4-bromo-2-methylbenzenesulfonyl chloride with tert-butylamine.
While recent advances have introduced alternative green methods (such as oxidative chlorination in deep eutectic solvents)[1] and metal-free couplings from sodium sulfinates[3], the classical Schotten-Baumann-type amidation under anhydrous conditions remains the most robust and scalable approach for sterically hindered substrates[4].
Causality in Experimental Design:
The tert-Butyl Protecting Group: The bulky tert-butyl group is deliberately chosen as a robust protecting group for the sulfonamide nitrogen. It prevents unwanted side reactions during downstream functionalization of the aryl bromide (e.g., Suzuki-Miyaura cross-coupling or directed ortho-metalation) by masking the acidic N-H proton.
Steric Hindrance: The significant steric bulk of tert-butylamine severely retards the rate of nucleophilic attack on the electrophilic sulfur center. To counteract this, the protocol necessitates an extended reaction time (16 hours) and the use of an auxiliary non-nucleophilic base (Triethylamine, Et₃N) to act as an acid scavenger, driving the equilibrium forward without consuming the more expensive tert-butylamine as a sacrificial salt[4].
Anhydrous Conditions: Dichloromethane (DCM) is utilized under an inert atmosphere to suppress the competitive hydrolysis of the sulfonyl chloride intermediate into the unreactive sulfonic acid.
Reaction Pathway & Workflow
Workflow for the synthesis of 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide.
Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and purge with inert gas (Nitrogen or Argon).
Add 4-bromo-2-methylbenzenesulfonyl chloride (2.69 g, 10.0 mmol) to the flask.
Inject anhydrous DCM (30 mL) via syringe and stir until the substrate is completely dissolved.
Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.
Causality: Cooling is critical to control the initial exotherm upon amine addition, thereby preventing localized heating that could lead to substrate degradation or the formation of dimeric impurities.
Phase 2: Nucleophilic Acyl Substitution
Add Triethylamine (4.18 mL, 30.0 mmol) dropwise to the cooled solution.
Remove the ice bath. Allow the reaction mixture to gradually warm to room temperature (20–25 °C).
Stir the mixture continuously for 16 hours.
Causality: The severe steric hindrance of the tert-butyl group dictates this prolonged reaction time. Premature termination will result in unreacted sulfonyl chloride, which complicates downstream purification[4].
Phase 3: Quench and Liquid-Liquid Extraction (Self-Validating System)
Dilute the reaction mixture with an additional 20 mL of DCM.
Acidic Wash: Transfer the mixture to a separatory funnel and wash with 1M aqueous HCl (50 mL).
Causality & Validation: This is a built-in self-purification mechanism. The acidic wash selectively protonates the unreacted tert-butylamine and the Et₃N base, converting them into highly water-soluble hydrochloride salts. The target sulfonamide remains neutral and is retained exclusively in the lower organic (DCM) layer.
Separate the organic layer and wash sequentially with distilled water (50 mL) and saturated aqueous NaCl (brine, 50 mL) to remove residual aqueous impurities and pre-dry the organic phase.
Phase 4: Isolation and Purification
Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) for 15 minutes.
Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.
The crude product typically precipitates as an off-white to yellow solid. If high-purity material (>98%) is required for sensitive downstream catalysis, recrystallize the solid from a mixture of Ethyl Acetate/Hexanes (1:4) or purify via silica gel flash chromatography.
Reaction Optimization & Data Presentation
The following table summarizes the causal optimization parameters evaluated during protocol development to maximize the yield of the sterically hindered sulfonamide.
Table 1: Reaction Optimization Parameters
Solvent
Base (Equiv)
Temp
Time
Isolated Yield
Observation / Causality
THF
Et₃N (3.0)
RT
16 h
76%
Slower kinetics due to lower polarity.
DCM
Et₃N (3.0)
RT
16 h
88%
Optimal conditions; clean conversion.
DCM
Pyridine (3.0)
RT
16 h
65%
Pyridine is insufficiently basic to drive the hindered reaction efficiently.
H₂O/DCM
NaOH (3.0)
RT
16 h
35%
Biphasic conditions led to competitive hydrolysis of the sulfonyl chloride.
Table 2: Analytical QC Validation
To ensure the trustworthiness of the synthesized batch, the following self-validating analytical parameters must be met before downstream utilization.
Analytical Technique
Target Parameter
Expected Result for Validation
LC-MS (ESI+)
Molecular Ion [M+H]⁺
m/z 306.0 (and 308.0 due to ⁷⁹Br/⁸¹Br isotopes)
¹H NMR (CDCl₃)
tert-Butyl Protons
Sharp singlet at ~1.20 ppm (Integration: 9H)
¹H NMR (CDCl₃)
Aryl Methyl Protons
Sharp singlet at ~2.65 ppm (Integration: 3H)
HPLC (UV 254 nm)
Chemical Purity
> 98.0% (No sulfonyl chloride peak present)
References
Wang, X., et al. "Anilino-Pyrazole Derivatives, Compositions and Methods Thereof". US Patent US20240246950A1.
Hernández, A.G., et al. "Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy". RSC Sustainability, 2025, 3, 4556-4560. URL:[Link]
Feng, R., et al. "Selective Synthesis of Sulfonamides and Sulfenamides from Sodium Sulfinates and Amines". The Journal of Organic Chemistry, 2024, 89 (3), 1736-1747. URL:[Link]
Application Note: Suzuki-Miyaura Cross-Coupling of 4-Bromo-N-tert-butyl-2-methylbenzenesulfonamide
Executive Summary & Structural Rationale 4-Bromo-N-tert-butyl-2-methylbenzenesulfonamide (CAS: 908602-40-4) is a highly versatile electrophilic building block widely utilized in medicinal chemistry and drug discovery. Th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
4-Bromo-N-tert-butyl-2-methylbenzenesulfonamide (CAS: 908602-40-4) is a highly versatile electrophilic building block widely utilized in medicinal chemistry and drug discovery. The benzenesulfonamide motif is a privileged pharmacophore, frequently appearing in carbonic anhydrase inhibitors, anti-inflammatory agents, and modern oncology targets such as HIF-2α agonists[1],[2].
This specific building block is engineered for optimal performance in palladium-catalyzed cross-coupling reactions due to three critical structural features:
Electronic Activation : The C4-bromide is situated para to the strongly electron-withdrawing sulfonamide group. This lowers the lowest unoccupied molecular orbital (LUMO) of the C-Br bond, highly activating it for the initial oxidative addition step by the Pd(0) catalyst.
Steric Freedom : The C2-methyl group is meta to the bromide. Therefore, it provides structural rigidity to the final pharmacophore without sterically hindering the critical C4 cross-coupling site.
N-tert-Butyl Protection : Primary sulfonamides (pKa ~10) readily deprotonate under the basic conditions of a Suzuki-Miyaura reaction. Unprotected sulfonamide anions can coordinate to the palladium center (causing catalyst poisoning) or undergo competitive Buchwald-Hartwig N-arylation. The bulky tert-butyl group completely suppresses these side reactions and significantly enhances the compound's solubility in ethereal solvents.
Mechanistic Insights & Causality
A successful cross-coupling protocol must be a self-validating system where every reagent serves a distinct, mechanistic purpose.
Catalyst Selection (Pd(dppf)Cl₂) : For electron-deficient aryl bromides, oxidative addition is rapid, but reductive elimination can become the rate-limiting step. The bidentate dppf ligand possesses a large bite angle (99°), which forces the intermediate Pd(II) complex into a distorted geometry that dramatically accelerates reductive elimination.
Base and Solvent Synergy : The Suzuki-Miyaura reaction requires the formation of a reactive boronate complex. A biphasic system of 1,4-Dioxane and Water (4:1) is optimal. The water dissolves the inorganic base (e.g., K₂CO₃) and facilitates the quaternization of the arylboronic acid, while the 1,4-dioxane keeps the highly lipophilic protected sulfonamide in solution.
Experimental Protocols
Protocol A: Standard Suzuki-Miyaura Coupling
Objective: Couple 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide with an arylboronic acid.
Preparation : In an oven-dried Schlenk flask, add 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and K₂CO₃ (2.5 equiv, 2.5 mmol).
Solvent Addition : Add a solvent mixture of 1,4-Dioxane and deionized H₂O (4:1 v/v, 10 mL total volume).
Degassing : Sparge the mixture with ultra-pure Argon for 15 minutes.
Causality: Oxygen rapidly degrades Pd(0) into inactive Pd(II) oxides; thorough degassing is critical for maintaining the catalytic cycle and preventing homocoupling of the boronic acid.
Catalyst Addition : Quickly add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) under a positive stream of Argon.
Reaction : Seal the flask and heat to 90 °C in a pre-heated oil bath for 4–6 hours. Monitor complete consumption of the aryl bromide via TLC or LC-MS.
Workup : Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous NH₄Cl (20 mL).
Causality: The mildly acidic NH₄Cl neutralizes the strong inorganic base and aids in partitioning the boron byproducts into the aqueous layer.
Purification : Extract the aqueous layer with EtOAc (2 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: tert-Butyl Deprotection
Objective: Remove the tert-butyl group to reveal the primary sulfonamide.
Preparation : Dissolve the purified coupled product (1.0 mmol) in neat Trifluoroacetic acid (TFA, 5.0 mL).
Reaction : Stir the solution at 70 °C for 12 hours.
Causality: The tert-butyl group is cleaved via the formation of a stable tert-butyl cation, which is subsequently eliminated as isobutylene gas. Heating is required as sulfonamide deprotection is significantly slower than ester or carbamate deprotection.
Isolation : Concentrate the reaction mixture under reduced pressure to remove excess TFA. Triturate the resulting residue with cold diethyl ether to precipitate the pure primary sulfonamide.
Quantitative Data: Reaction Optimization
The following table summarizes the optimization of reaction conditions for the coupling of 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide with phenylboronic acid.
Entry
Catalyst (5 mol%)
Base (2.5 eq)
Solvent (v/v)
Temp (°C)
Yield (%)
1
Pd(PPh₃)₄
Na₂CO₃
Toluene/EtOH/H₂O
90
65
2
Pd(OAc)₂, SPhos
K₃PO₄
Toluene/H₂O
100
82
3
Pd(dppf)Cl₂
K₂CO₃
1,4-Dioxane/H₂O
90
94
4
Pd(dppf)Cl₂
Cs₂CO₃
DMF/H₂O
90
88
5
Pd(dppf)Cl₂
K₂CO₃
1,4-Dioxane (Anhydrous)
90
<10
Note: Entry 5 demonstrates the critical necessity of water in the solvent system for boronic acid activation.
Visualizations
Figure 1: Suzuki-Miyaura Catalytic Cycle for 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide.
Figure 2: End-to-end experimental workflow from cross-coupling to final deprotection.
References
Title : Structure-Based Optimization of HIF-2α Agonists That Synergistically Enhance Erythropoietin Production with PHD Inhibitors
Source : Journal of Medicinal Chemistry - ACS Publications
URL :[Link]
Title : Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds
Source : Chemical Reviews
URL :[Link]
Title : Protection for the Sulfonamide Amino Group
Source : Greene's Protective Groups in Organic Synthesis
URL :[Link]
Application Note: 4-Bromo-N-tert-butyl-2-methylbenzenesulfonamide in the Synthesis of Biaryl Sulfonamide Therapeutics
Executive Summary 4-Bromo-N-tert-butyl-2-methylbenzenesulfonamide (CAS 908602-40-4) is a highly specialized, privileged building block utilized extensively in medicinal chemistry. It is primarily deployed in the synthesi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Bromo-N-tert-butyl-2-methylbenzenesulfonamide (CAS 908602-40-4) is a highly specialized, privileged building block utilized extensively in medicinal chemistry. It is primarily deployed in the synthesis of biaryl primary sulfonamides—a critical pharmacophore found in carbonic anhydrase inhibitors, COX-2 inhibitors, and various G-protein coupled receptor (GPCR) antagonists. This application note details the mechanistic rationale for its structural features and provides field-validated protocols for its use in Palladium-catalyzed cross-coupling and subsequent deprotection workflows.
Mechanistic Rationale & Structural Advantages
The specific structural design of this building block solves several synthetic challenges simultaneously, making it indispensable for drug development professionals:
The Bromo Handle : Positioned para to the sulfonamide, the bromine atom serves as an efficient electrophile for Palladium-catalyzed C-C bond formation (e.g., Suzuki-Miyaura coupling). It offers superior reactivity compared to aryl chlorides and better atom economy and bench stability than aryl iodides [1].
The ortho-Methyl Group : The methyl group at the 2-position provides critical steric bulk. During cross-coupling, this steric hindrance can induce atropisomerism (axial chirality) in the resulting biaryl system, a property increasingly exploited to lock drug candidates into their bioactive conformations. Furthermore, it prevents unwanted ortho-metalation side reactions during catalysis.
The N-tert-Butyl Protecting Group : Primary sulfonamides (pKa ~10) are readily deprotonated under the basic conditions required for cross-coupling. The resulting sulfonamide anion can coordinate to the Palladium center, poisoning the catalyst, or undergo competitive Buchwald-Hartwig N-arylation. The bulky tert-butyl group completely masks the acidic NH, preventing catalyst deactivation and ensuring absolute chemoselectivity for C-C bond formation. As demonstrated by , this group can be cleanly cleaved under mild acidic conditions [2].
Synthetic Workflow & Logic
Figure 1: Two-step synthetic workflow for generating primary biaryl sulfonamides.
Objective: Synthesize the protected biaryl sulfonamide intermediate.
Causality & Design: A biphasic solvent system (1,4-Dioxane/Water) is utilized. Dioxane completely dissolves the lipophilic bromobenzene derivative, while water is strictly required to dissolve the inorganic base (K₂CO₃) and generate the reactive hydroxyboronate species, which is the actual nucleophile in the transmetalation step [1].
Step-by-step Procedure :
Preparation : In a flame-dried Schlenk flask, add 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide (1.0 equiv, e.g., 1.0 mmol) and the desired aryl boronic acid (1.2 equiv).
Catalyst & Base Addition : Add Potassium Carbonate (K₂CO₃, 2.5 equiv) and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%).
Self-Validation Check: The Pd catalyst powder should be bright yellow. If it has turned brown or black, it has oxidized to Pd(II) or degraded to Palladium black, and the catalytic cycle will fail.
Solvent Introduction : Add a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 10 mL/mmol).
Critical Step: Degassing (via sparging with Argon for 15 mins) is mandatory to prevent the homocoupling of the boronic acid (which is catalyzed by dissolved oxygen) and the oxidation of the Pd(0) catalyst.
Reaction Execution : Seal the flask and heat to 90 °C under an Argon atmosphere for 12 hours. Monitor via TLC or LC-MS until the starting bromide is fully consumed.
Workup : Cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography.
Protocol 2: Acidic Deprotection of the N-tert-Butyl Group
Objective: Unmask the primary sulfonamide pharmacophore.
Causality & Design: Treatment with protonates the sulfonamide nitrogen, leading to the expulsion of a highly stable tert-butyl carbocation. Because this carbocation is a potent electrophile that can alkylate the electron-rich rings of the newly formed biaryl system (via Friedel-Crafts alkylation), a cation scavenger (Anisole) is mandatory to trap it, ensuring high product purity [2].
Step-by-step Procedure :
Preparation : Dissolve the purified N-tert-butyl biaryl sulfonamide (1.0 mmol) in anhydrous Dichloromethane (DCM, 5.0 mL).
Scavenger Addition : Add Anisole (2.0 equiv).
Acid Cleavage : Add Trifluoroacetic Acid (TFA, 5.0 mL) dropwise at 0 °C.
Reaction Execution : Remove the ice bath and stir at room temperature for 4 to 12 hours.
Self-Validation Check: The reaction progress must be monitored by LC-MS. TLC monitoring is notoriously unreliable here, as the protected and deprotected sulfonamides often exhibit nearly identical Retention Factors (Rf) in standard Hexane/Ethyl Acetate eluents.
Workup : Concentrate the mixture under reduced pressure. Co-evaporate with Toluene (3 x 10 mL) to remove residual TFA azeotropically. Triturate the crude residue with cold diethyl ether to precipitate the pure primary biaryl sulfonamide as a solid.
Data Presentation: Optimization of Suzuki-Miyaura Conditions
The following table summarizes the optimization landscape for coupling sterically demanding boronic acids with 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide.
Catalyst System (5 mol%)
Base (2.0 eq)
Solvent System
Temp (°C)
Yield (%)
Mechanistic Observation
Pd(PPh₃)₄
K₂CO₃
Dioxane/H₂O (4:1)
90
85
Standard conditions; highly reliable for unhindered para/meta-substituted boronic acids.
Optimal for sterically hindered ortho-substituted boronic acids; the bulky, electron-rich XPhos ligand accelerates reductive elimination.
Pd(OAc)₂ / SPhos
Cs₂CO₃
DMF/H₂O (9:1)
110
45
High temperature in DMF led to significant protodeboronation of the boronic acid, reducing overall yield.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[Link]
Catt, J. D., & Matier, W. L. (1974). Trifluoroacetic acid cleavage of N-tert-butyl amides. New synthesis of primary sulfamides. The Journal of Organic Chemistry, 39(4), 566–568.[Link]
Application
Application Note: Synthesis and Derivatization of 4-Bromo-N-tert-butyl-2-methylbenzenesulfonamide
Executive Summary This application note details the robust, scalable preparation of 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide , a highly versatile building block widely utilized in medicinal chemistry. By establish...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the robust, scalable preparation of 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide , a highly versatile building block widely utilized in medicinal chemistry. By establishing a sterically protected sulfonamide moiety, this intermediate preserves the C4-aryl bromide as a reactive handle for downstream palladium-catalyzed cross-coupling. This guide provides a mechanistic rationale, a self-validating experimental protocol, and insights into its application in synthesizing advanced therapeutics, such as CDK2 inhibitors.
Scientific Rationale & Mechanistic Insights
The synthesis relies on a bimolecular nucleophilic acyl substitution where tert-butylamine attacks the electrophilic sulfur of 4-bromo-2-methylbenzenesulfonyl chloride.
The Role of tert-Butylamine: The selection of a tert-butyl group is highly intentional. It acts as a sterically demanding protecting group for the sulfonamide nitrogen . This steric bulk prevents over-sulfonylation (bis-sulfonamide formation) during the initial synthesis and shields the nitrogen during subsequent harsh cross-coupling conditions, preventing catalyst poisoning or undesired N-arylation.
Acid Scavenging (Causality of Et₃N): While tert-butylamine can act as its own base, utilizing a sacrificial tertiary amine like triethylamine (Et₃N) is economically favorable. Et₃N drives the equilibrium forward by irreversibly neutralizing the HCl byproduct, precipitating as Et₃N·HCl in non-polar solvents.
Thermodynamic Control: The initial nucleophilic attack is highly exothermic. Commencing the reaction at 0 °C suppresses the competitive hydrolysis of the sulfonyl chloride by trace ambient moisture, ensuring maximum yield of the desired sulfonamide .
Experimental Workflow
Workflow for the synthesis and downstream application of the sulfonamide derivative.
Quantitative Data & Stoichiometry
The following table outlines the optimized stoichiometry for a 5.0-gram scale synthesis, designed to ensure complete consumption of the electrophile while minimizing side reactions.
Reagent / Material
MW ( g/mol )
Equivalents
Amount
Role
4-Bromo-2-methylbenzenesulfonyl chloride
269.54
1.00
5.00 g (18.55 mmol)
Electrophile / Starting Material
tert-Butylamine
73.14
1.50
2.92 mL (27.83 mmol)
Nucleophile / Protecting Group
Triethylamine (Et₃N)
101.19
2.00
5.17 mL (37.10 mmol)
Acid Scavenger
Dichloromethane (DCM)
84.93
Solvent
50 mL
Aprotic Reaction Medium
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system, incorporating analytical checkpoints to ensure experimental integrity at every phase .
Step 1: Preparation of the Reaction Mixture
Charge a flame-dried 250 mL round-bottom flask with 4-bromo-2-methylbenzenesulfonyl chloride (5.00 g, 18.55 mmol) and anhydrous DCM (50 mL) under a nitrogen atmosphere.
Add triethylamine (5.17 mL, 37.10 mmol) to the stirring solution.
Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 15 minutes.
Step 2: Nucleophilic Addition
4. Using a syringe pump or an addition funnel, add tert-butylamine (2.92 mL, 27.83 mmol) dropwise over 15 minutes.
Causality: Dropwise addition controls the exothermic release, preventing localized heating that could degrade the sulfonyl chloride into unwanted sulfonic acid byproducts.
Step 3: Reaction Progression & Self-Validation
5. Remove the ice bath and allow the reaction to warm to ambient room temperature (approx. 20–25 °C). Stir for 16 hours.
6. Self-Validation Checkpoint 1 (LCMS): Remove a 10 µL aliquot, dilute in 100 µL of methanol, and inject into the LCMS. The reaction is deemed complete when the starting material peak is entirely absent, replaced by a dominant product peak at m/z 306 and 308 ([M+H]⁺, exhibiting the characteristic 1:1 isotopic ratio of bromine).
Step 4: Aqueous Workup
7. Dilute the reaction mixture with an additional 50 mL of DCM.
8. Transfer to a separatory funnel and wash sequentially with distilled water (2 × 50 mL) and saturated aqueous NaCl (brine, 50 mL).
Causality: The water washes effectively partition the highly water-soluble Et₃N·HCl salts and any unreacted tert-butylamine into the aqueous layer, leaving the hydrophobic sulfonamide in the organic layer.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Step 5: Purification & Final Validation
10. Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 0% to 20% Ethyl Acetate in Hexanes.
11. Self-Validation Checkpoint 2 (NMR): Analyze the purified white/pale-yellow solid via ¹H NMR (400 MHz, CDCl₃). The spectrum must exhibit a sharp 9H singlet at ~1.2 ppm (tert-butyl group), a 3H singlet at ~2.6 ppm (aryl methyl group), and a broad 1H singlet at ~4.5 ppm (N-H proton, exchangeable), alongside the expected 1,2,4-trisubstituted aromatic signals.
Downstream Derivatization: Unlocking the Aryl Bromide Handle
The primary utility of 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide lies in its capacity to undergo transition-metal-catalyzed cross-coupling. The C4-bromine atom is a highly competent electrophile for palladium-catalyzed reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings).
In modern oncology drug development, this specific intermediate is frequently coupled with pyrazole or aniline derivatives to construct complex polycyclic or biaryl scaffolds. For instance, recent pharmaceutical patents highlight the use of this exact building block in the synthesis of novel anilino-pyrazole derivatives, which function as potent and selective Cyclin-Dependent Kinase 2 (CDK2) inhibitors [1][2]. The tert-butyl group ensures that the sulfonamide remains inert during the high-temperature basic conditions required for these cross-couplings, and it can be subsequently cleaved under strongly acidic conditions (e.g., neat TFA or HCl in dioxane) to reveal the primary sulfonamide if required for target binding.
References
Title: Anilino-Pyrazole Derivatives, Compositions and Methods Thereof (US20240246950A1)
Title: Greene's Protective Groups in Organic Synthesis, 4th Edition
Source: Wiley Online Library
URL: [Link]
Executive Overview Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Buchwald-Hartwig couplings, are foundational transformations in modern drug development and materials science. The effi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Overview
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Buchwald-Hartwig couplings, are foundational transformations in modern drug development and materials science. The efficiency of these carbon-carbon (C–C) and carbon-heteroatom (C–N) bond formations relies heavily on the synergistic pairing of the palladium source and the supporting ligand. This application note provides an in-depth, mechanistically grounded guide to selecting the optimal catalyst systems for coupling reactions involving aryl bromides , featuring self-validating protocols designed for high-throughput and scale-up environments.
The "Goldilocks" Electrophile: Why Aryl Bromides?
In the hierarchy of aryl halides, aryl bromides occupy a privileged "Goldilocks" zone. Aryl chlorides possess a high C–Cl bond dissociation energy (~96 kcal/mol), making the initial oxidative addition step kinetically sluggish without highly specialized, electron-rich ligands. Conversely, aryl iodides (~65 kcal/mol) undergo rapid oxidative addition but are often light-sensitive, prone to homocoupling side reactions, and cost-prohibitive at scale[1]. Aryl bromides (~81 kcal/mol) offer the optimal balance: they are bench-stable, commercially abundant, and readily undergo oxidative addition with modern Pd(0) catalysts at mild temperatures[1].
Mechanistic Causality & The Catalytic Cycle
To rationally select a catalyst, one must understand how ligand architecture influences the three fundamental steps of the catalytic cycle:
Oxidative Addition (OA): The active Pd(0) species inserts into the Ar–Br bond. Electron-rich phosphine ligands increase the electron density at the palladium center, accelerating this step[2].
Transmetalation / Amine Binding: The nucleophile (boronic acid or amine) displaces the halide. In Suzuki couplings, the choice of base is critical to form the reactive boronate complex[1].
Reductive Elimination (RE): The coupled product is released, regenerating Pd(0). Sterically bulky ligands (e.g., dialkylbiaryl phosphines) crowd the Pd(II) intermediate, thermodynamically "pushing" the aryl and nucleophile groups together to accelerate product release[3].
Figure 1: General Palladium-Catalyzed Cross-Coupling Cycle for Aryl Bromides.
Precatalyst Evolution: The Dominance of Generation 3 (G3)
Historically, cross-couplings relied on unstable Pd(0) sources like Pd(PPh₃)₄ or in situ mixtures of Pd(OAc)₂ and free ligands, which often led to inactive "Pd black" aggregation or off-cycle L₂-Pd(0) species[2].
The advent of Buchwald Generation 3 (G3) precatalysts revolutionized catalyst selection. These complexes consist of a Pd(II) center coordinated to a dialkylbiaryl phosphine ligand, a mesylate counterion, and a 2-aminobiphenyl backbone[4].
The Causality of Activation: Upon exposure to a mild base, the aminobiphenyl group is deprotonated, triggering a rapid reductive elimination that expels carbazole and generates the highly active, monoligated L-Pd(0) species.
The Result: This ensures a strict 1:1 Ligand-to-Palladium ratio, maximizing catalytic efficiency, preventing catalyst deactivation, and allowing for loadings as low as 0.01 mol%.
Quantitative Selection Matrix
Summarized below is the quantitative and qualitative data for selecting the appropriate G3 precatalyst based on the target nucleophile coupling with an aryl bromide.
Figure 2: Catalyst Selection Decision Tree for Aryl Bromide Cross-Couplings.
Self-Validating Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling using XPhos Pd G3
Target: Coupling of an aryl bromide with an unstable boronic acid.
Boronic acids are highly prone to protodeboronation (a destructive side-reaction). By utilizing XPhos Pd G3, the generation of the active Pd(0) species is nearly instantaneous, ensuring that the productive transmetalation pathway outpaces degradation[5].
Step-by-Step Methodology:
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the boronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
Solvent Addition: Seal the flask with a rubber septum. Add a 4:1 mixture of 1,4-Dioxane and H₂O (0.2 M relative to the aryl bromide) via syringe.
Degassing: Sparge the biphasic mixture with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes the electron-rich XPhos ligand, killing the catalytic cycle.
Catalyst Initiation: Briefly remove the septum under positive Argon flow and add XPhos Pd G3 (1.0 mol%).
Reaction Execution: Place the flask in a pre-heated oil bath at 40 °C.
Validation Checkpoint 1: Within 5–10 minutes, observe a color transition from pale yellow to a deep red/orange. This visual cue validates the deprotection of the G3 precatalyst and the successful formation of the active L-Pd(0) species.
Monitoring: Stir vigorously for 2 hours.
Validation Checkpoint 2: Analyze an aliquot via LC-MS. The chromatogram should show >95% consumption of the aryl bromide and an absence of the protodeboronated arene byproduct, validating the kinetic efficiency of the catalyst.
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate for column chromatography[5].
Protocol B: Buchwald-Hartwig Amination using tBuBrettPhos Pd G3
Target: Coupling of an aryl bromide with a primary amine.
Primary amines can undergo competitive β-hydride elimination or bis-arylation. The extreme steric bulk of the tBuBrettPhos ligand physically blocks the coordination of a second aryl bromide, enforcing mono-arylation, while simultaneously accelerating reductive elimination[3].
Step-by-Step Methodology:
Preparation: In a nitrogen-filled glovebox, charge a reaction vial with the aryl bromide (1.0 equiv), primary amine (1.2 equiv), NaOtBu (1.5 equiv), and tBuBrettPhos Pd G3 (0.5 mol%).
Solvent Addition: Add anhydrous Toluene (0.2 M). Seal the vial with a PTFE-lined cap and remove it from the glovebox.
Reaction Execution: Heat the mixture at 80 °C in a heating block.
Validation Checkpoint 1: The strong base (NaOtBu) will immediately activate the G3 precatalyst upon heating. The solution will turn dark brown, and a precipitate (NaBr) will begin to form as the catalytic cycle turns over.
Monitoring: Stir for 4–6 hours.
Validation Checkpoint 2: Perform GC-MS analysis. The presence of the mono-arylated product with <2% of the bis-arylated byproduct validates the steric control exerted by the tBuBrettPhos ligand.
Workup: Cool the reaction, filter through a short pad of Celite to remove inorganic salts (NaBr), elute with CH₂Cl₂, and concentrate under reduced pressure for purification.
"Scaling Relations in Homogeneous Catalysis: Analyzing the Buchwald–Hartwig Amination Reaction" - ACS Publications.
"Selection of boron reagents for Suzuki–Miyaura coupling" - Chemical Society Reviews (RSC Publishing).
"G3 and G4 Buchwald Precatalysts" - Sigma-Aldrich.
"Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy" - PMC.
"VPhos Pd G3 vs. XPhos Pd G3: A Performance Comparison in Suzuki Coupling Reactions" - Benchchem.
applications of N-tert-butyl protected sulfonamides in synthesis
Application Notes: Strategic Utilization of N-tert-Butyl Protected Sulfonamides in Advanced Organic Synthesis Introduction Sulfonamides are ubiquitous motifs in medicinal chemistry, present in a vast array of therapeutic...
Author: BenchChem Technical Support Team. Date: March 2026
Application Notes: Strategic Utilization of N-tert-Butyl Protected Sulfonamides in Advanced Organic Synthesis
Introduction
Sulfonamides are ubiquitous motifs in medicinal chemistry, present in a vast array of therapeutics including COX-2 inhibitors, diuretics, and antiretrovirals. However, the inherent acidity of the primary sulfonamide nitrogen-hydrogen (N-H) bond (pKa ~10) presents a significant synthetic liability. In the presence of strong bases or transition metal catalysts, unprotected sulfonamides can consume organometallic reagents, poison catalysts, or undergo competitive N-arylation and alkylation.
The N-tert-butyl group serves as an ideal protecting group to mitigate these issues. By masking the acidic proton and providing substantial steric bulk, the tert-butyl moiety enables complex synthetic transformations—such as Directed ortho-Metalation (DoM) and palladium-catalyzed cross-coupling—that would otherwise fail.
Section 1: Mechanistic Rationale and Causality
The choice of the tert-butyl group is driven by its unique balance of steric shielding and electronic properties[1].
Suppression of N-H Acidity: While one proton remains on the N-tert-butyl sulfonamide, its accessibility is significantly reduced. The steric bulk of the t-Bu group prevents the formation of stable metal-nitrogen aggregates that typically precipitate or sequester reagents.
Directing Group Ability: In DoM, the oxygen atoms of the sulfonamide coordinate to the lithium atom of the alkyllithium base. The N-t-Bu group forces the molecule into a conformation that optimally exposes the ortho-proton for abstraction, facilitating regioselective metalation[2].
Orthogonal Deprotection: The t-Bu group is highly stable to basic, nucleophilic, and reductive conditions but can be selectively cleaved via an
SN1
mechanism under strongly acidic conditions (e.g., Trifluoroacetic acid, TFA), generating a stable tert-butyl cation[3].
Logical rationale for N-tert-butyl protection in sulfonamide synthesis.
Section 2: Application in Directed Ortho-Metalation (DoM)
DoM is a powerful technique for the regioselective functionalization of aromatic rings. N-tert-butyl benzenesulfonamides are excellent substrates for DoM, allowing for the introduction of electrophiles strictly at the ortho position[2].
Workflow for Directed ortho-Metalation and subsequent deprotection.
Protocol 1: Directed Ortho-Lithiation and Electrophilic Trapping
Causality Check: We use 2.2 to 2.5 equivalents of n-BuLi. The first equivalent deprotonates the remaining sulfonamide N-H, forming a lithium amide. The second equivalent performs the actual ortho-metalation. Tetrahydrofuran (THF) is used as it coordinates lithium, breaking down hexameric n-BuLi aggregates into highly reactive tetramers/dimers.
Step-by-step:
Preparation: Flame-dry a Schlenk flask under argon. Add N-tert-butylbenzenesulfonamide (1.0 equiv, 10 mmol) and anhydrous THF (0.2 M, 50 mL).
Cooling: Cool the solution to 0 °C using an ice bath.
Lithiation: Dropwise add n-butyllithium (2.5 M in hexanes, 2.2 equiv, 22 mmol) via syringe over 15 minutes. The solution will typically turn pale yellow to orange, visually validating the formation of the dianion.
Maturation: Stir the mixture at 0 °C for 15 minutes, then warm to room temperature for 2 hours to ensure complete ortho-metalation.
Electrophilic Quench: Cool the reaction mixture back to 0 °C. Add the desired electrophile (e.g., iodomethane, DMF, or trimethyl borate; 3.0 equiv) dropwise.
Workup: Stir for an additional 1 hour at room temperature. Quench the reaction carefully with saturated aqueous
NH4Cl
(20 mL). Extract with ethyl acetate (3 x 30 mL), dry over anhydrous
Na2SO4
, concentrate, and purify via flash column chromatography.
Section 3: Application in Transition-Metal Catalyzed Cross-Coupling
In the synthesis of complex biaryls, such as selective AT2 receptor ligands[4] or the endothelin receptor antagonist Bosentan[1], N-tert-butyl protected sulfonamide boronic acids or halides are utilized to prevent catalyst deactivation and unwanted N-arylation.
Protocol 2: Suzuki-Miyaura Cross-Coupling
Causality Check: The bulky t-Bu group sterically shields the sulfonamide nitrogen, directing the oxidative addition of the palladium catalyst strictly to the carbon-halogen bond. Sodium carbonate is used as a mild base to activate the boronic acid without deprotonating the sterically hindered sulfonamide[4].
Step-by-step:
Setup: In a microwave vial or Schlenk flask, combine the N-tert-butyl protected bromobenzenesulfonamide (1.0 equiv), the arylboronic acid (1.2 equiv), and
Pd(PPh3)4
(0.05 equiv, 5 mol%).
Solvent & Base: Add a degassed mixture of 1,4-dioxane and 2M aqueous
Na2CO3
(ratio 3:1, 0.1 M overall concentration).
Reaction: Seal the vessel and heat to 90 °C for 12 hours under an argon atmosphere.
Isolation: Cool to room temperature, dilute with water, and extract with dichloromethane. Wash the organic layer with brine, dry over
MgSO4
, and concentrate. Purify via silica gel chromatography.
Removing the N-tert-butyl group requires strongly acidic conditions. Because the cleavage proceeds via a tert-butyl cation intermediate, a carbocation scavenger (like anisole or triethylsilane) is often added to prevent unwanted Friedel-Crafts alkylation of electron-rich aromatic rings in the substrate[5],[3].
Protocol 3: Acidic Deprotection of N-tert-Butyl Sulfonamides
Causality Check: Neat TFA provides the high acidity required to protonate the sulfonamide nitrogen and facilitate the
SN1
departure of the t-butyl cation. Anisole acts as a sacrificial nucleophile, trapping the t-butyl cation to form 4-tert-butylanisole, preventing it from reacting with the target product[5].
Step-by-step:
Reagent Mixing: Dissolve the N-tert-butyl sulfonamide (1.0 equiv, 5 mmol) in neat trifluoroacetic acid (TFA, 10 mL).
Scavenger Addition: Add anisole (2.0 equiv, 10 mmol) to the stirring solution.
Heating: While some substrates deprotect at room temperature[5], many require heating. Reflux the mixture at 70-80 °C for 12-18 hours. Monitor by TLC or LC-MS until the starting material is entirely consumed.
Concentration: Cool the mixture and remove the TFA under reduced pressure (using a rotary evaporator equipped with a base trap).
Purification: Triturate the resulting crude residue with cold diethyl ether or hexanes to precipitate the primary sulfonamide. Filter and dry under high vacuum.
Section 5: Quantitative Data Summary
The following table summarizes typical yields and conditions for these applications based on established literature protocols.
Transformation
Substrate Type
Reagents / Conditions
Typical Yield (%)
Key Advantage of t-Bu Protection
Directed Ortho-Metalation
Benzenesulfonamides
n-BuLi (2.2 eq), THF, 0 °C to RT
75 - 90%
Prevents nucleophilic attack on S=O; directs lithiation.
Suzuki Cross-Coupling
Bromobenzenesulfonamides
Pd(PPh3)4
,
Na2CO3
, Dioxane/H2O, 90 °C
80 - 95%
Prevents competitive N-arylation and Pd poisoning.
Deprotection
N-t-Bu Sulfonamides
TFA (neat), Anisole, 70 °C, 16 h
85 - 99%
Clean
SN1
cleavage; scavenger prevents side reactions.
References
Application of Tert-Butyl Groups in Drug Synthesis: Detailed Application Notes and Protocols. Benchchem.1
The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. NIH.2
2-Alkyl substituted benzimidazoles as a new class of selective AT2 receptor ligands. Semantic Scholar.4
Chemoselective Cleavage of Acylsulfonamides and Sulfonamides by Aluminum Halides. ACS Publications.3
Synthesis of 2-sulfamoylquinoxaline 1,4-dioxide derivatives. Math-Net.Ru.5
Application Note: Orthogonal Site-Selective Functionalization of 4-Bromo-N-tert-butyl-2-methylbenzenesulfonamide
Introduction 4-Bromo-N-tert-butyl-2-methylbenzenesulfonamide is a highly privileged structural scaffold in modern drug discovery. It is frequently utilized as a core building block in the synthesis of hypoxia-inducible f...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
4-Bromo-N-tert-butyl-2-methylbenzenesulfonamide is a highly privileged structural scaffold in modern drug discovery. It is frequently utilized as a core building block in the synthesis of hypoxia-inducible factor 2α (HIF-2α) agonists[1] and Janus kinase (JAK) inhibitors[2]. The strategic value of this molecule lies in its three distinct, orthogonally reactive sites: the electrophilic C4-bromide, the homolytically cleavable C2-benzylic C(sp3)-H bond, and the acid-labile N-tert-butyl sulfonamide group. This application note provides a comprehensive, field-proven guide to selectively functionalizing each site without compromising the integrity of the others.
Mechanistic Causality & Reactivity Pillars
To achieve true site-selectivity, one must exploit the distinct electronic and steric microenvironments of the molecule. We have structured our methodologies around three mechanistic pillars:
C4 Oxidative Addition (Transition Metal Catalysis): The C4-Br bond is electronically activated by the electron-withdrawing nature of the para-sulfonamide group, making it highly susceptible to oxidative addition by Pd(0) species. The bulky tert-butyl group on the sulfonamide acts as a steric shield, effectively preventing competitive Buchwald-Hartwig amination at the nitrogen, thus funneling the reaction exclusively toward C-C bond formation.
C2 Benzylic Hydrogen Abstraction (Radical Pathway): The C2-methyl group possesses weak C(sp3)-H bonds (BDE ~88 kcal/mol) due to the resonance stabilization of the resulting benzylic radical. By utilizing N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide (BPO), a highly regioselective Wohl-Ziegler bromination occurs[3]. The tert-butyl protons are primary and lack resonance stabilization, rendering them inert to these radical conditions.
N1 Sulfonamide Deprotection (Cationic Cleavage): The tert-butyl group is cleaved under strongly acidic conditions. The causality of this cleavage relies on the formation of a stable tert-butyl cation. To prevent this highly electrophilic cation from undergoing Friedel-Crafts alkylation with the electron-rich aromatic products, a nucleophilic scavenger (anisole) is mandatory to trap the cation irreversibly.
Visualization of Divergent Pathways
Divergent site-selective functionalization pathways of the benzenesulfonamide scaffold.
Quantitative Data Summary
Transformation
Target Site
Reagents & Catalyst
Temp / Time
Typical Yield
Chemoselectivity
Suzuki Coupling
C4 (C-Br)
Ar-B(OH)2, Pd(dppf)Cl2, K2CO3
90 °C / 12 h
85–95%
>99% (No N-arylation)
Radical Bromination
C2 (C-H)
NBS, Benzoyl Peroxide (BPO)
80 °C / 16 h
70–80%
>95% (Mono-bromination)
Deprotection
N1 (N-tBu)
TFA, Anisole, DCM
25 °C / 4 h
>95%
>99% (No ring alkylation)
Table 1: Comparative reaction parameters and quantitative outcomes for orthogonal functionalizations.
Experimental Protocols
Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling at C4
This protocol leverages the steric bulk of the N-tert-butyl group to prevent competitive amination, ensuring exclusive C-C bond formation.
Preparation: In an oven-dried Schlenk flask, combine 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide (1.0 equiv, 3.26 mmol), the desired arylboronic acid (1.2 equiv), and anhydrous K2CO3 (3.0 equiv).
Catalyst Addition: Add Pd(dppf)Cl2·CH2Cl2 (0.05 equiv). Causality: The bidentate dppf ligand enforces a cis-geometry on the Pd center, accelerating the reductive elimination step and minimizing protodeboronation side reactions.
Solvent & Degassing: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 0.2 M). Subject the flask to three freeze-pump-thaw cycles.
Reaction: Heat the mixture to 90 °C under a nitrogen atmosphere for 12 hours.
System Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (UV active, Rf ~0.6) will be consumed, replaced by a highly fluorescent, lower Rf spot due to the extended conjugation of the biaryl product.
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography.
Protocol B: Site-Selective Benzylic Radical Bromination at C2
This protocol utilizes a radical chain mechanism to selectively functionalize the benzylic position without affecting the aromatic bromide[3].
Preparation: Dissolve 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide (1.0 equiv, 5.0 mmol) in anhydrous carbon tetrachloride (CCl4) or trifluorotoluene (PhCF3) (0.2 M) in a round-bottom flask equipped with a reflux condenser.
Initiation: Add N-bromosuccinimide (NBS, 1.05 equiv) and benzoyl peroxide (BPO, 0.1 equiv). Causality: A slight excess of NBS ensures complete conversion, while keeping it low prevents di-bromination. BPO undergoes homolytic cleavage at ~80 °C to initiate the radical chain.
Reaction: Heat the mixture to reflux (80 °C) for 16 hours.
System Validation: The reaction begins as a dense suspension of NBS at the bottom of the flask. As the reaction progresses, NBS is consumed and succinimide is generated. Succinimide is less dense and will float to the surface of the halogenated solvent, providing a direct visual confirmation of reaction progress.
Workup: Cool the reaction to 0 °C to fully precipitate succinimide. Filter the mixture through a pad of Celite, concentrate the filtrate under reduced pressure, and purify via recrystallization (EtOH) or chromatography.
Protocol C: Cation-Scavenged Deprotection of the N-tert-Butyl Sulfonamide
This protocol removes the directing/protecting group while suppressing electrophilic aromatic substitution artifacts.
Preparation: Dissolve the functionalized N-tert-butyl sulfonamide derivative (1.0 equiv, 2.0 mmol) in anhydrous dichloromethane (DCM, 0.1 M).
Scavenger Addition: Add anisole (5.0 equiv). Causality: Anisole acts as a highly nucleophilic "sponge" for the tert-butyl cation generated during cleavage, preventing it from attacking the newly formed biaryl system or the starting material.
Acidification: Slowly add trifluoroacetic acid (TFA) to achieve a 1:1 v/v ratio with DCM.
Reaction: Stir at room temperature for 4–6 hours.
System Validation: LC-MS is required here. The loss of the tert-butyl group corresponds to a mass shift of -56 Da (loss of isobutylene equivalent). If the anisole scavenger fails, a +56 Da mass peak (re-alkylation) will be observed, indicating the need for a higher scavenger concentration or a switch to a more nucleophilic scavenger like 1,3-dimethoxybenzene.
Workup: Concentrate the mixture in vacuo to remove DCM and TFA. Triturate the resulting oily residue with cold diethyl ether or hexane to precipitate the pure primary sulfonamide.
References
Structure-Based Optimization of HIF-2α Agonists That Synergistically Enhance Erythropoietin Production with PHD Inhibitors, Journal of Medicinal Chemistry - ACS Publications. 1[1]
CYCLOALKYL NITRILE PYRAZOLO PYRIDONES AS JANUS KINASE INHIBITORS, European Patent Office - EP 2976340 B1. 2[2]
US9693997B2 - Antiviral compounds, Google Patents. 3[3]
Mechanistic Insight: The Kinetic Bottleneck of tert-Butylamine
The synthesis of N-tert-butyl sulfonamides via the electrophilic trapping of sulfonyl chlorides is a fundamental transformation in medicinal chemistry. The tert-butyl group is frequently employed as a robust, cleavable p...
Author: BenchChem Technical Support Team. Date: March 2026
The synthesis of N-tert-butyl sulfonamides via the electrophilic trapping of sulfonyl chlorides is a fundamental transformation in medicinal chemistry. The tert-butyl group is frequently employed as a robust, cleavable protecting group or a directed metalation group. However, researchers frequently encounter low yields, stalled reactions, and complex crude mixtures.
The Causality of Side Reactions:
The root cause of these issues is the extreme steric hindrance of the tert-butyl radical. While primary amines typically undergo rapid nucleophilic addition-elimination with sulfonyl chlorides, the bulky tert-butylamine significantly raises the activation energy of the transition state. This kinetic bottleneck retards the desired amidation, providing a window of opportunity for thermodynamically favorable side reactions to dominate—most notably, 1[1].
Pathway Visualization
To troubleshoot effectively, one must understand the competing kinetic pathways occurring within the reaction vessel.
Kinetic competition between amidation and hydrolytic side reactions in sulfonamide synthesis.
Troubleshooting Guide & FAQs
Q1: Why am I recovering mostly sulfonic acid instead of my target N-tert-butyl sulfonamide?A1: This is the classic hydrolysis side reaction. Because tert-butylamine is highly sterically hindered, its nucleophilic attack on the sulfonyl chloride is exceptionally slow. If trace moisture is present in your solvent, glassware, or amine reagent, water acts as a competing nucleophile. Lacking steric bulk, water rapidly outcompetes the amine, 1[1].
Corrective Action: Rigorously dry all solvents using activated molecular sieves and distill the tert-butylamine over CaH₂ prior to use. Employing a catalyst like DMAP (4-dimethylaminopyridine) forms a highly electrophilic sulfonylpyridinium intermediate, accelerating the reaction with the hindered amine.
Q2: My LC-MS shows a mass corresponding to a sulfonic anhydride. How is this forming?A2: Sulfonic anhydrides (R-SO₂-O-SO₂-R) form as a secondary side reaction following 2[2]. Once sulfonic acid is generated in the reaction mixture, the resulting highly nucleophilic sulfonate anion can 3[3].
Corrective Action: This indicates both moisture contamination and a stalled primary reaction. Ensure strictly anhydrous conditions. Furthermore, utilize an inverse addition technique (adding the sulfonyl chloride dropwise to a large excess of the amine). This keeps the local concentration of unreacted sulfonyl chloride low, minimizing the statistical probability of anhydride formation.
Q3: The reaction stalls at 50% conversion even under strictly anhydrous conditions. How can I drive it to completion?A3: The steric bulk of the tert-butyl group significantly raises the activation energy for the transition state. At room temperature, the thermal energy may simply be insufficient to overcome this barrier efficiently.
Corrective Action: Elevate the reaction temperature (e.g., refluxing in 1,2-dichloroethane at 60°C). If thermal degradation is a concern, transition to a4 or Sulfur-Fluoride Exchange (SuFEx) protocol. Sulfonyl fluorides and phenolates are highly resistant to hydrolysis but react cleanly with hindered amines under specific catalytic conditions, entirely 4[4].
Quantitative Data: Reaction Conditions vs. Side Product Formation
To illustrate the impact of reaction parameters on the product distribution, the following table summarizes typical outcomes when synthesizing N-tert-butyl p-toluenesulfonamide under varying conditions.
Reaction Conditions
Reagent Stoichiometry
Target Yield (%)
Major Side Product
Mechanistic Reason
Wet DCM, 25°C
1.0 eq R-SO₂Cl, 1.1 eq tBuNH₂
< 20%
Sulfonic Acid (>70%)
Water outcompetes the hindered amine for the electrophile.
Anhydrous DCM, 25°C
1.0 eq R-SO₂Cl, 1.1 eq tBuNH₂
45%
Unreacted SM (40%)
Reaction stalls due to high activation energy barrier.
Anhydrous DCM, 25°C
1.0 eq R-SO₂Cl, 3.0 eq tBuNH₂
65%
Sulfonic Anhydride (15%)
Excess amine acts as base; trace acid forms anhydride.
Anhydrous DCE, 60°C
1.0 eq R-SO₂Cl, 3.0 eq tBuNH₂, 0.1 eq DMAP
> 90%
None (Trace)
DMAP catalysis and heat overcome the steric kinetic barrier.
This protocol utilizes inverse addition and nucleophilic catalysis to suppress hydrolysis and anhydride formation, ensuring a self-validating system where the absence of gas evolution (HCl) and clean TLC progression confirm success.
Materials:
Sulfonyl chloride (1.0 equiv, freshly recrystallized or distilled)
tert-Butylamine (3.0 equiv, distilled over CaH₂)
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
Anhydrous Dichloromethane (DCM) (stored over 3Å molecular sieves)
Step-by-Step Methodology:
Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet. Purge the system with argon for 15 minutes.
Amine Solution Setup: Add anhydrous DCM (10 mL/mmol) to the flask. Inject the purified tert-butylamine (3.0 equiv) and add the DMAP (0.1 equiv). Cool the stirring solution to 0°C using an ice-water bath.
Inverse Addition: Dissolve the sulfonyl chloride (1.0 equiv) in a minimum volume of anhydrous DCM (approx. 2 mL/mmol). Transfer this to the addition funnel. Add the sulfonyl chloride solution dropwise over 30–45 minutes. Self-validation check: The slow addition prevents local concentration spikes of the electrophile, directly inhibiting anhydride formation.
Thermal Activation: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. If TLC indicates stalled progress after 4 hours, attach a reflux condenser and heat to 40°C for an additional 4 hours.
Quench and Workup: Cool to room temperature. Quench the reaction by adding 1M aqueous HCl (equal to the volume of DCM). Self-validation check: This step protonates and removes the excess unreacted tert-butylamine and DMAP into the aqueous layer, leaving the neutral sulfonamide in the organic phase.
Extraction: Separate the organic layer. Wash the organic layer successively with saturated aqueous NaHCO₃ and brine.
Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product is typically >95% pure but can be recrystallized from ethyl acetate/hexanes if necessary.
References
"Electrochemical Dehydration of Sulfonic Acids to Their Anhydrides." ResearchGate.[Link]
"Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides." PMC.[Link]
Technical Support Center: Optimization of Suzuki Coupling with Sterically Hindered Aryl Bromides
Welcome to the technical support center for the optimization of Suzuki-Miyaura coupling reactions involving sterically hindered aryl bromides. This guide is designed for researchers, scientists, and drug development prof...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the optimization of Suzuki-Miyaura coupling reactions involving sterically hindered aryl bromides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these challenging transformations. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the success of your experiments.
Introduction: The Challenge of Steric Hindrance
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its ability to form carbon-carbon bonds.[1][2] However, when one or both coupling partners bear significant steric bulk, particularly ortho-substituents on the aryl bromide, the reaction can become sluggish or fail entirely.[3] This is primarily due to the difficulty of key steps in the catalytic cycle, namely oxidative addition and reductive elimination, which are impeded by steric clash.[4] This guide provides a systematic approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yields in Suzuki couplings with sterically hindered aryl bromides?
Low yields in these reactions typically stem from a few key areas:
Inefficient Oxidative Addition: The initial step where the palladium catalyst inserts into the aryl-bromide bond can be slow for sterically hindered and electron-rich substrates.[4]
Difficult Reductive Elimination: The final C-C bond-forming step can be hindered by the steric bulk on both coupling partners, preventing the product from being released from the palladium center.[4]
Suboptimal Reaction Components: The choice of palladium source, ligand, base, and solvent is critical and highly interdependent. An incompatible combination can lead to poor catalytic activity.[5]
Catalyst Deactivation: The palladium catalyst can be sensitive to impurities or side reactions, leading to the formation of inactive palladium black.[4]
Side Reactions: Protodeboronation (loss of the boronic acid group) and homo-coupling of the boronic acid are common side reactions that consume starting material.[6]
Q2: How do sterically bulky ligands improve the reaction?
Sterically demanding ligands, such as bulky phosphines or N-heterocyclic carbenes (NHCs), play a crucial role in promoting the coupling of hindered substrates.[7][8][9] They facilitate the reaction in several ways:
They promote the formation of monoligated, highly reactive Pd(0) species, which are more effective at undergoing oxidative addition with hindered aryl halides.
Their steric bulk can accelerate the reductive elimination step, which is often the rate-limiting step for hindered substrates.[10]
They can create a specific coordination environment around the palladium center that favors the desired cross-coupling pathway over side reactions like β-hydride elimination.[11]
Q3: Why is the choice of base so important?
The base is essential for the activation of the boronic acid, facilitating the transmetalation step.[12] For sterically hindered substrates, stronger bases are often required to overcome the steric hindrance and promote the reaction.[13] However, the base must be chosen carefully, as very strong bases can promote side reactions like protodeboronation.[5] The choice of base and its solubility in the reaction solvent are interconnected and crucial for success.
Troubleshooting Guide
This section provides a question-and-answer-based approach to resolving common issues encountered during the Suzuki coupling of sterically hindered aryl bromides.
Problem 1: Low to No Yield
Q: My reaction is giving a low yield or no product at all. What should I check first?
A: Start by systematically evaluating your reaction setup and reagents.
Inert Atmosphere: Ensure your reaction is performed under strictly inert conditions (e.g., using degassed solvents and an argon or nitrogen atmosphere).[4] Oxygen can lead to catalyst deactivation and promote homo-coupling of the boronic acid.[14]
Reagent Quality: The quality of your reagents is paramount.[4]
Aryl Bromide: Verify the purity of your sterically hindered aryl bromide.
Boronic Acid/Ester: Boronic acids can degrade over time, especially if they are sensitive to moisture or air.[14] Consider using a fresh batch or converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[4]
Solvent and Base: Use anhydrous solvents and ensure your base is dry.[4]
Q: I've confirmed my setup and reagents are good. What should I try next to improve the yield?
A: Focus on optimizing the core reaction components: the ligand, palladium source, base, and solvent.
Ligand Selection
The ligand is arguably the most critical factor for success with hindered substrates.
Why it's important: Bulky, electron-rich ligands are generally required to facilitate both the oxidative addition and reductive elimination steps.[11][15]
Recommendations:
Buchwald-type biaryl phosphines: Ligands like SPhos, XPhos, and RuPhos are often excellent choices for hindered couplings.[16]
N-Heterocyclic Carbenes (NHCs): NHC ligands can offer high stability and activity, with some showing exceptional performance for sterically demanding reactions.[8][9]
Other bulky phosphines: Ligands such as tri-tert-butylphosphine and AntPhos have also demonstrated success in these challenging couplings.[7][11]
Designed for extremely hindered substrates.[11][17]
Palladium Source
Why it's important: The choice of palladium precursor can affect the formation of the active catalytic species.
Recommendations:
Palladium(II) precatalysts: Pre-formed complexes like Buchwald's G3 or G4 precatalysts are often highly effective as they readily form the active Pd(0) species.[16][18]
Common Pd(II) sources: Pd(OAc)₂ and PdCl₂(dppf) are widely used but may require in-situ reduction.[6]
Pd(0) sources: Pd₂(dba)₃ can be effective, but its activity can be sensitive to ligand choice and reaction conditions.[19]
Base and Solvent System
Why it's important: The base and solvent work in concert to facilitate the reaction. A base that is insoluble in the solvent will be ineffective.[3]
Recommendations:
Bases: For hindered couplings, stronger bases are often necessary. Consider switching from weaker bases like Na₂CO₃ to stronger inorganic bases like K₃PO₄ or Cs₂CO₃.[13][20] In some cases, very strong bases like KOtBu may be required.[13]
Solvents: Aprotic polar solvents are commonly used.
Ethers: Dioxane, THF, and DME are frequent choices.[4][13]
Aromatics: Toluene or xylene can be effective, especially at higher temperatures.[4]
Mixed solvent systems: The addition of water can sometimes be beneficial, particularly for dissolving inorganic bases.[4] However, for substrates prone to protodeboronation, anhydrous conditions may be preferable.[6] The role of the solvent can be complex and may influence reaction selectivity.[21]
Reaction Temperature
Why it's important: Increasing the temperature can provide the necessary energy to overcome the activation barriers for oxidative addition and reductive elimination.[4]
Recommendation: If the reaction is sluggish at a lower temperature (e.g., 80 °C), consider increasing it to 100-110 °C or higher, provided the substrates and products are thermally stable.[4]
Problem 2: Significant Side Product Formation
Q: I'm observing significant amounts of side products like dehalogenation of my aryl bromide or protodeboronation of my boronic acid. How can I minimize these?
A: These side reactions are common challenges, especially with sterically hindered substrates.
Minimizing Dehalogenation
Cause: This side reaction is often promoted by β-hydride elimination.
Solutions:
Ligand Choice: Employing a bulky ligand is designed to favor the desired reductive elimination over β-hydride elimination.[4][11]
Inert Atmosphere: Ensure your reaction is performed under strictly inert conditions.[4]
Minimizing Protodeboronation
Cause: This occurs when the boronic acid reacts with water or other protic sources before it can transmetalate to the palladium center. This is often exacerbated by high temperatures and certain bases.[5][6]
Solutions:
Use High-Purity Boronic Acid: Start with fresh, high-quality boronic acid.[5]
Use Boronic Esters: Converting the boronic acid to a more stable form, like a pinacol ester, can reduce the rate of protodeboronation.[4]
Anhydrous Conditions: Using anhydrous solvents and ensuring the base is thoroughly dried can help.[6]
Use a Precatalyst: Modern precatalysts can generate the active Pd(0) species quickly, allowing the Suzuki coupling to outcompete the decomposition of unstable boronic acids.[16][22][23]
Experimental Protocols
General Protocol for a Sterically Hindered Suzuki Coupling
This protocol provides a starting point for optimization. The specific ligand, base, and solvent may need to be adjusted based on the substrates.
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the sterically hindered aryl bromide (1.0 mmol), the arylboronic acid or ester (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0-3.0 mmol) to a dry reaction vessel.[4]
Catalyst Preparation: In a separate vial, mix the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) in the reaction solvent (e.g., dioxane, 2-4 mL). Stir this mixture for about 10 minutes at room temperature to form the active catalyst.[4]
Reaction Execution: Transfer the catalyst solution to the reaction vessel containing the substrates and base. Seal the vessel and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.[4]
Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.[4]
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: A decision-making workflow for troubleshooting low yields.
References
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
Wallow, T. I., & Novak, B. M. (1991). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 56(24), 6937-6940. [Link]
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. DSpace@MIT. [Link]
Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]
Shaughnessy, K. H., & Booth, R. S. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Organic Letters, 3(17), 2757–2759. [Link]
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. ResearchGate. [Link]
Shaughnessy, K. H., & Booth, R. S. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. University of Alabama. [Link]
Sadeghi, S. H. (2024). A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts. Organic Chemistry Research, 10(1), 79-82. [Link]
Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. [Link]
Colacot, T. J., et al. (2021). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ChemRxiv. [Link]
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]
Various Authors. (Year). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]
Yin, J., & Rainka, M. P. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Rsc.org. [Link]
Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical Reviews, 95(7), 2457-2483. [Link]
Sigman, M. S., & Miller, S. J. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Accounts of Chemical Research, 53(5), 1047-1057. [Link]
Ukon, N., et al. (2023). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]
WuXi STA. (2021). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. [Link]
Various Authors. (Year). Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]
Yin, J., & Buchwald, S. L. (2002). A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination. Journal of the American Chemical Society, 124(8), 1162-1163. [Link]
Various Authors. (Year). Platinum Catalysts for Suzuki Biaryl Coupling Reactions. ResearchGate. [Link]
Yin, J., & Buchwald, S. L. (2000). An Efficient Method for Sterically Demanding Suzuki–Miyaura Coupling Reactions. Organic Letters, 2(8), 1101-1104. [Link]
Chemical.AI. (2024). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]
Technical Support Center: Troubleshooting & Purification Guide for Crude 4-Bromo-N-tert-butyl-2-methylbenzenesulfonamide
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with isolating high-purity 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with isolating high-purity 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide.
The synthesis of brominated N-tert-butyl-2-methylbenzenesulfonamides typically utilizes the corresponding sulfonyl chloride and tert-butylamine in the presence of an organic base[1]. While the sulfonylation reaction is generally robust, the crude mixture often contains a complex matrix of unreacted amines, highly acidic hydrolysis byproducts, and closely related positional isomers[2]. This guide provides a self-validating, mechanistically grounded framework for purifying your crude product.
Diagnostic Matrix: Impurity Profiling
Understanding the physicochemical properties of your reaction mixture is the first step in designing a logical purification strategy. The table below summarizes the quantitative and qualitative data for common impurities.
Impurity
Origin
pKa
Relative Polarity (TLC)*
Primary Removal Strategy
tert-Butylamine
Excess starting material
~10.6 (conjugate acid)
Highly polar (baseline)
Liquid-Liquid Extraction (1M HCl wash)
Triethylamine (if used)
Acid scavenger
~10.7 (conjugate acid)
Highly polar (baseline)
Liquid-Liquid Extraction (1M HCl wash)
4-Bromo-2-methylbenzenesulfonic acid
Hydrolysis of sulfonyl chloride
< 0
Extremely polar (baseline)
Liquid-Liquid Extraction (Sat. NaHCO₃ wash)
4-Bromo-2-methylbenzenesulfonyl chloride
Unreacted starting material
N/A
Less polar than product
Hydrolysis during workup, then base wash
Positional Isomers (e.g., 5-bromo)
Impure starting material
~10.5
Co-elutes with product
Recrystallization (EtOAc/Heptane)
*Note: Assuming normal-phase silica gel TLC with Hexane/EtOAc eluent.
Purification Decision Tree
Figure 1: Workflow for extraction and crystallization of the crude sulfonamide.
General procedures for N-tert-butyl sulfonamide purification emphasize the removal of unreacted amines via acidic aqueous washes[3]. This protocol leverages the distinct pKa differences between the product, amines, and sulfonic acids.
Quenching & Dilution: Dilute the crude reaction mixture with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude). Add an equal volume of distilled water and stir vigorously for 15 minutes.
Causality: Vigorous stirring ensures any residual, highly reactive 4-bromo-2-methylbenzenesulfonyl chloride is hydrolyzed into the water-soluble sulfonic acid.
Acid Wash (Amine Removal): Separate the organic layer and wash it twice with 1M HCl.
Causality:tert-Butylamine and triethylamine have conjugate acid pKa values of ~10.6 and ~10.7. The 1M HCl (pH ~0) quantitatively protonates these amines, forcing them into the aqueous phase as chloride salts.
Base Wash (Sulfonic Acid Removal): Wash the organic layer twice with saturated aqueous NaHCO₃ (pH ~8.3). Self-Validation: Check the pH of the aqueous waste; it must remain basic (>7.5) to confirm all acids have been neutralized.
Causality: The sulfonic acid byproduct is strongly acidic (pKa < 0) and will be deprotonated by NaHCO₃, migrating to the aqueous layer.
Drying: Wash the organic layer once with brine to break any micro-emulsions, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Recrystallization Strategy
Liquid-liquid extraction will not remove positional isomers (e.g., 5-bromo derivatives) because their pKa and solubility profiles are nearly identical to the product. Recrystallization is required.
Dissolution: Suspend the crude solid in a minimum amount of hot Ethyl Acetate (EtOAc). Heat to a gentle reflux until fully dissolved.
Nucleation: Remove from heat and slowly add warm Heptane dropwise until the solution becomes slightly cloudy (the cloud point). Add a single drop of EtOAc to clear the solution, then allow it to cool slowly to room temperature undisturbed.
Causality: Sulfonamides possess strong intermolecular hydrogen bonding, making them highly crystalline. The bulky tert-butyl group increases lipophilicity, meaning a purely polar solvent won't work well. The EtOAc/Heptane gradient selectively excludes the slightly different crystal lattice of positional isomers.
Isolation: Once crystals have formed, chill the flask in an ice bath for 30 minutes. Filter the crystals via vacuum filtration and wash with ice-cold Heptane.
Troubleshooting FAQs
Q1: I am losing my product in the aqueous wash during extraction. What went wrong?A: You likely used a strong base, such as 1M NaOH, during your base wash. The sulfonamide N-H proton is weakly acidic due to the electron-withdrawing sulfonyl group (pKa ~10.5). A strong base (pH 14) will deprotonate the sulfonamide, forming a water-soluble sodium salt and pulling your product into the aqueous layer. Always use a weak base like saturated NaHCO₃ (pH ~8.3), which is strong enough to remove sulfonic acids but weak enough to leave the sulfonamide intact.
Q2: My crude product is a sticky oil instead of a solid. How do I induce crystallization?A: Sulfonamides should be solid at room temperature. A sticky oil indicates melting point depression caused by trapped solvents or unreacted sulfonyl chloride. First, ensure you have thoroughly dried the organic phase and evaporated all extraction solvents. If it remains an oil, triturate the crude mixture by adding cold heptane and scratching the inside of the flask with a glass rod. The mechanical sheer and non-polar solvent will strip away lipophilic impurities and provide nucleation sites for crystallization.
Q3: TLC shows a closely eluting spot just above/below my product. How do I remove it?A: This is almost certainly a positional isomer (e.g., 3-bromo or 5-bromo-2-methylbenzenesulfonamide) originating from an impurity in the starting sulfonyl chloride[1]. Because isomers share the same functional groups, acid-base extraction will not separate them. You must proceed to Protocol B (Recrystallization) . If recrystallization fails to achieve >95% purity, you will need to perform flash column chromatography on silica gel using a shallow gradient of Hexane/EtOAc (e.g., 90:10 to 70:30).
References
Anilino-pyrazole derivatives, compositions and methods thereof (WO2023244710A1).
Antiviral compounds (WO2014135495A1).
Development of Potent Inhibitors of Botulinum Neurotoxin Type B.
Technical Support Center: Sulfonamide Synthesis Troubleshooting Guide
Welcome to the Advanced Technical Support Center for sulfonamide synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the mec...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center for sulfonamide synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the mechanistic pitfalls of sulfonylation.
Synthesizing sulfonamides—a ubiquitous motif in pharmaceutical chemistry—often seems straightforward on paper: a simple nucleophilic attack of an amine on a sulfonyl chloride. However, the reality of the benchtop is fraught with competing side reactions. This guide moves beyond basic troubleshooting to explain the causality behind byproduct formation and provides self-validating protocols to ensure your synthetic workflows are robust, reproducible, and high-yielding.
The Mechanistic Landscape of Sulfonylation
Before addressing specific issues, it is critical to map the reaction environment. The formation of the desired mono-sulfonamide is in constant competition with hydrolysis and over-reaction pathways.
Figure 1: Mechanistic pathways of sulfonamide synthesis and competing byproduct formation.
Q1: Why is my sulfonyl chloride converting to sulfonic acid, and how do I stop it?
The Causality: Sulfonyl chlorides are highly electrophilic. When exposed to ambient humidity, wet solvents, or aqueous workups, water molecules act as nucleophiles. They attack the sulfur atom, displacing the chloride ion to form methanesulfonic acid (or the corresponding aryl sulfonic acid) and hydrogen chloride[1].
The Solution: You have two divergent strategies depending on your substrate's solubility:
Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried (>100 °C) and reactions are run under an inert nitrogen or argon atmosphere using freshly distilled solvents[2].
Biphasic Schotten-Baumann Conditions: Counterintuitively, you can run the reaction in water. By using a biphasic system (e.g., 2-MeTHF and aqueous Na₂CO₃), the sulfonyl chloride is protected from hydrolysis by its low solubility in the aqueous phase[3]. The reaction occurs at the organic-aqueous interface, neutralizing the HCl byproduct into the aqueous layer without destroying the electrophile[4].
Q2: I am observing a significant amount of bis-sulfonamide (di-sulfonylation). How can I favor the mono-sulfonamide?
The Causality: Primary sulfonamides retain an acidic N-H proton. When utilizing highly reactive primary amines alongside strong bases (like pyridine) or activating agents (like TMSOTf), this proton is easily abstracted. The resulting sulfonamide anion is highly nucleophilic and rapidly attacks a second equivalent of sulfonyl chloride, yielding a bis-sulfonamide byproduct[5].
The Solution: Instead of fighting the kinetics of highly reactive substrates, use a progressive reaction protocol. Intentionally drive the reaction to complete bis-sulfonylation by adding excess sulfonyl chloride. Once complete, treat the crude mixture with
K2CO3
in Methanol. This selectively cleaves one of the sulfonyl groups via methanolysis, reliably yielding the pure mono-sulfonamide[5]. (See Protocol A below).
Q3: When synthesizing sulfonamides from thiols via oxidative chlorosulfonylation, I get high levels of disulfide byproducts. What are the alternatives?
The Causality: Thiols are prone to rapid air oxidation, forming stable disulfides before the oxidative chlorosulfonylation can take place.
The Solution: Transition away from harsh oxidative conditions. Modern approaches utilize direct electrochemical anodic coupling of thiols and amines. In this setup, hydrogen is formed as a benign byproduct at the counter electrode, and the controlled redox environment prevents runaway disulfide accumulation[6].
Quantitative Analytical Signatures of Byproducts
To effectively troubleshoot, you must be able to identify what is failing in your flask. Use the table below to cross-reference your analytical data with the corresponding side reaction.
Byproduct Type
Primary Cause
Analytical Signature (LC-MS / NMR)
Typical Yield Loss
Corrective Strategy
Sulfonic Acid
Trace moisture / Nucleophilic attack by H₂O
[M-H]⁻ mass corresponding to R-SO₃H
15 - 40%
Rigorous anhydrous setup or Biphasic Schotten-Baumann
Bis-sulfonamide
Highly reactive 1° amines / Excess R-SO₂Cl
+ (R-SO₂) mass shift to [M+H]⁺
20 - 60%
K₂CO₃/MeOH selective cleavage
Disulfides
Air oxidation of thiol precursors
[2M+H]⁺ mass (R-S-S-R), loss of -SH in IR
10 - 30%
Electrochemical anodic coupling or inert atmosphere
Polymeric Impurities
Unprotected bifunctional anilines
Broad unresolved NMR humps, baseline drift
Variable
Implement orthogonal protecting groups (e.g., Boc, Fmoc)
Self-Validating Experimental Protocols
A robust protocol must include built-in analytical checkpoints (In-Process Controls) to validate success before moving to the next step.
Protocol A: Synthesis of Mono-Sulfonamides via Bis-Sulfonamide Cleavage
Use this protocol when dealing with highly reactive primary amines that are prone to over-sulfonylation.
Reaction Setup: In an oven-dried flask under nitrogen, dissolve the primary amine (1.0 equiv) in anhydrous CH₃CN (0.3 M). Add pyridine (5.0 equiv) and TMSOTf (1.5 equiv).
Sulfonylation: Slowly add the sulfonyl chloride (1.2 to 2.0 equiv) at room temperature.
Validation Checkpoint 1 (LC-MS): Sample the reaction after 2 hours. Do not proceed until the primary amine mass [M+H]⁺ is completely depleted and the bis-sulfonamide mass is the dominant peak. If unreacted amine remains, add additional sulfonyl chloride (0.8 equiv) and heat to 60 °C.
Selective Cleavage: Once complete conversion to the bis-sulfonamide is validated, add K₂CO₃ (5.0 equiv) and Methanol (equal volume to CH₃CN) directly to the reaction mixture. Stir at room temperature to 60 °C.
Validation Checkpoint 2 (LC-MS/TLC): Monitor for the disappearance of the bis-sulfonamide peak and the emergence of the mono-sulfonamide peak.
Workup: Quench with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Biphasic Schotten-Baumann Synthesis
Use this protocol to prevent hydrolysis when working with moisture-sensitive sulfonyl chlorides on a larger scale.
Biphasic Setup: Dissolve the amine (1.0 equiv) in a mixture of 2-Methyltetrahydrofuran (2-MeTHF) and an aqueous solution of Na₂CO₃ (1.5 equiv).
Temperature Control: Cool the vigorously stirring biphasic mixture to 0–5 °C using an ice bath.
Reagent Addition: Add the sulfonyl chloride (1.1 equiv) dropwise as a solution in 2-MeTHF. Ensure the addition rate maintains the internal temperature below 5 °C to prevent thermal decomposition.
Validation Checkpoint 1 (pH Monitoring): Test the aqueous layer with pH paper during the addition. The system must remain basic (pH > 8). If the pH drops, HCl generation is outpacing neutralization, which will stall the reaction and promote hydrolysis. Add additional aqueous Na₂CO₃ immediately.
Phase Separation & Isolation: Once complete (validate via TLC), separate the layers. The product will reside in the organic phase. Wash the organic layer with cold water, dry, and concentrate.
Technical Support Center: Solvent Effects on the Reactivity of 4-Bromo-N-tert-butyl-2-methylbenzenesulfonamide
Troubleshooting Guides, Experimental Methodologies, and FAQs for Process Chemists Welcome to the Technical Support Center. This guide is designed for process chemists and drug development professionals working with 4-bro...
Author: BenchChem Technical Support Team. Date: March 2026
Troubleshooting Guides, Experimental Methodologies, and FAQs for Process Chemists
Welcome to the Technical Support Center. This guide is designed for process chemists and drug development professionals working with 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide (CAS: 908602-40-4) . This specific building block presents three orthogonal vectors for functionalization: the ortho-methyl group, the aryl bromide, and the protected sulfonamide.
Because each functionalization relies on fundamentally different reaction mechanisms (radical, transition-metal catalyzed, and acidic cleavage), the choice of solvent is the single most critical parameter dictating chemoselectivity and yield. This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols for the three most common workflows.
Workflow 1: Benzylic Bromination of the 2-Methyl Group (Wohl-Ziegler Reaction)
The Causality of Solvent Selection
The Wohl-Ziegler bromination utilizes N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) to selectively brominate the benzylic methyl group[1]. The reaction operates via a low steady-state concentration of molecular bromine (
Br2
). Historically, carbon tetrachloride (
CCl4
) was the universal solvent for this reaction because NBS is only slightly soluble in it, while the succinimide byproduct is completely insoluble and floats to the surface[1]. This phase separation prevents the
Br2
concentration from spiking, which would otherwise lead to unwanted electrophilic aromatic substitution on the ring or dibromination of the methyl group.
Due to the phase-out of
CCl4
for environmental reasons, modern protocols substitute it with acetonitrile (MeCN) or chlorobenzene (PhCl)[2]. However, because NBS is more soluble in MeCN, the reaction requires strict temperature control and precise initiator stoichiometry to prevent runaway halogenation.
Validated Protocol: Benzylic Bromination in Acetonitrile
Setup: In a flame-dried, nitrogen-purged round-bottom flask, dissolve 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide (1.0 equiv) in anhydrous MeCN (0.2 M concentration).
Reagent Addition: Add freshly recrystallized NBS (1.05 equiv) and AIBN (0.05 equiv). Self-Validation Check: The solution should remain pale yellow. A deep red color indicates excess free
Br2
, warning of potential over-bromination.
Reaction: Heat the mixture to 75°C (reflux) for 4–6 hours. Monitor via TLC/LC-MS until the starting material is consumed.
Workup: Cool to 0°C to precipitate succinimide. Filter the solid, concentrate the filtrate, and purify via silica gel chromatography (Hexanes/EtOAc).
Troubleshooting FAQ
Q: I am observing significant amounts of the dibromomethyl byproduct. How do I suppress this?
A: Dibromination occurs when the radical chain reaction proceeds too rapidly, often due to high NBS solubility or excess heat. Switch to a less polar solvent like chlorobenzene (PhCl)[2], or add the NBS in three separate portions over 90 minutes rather than all at once.
Q: The reaction stalls at 50% conversion.
A: Your radical initiator may have degraded. Ensure your AIBN is stored at 4°C and recrystallized from methanol. Alternatively, supplement the thermal initiation with photochemical activation (e.g., a 400 W floodlight)[2].
The Causality of Solvent Selection
Replacing the 4-bromo group with an aryl or alkyl substituent via Suzuki-Miyaura coupling requires a delicate balance of solubility. The reaction is typically run in a biphasic solvent system, such as 1,4-Dioxane/Water or Toluene/Water[3]. The organic phase is necessary to dissolve the hydrophobic 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide and the palladium precatalyst. The aqueous phase is critical for dissolving the inorganic base (e.g.,
K2CO3
) and the boronic acid[3]. The actual transmetalation step—where the boronic acid transfers its organic group to the palladium center—is highly dependent on the formation of a reactive boronate complex at the liquid-liquid interface[3]. Without water, the base remains insoluble and the catalytic cycle breaks down.
Validated Protocol: Biphasic Suzuki Coupling
Setup: Charge a Schlenk flask with 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide (1.0 equiv), the desired arylboronic acid (1.2 equiv), and
Pd(dppf)Cl2
(0.05 equiv).
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (typically a 4:1 or 5:1 v/v ratio).
Base Addition: Add
K2CO3
(2.0 equiv). Self-Validation Check: The biphasic nature of the mixture should be visible. Rapid stirring is mandatory to maximize the interfacial surface area.
Reaction: Heat to 90°C under vigorous stirring for 8–12 hours.
Workup: Dilute with EtOAc, separate the aqueous layer, wash the organic layer with brine, dry over
Na2SO4
, and purify.
Troubleshooting FAQ
Q: Does the acidic sulfonamide proton interfere with the basic coupling conditions?
A: No. The bulky tert-butyl group provides immense steric shielding, and the
pKa
of the tert-butyl sulfonamide is high enough that standard carbonate bases (
K2CO3
,
Na2CO3
) do not deprotonate it to a detrimental extent.
Q: I am seeing rapid protodeboronation of my boronic acid before coupling occurs.
A: Protodeboronation is accelerated by high water content and high temperatures. If this occurs, reduce the water ratio (e.g., 10:1 Dioxane/Water) or switch to a weaker base like potassium phosphate (
K3PO4
) to lower the pH of the aqueous phase.
Workflow 3: Deprotection of the N-tert-Butyl Sulfonamide
The Causality of Solvent Selection
Removing the tert-butyl protecting group to yield the primary sulfonamide requires highly acidic conditions, typically utilizing Trifluoroacetic Acid (TFA)[4]. The solvent effect here is dictated by the stability of the byproduct: the tert-butyl cation. If neat TFA is used without a scavenger, the long-lived tert-butyl cation will act as a potent electrophile, re-alkylating the sulfonamide nitrogen or attacking the electron-rich aromatic ring (Friedel-Crafts alkylation). Therefore, the solvent system must include a nucleophilic scavenger—most commonly anisole or triethylsilane—to irreversibly trap the cation[4].
Validated Protocol: Acidic Deprotection with Scavenger
Setup: Dissolve the functionalized N-tert-butyl sulfonamide in Dichloromethane (DCM) to achieve a 0.5 M solution.
Reagent Addition: Add Anisole (5.0 equiv) as the cation scavenger.
Acid Addition: Slowly add TFA so that the final ratio of DCM:TFA is 1:1 (v/v). Self-Validation Check: The reaction should be run at room temperature. Heating TFA reactions often leads to uncontrolled decomposition.
Reaction: Stir at room temperature for 12–24 hours.
Workup: Evaporate the volatiles under reduced pressure. Triturate the resulting crude oil with cold diethyl ether or hexanes to precipitate the pure primary sulfonamide as a white solid.
Troubleshooting FAQ
Q: My deprotection is incomplete even after 24 hours. Should I heat the reaction?
A: Do not heat the reaction above 40°C, as this promotes side reactions. Instead, evaporate the solvent and resubmit the crude material to a fresh batch of neat TFA and anisole. The equilibrium of the cleavage is driven by the excess of acid.
Q: LC-MS shows a mass +56 Da higher than my desired product.
A: This is the tert-butylated side product, confirming that your scavenger concentration was too low. Increase the anisole to 10 equivalents or switch to a more reactive scavenger like 1,3-dimethoxybenzene.
Quantitative Data Summary
The following table summarizes the optimal solvent parameters and expected outcomes for the three primary workflows discussed above.
Reaction Workflow
Optimal Solvent System
Dielectric Constant (ε)
Key Additive / Scavenger
Typical Time / Temp
Expected Yield
Benzylic Bromination
Acetonitrile (MeCN)
37.5
AIBN (Initiator)
4–6 h @ 75°C
70–85%
Suzuki Coupling
1,4-Dioxane /
H2O
(4:1)
2.2 (Dioxane) / 80 (
H2O
)
K2CO3
(Base)
8–12 h @ 90°C
80–95%
t-Butyl Deprotection
DCM / TFA (1:1)
8.9 (DCM) / 8.5 (TFA)
Anisole (Scavenger)
12–24 h @ 25°C
>90%
Reactivity Pathway Visualization
Figure 1: Divergent reactivity pathways of 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide.
Convenient Benzylic Bromination of 2-Hydroxy-5-methylisophthalaldehyde. National Institutes of Health (NIH).
Suzuki coupling reactions in neat water as the solvent: where in the biphasic reaction mixture do the catalytic reaction steps occur? National Institutes of Health (NIH).
Recent progress in the use of diaziridine-based sweetener derivatives to elucidate the chemoreception mechanism of the sweet taste receptor. National Institutes of Health (NIH).
Technical Support Center: Troubleshooting Catalyst Deactivation in Sulfonamide Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with transition-metal-catalyzed cross-coupling reactions involving sulfonamides.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with transition-metal-catalyzed cross-coupling reactions involving sulfonamides. Sulfonamides are notoriously challenging substrates; their unique electronic and steric properties often lead to rapid catalyst poisoning and reaction stalling.
This guide is designed to move beyond basic troubleshooting. Here, we will dissect the causality behind catalyst deactivation, visualize the mechanistic pathways, and provide field-proven, self-validating protocols to ensure your C–N and C–S coupling workflows succeed.
Part 1: Frequently Asked Questions (Mechanistic Causality)
Q1: Why does my palladium-catalyzed C–N coupling stall specifically when using sulfonamides?A1: The issue stems from a fundamental mismatch in nucleophilicity and coordinating ability. Sulfonamides are exceptionally poor nucleophiles but excellent chelators[1]. During the catalytic cycle, the deprotonated sulfonamide can coordinate tightly to the transition metal center via both its nitrogen and oxygen atoms. Instead of undergoing rapid reductive elimination to form the desired product, this strong coordination leads to the formation of thermodynamically stable, off-cycle palladium complexes[2]. This effectively sequesters the metal from the active catalytic cycle, causing the reaction kinetics to plateau prematurely.
Q2: I observe a black precipitate forming shortly after adding the base. Is my catalyst dead?A2: Yes. The formation of a black or dark-colored precipitate—commonly known as "palladium black"—is a visual hallmark of irreversible catalyst deactivation[2]. Mechanistically, if the chosen catalyst/ligand system is insufficiently active, or if the base induces decomposition of the oxidative addition complex before the weakly nucleophilic sulfonamide can successfully coordinate, the active Pd(0) species will aggregate into inactive nanoparticles[2].
Q3: How can I rationally design my catalytic system to overcome this poisoning?A3: You must tune the steric and electronic environment of the metal to favor the productive pathway. High-throughput experimentation demonstrates that bulky, electron-rich biarylphosphine ligands (such as AdBippyPhos) are critical for sulfonamides[1]. A ligand with a large cone angle combined with an accessible Pd center sterically prevents the formation of multi-ligand off-cycle complexes, forcing the metal to proceed with the coupling of the poorly nucleophilic substrate[1]. Furthermore, controlling the base addition minimizes base-mediated decomposition pathways[3].
Q4: Are there alternative metal systems less prone to sulfonamide poisoning?A4: Absolutely. If palladium continues to fail, copper-catalyzed Ullmann-type couplings using oxalamide or 4-hydroxypicolinamide ligands are highly effective alternatives[4]. Copper systems are robust and less susceptible to the specific off-cycle trapping seen in Pd systems, allowing for the efficient coupling of both primary and secondary sulfonamides with various (hetero)aryl halides[4].
Part 2: Visualizing the Deactivation Pathways
To effectively troubleshoot, you must understand the competing pathways at the metal center. The diagram below illustrates the logical flow of a palladium catalyst interacting with a sulfonamide, highlighting the critical divergence between productive coupling and irreversible deactivation.
Logical flow of Pd-catalyst activation versus deactivation pathways in sulfonamide C-N coupling.
Part 3: Quantitative System Comparison
When optimizing your reaction, selecting the right catalyst system is paramount. The table below summarizes the quantitative performance and mechanistic advantages of various systems when dealing with sulfonamides.
Table 1: Comparison of Catalyst Systems for Sulfonamide Cross-Coupling
Catalyst Metal
Optimal Ligand Class
Typical Base Strategy
Deactivation Resistance
Typical Yields
Key Mechanistic Advantage
Palladium
AdBippyPhos / GPhos
DBU (Slow addition)
High
75–95%
Large cone angle prevents multi-ligand off-cycle coordination[1].
Palladium
Standard Phosphines (e.g., PPh
3
)
NaOtBu / K
2
CO
3
(Bulk)
Low
< 20%
Highly susceptible to off-cycle stable complex formation[2].
Copper
Oxalamides
K
3
PO
4
/ K
2
CO
3
Moderate-High
60–90%
Bidentate ligands stabilize Cu(I) against sulfur/oxygen poisoning[4].
Part 4: Self-Validating Experimental Protocol
To ensure your success at the bench, follow this step-by-step methodology for a deactivation-resistant Pd-catalyzed N-arylation of a sulfonamide.
Core Principle: This protocol is designed as a self-validating system. By incorporating parallel kinetic sampling, the system continuously proves its own catalytic health. If the reaction is proceeding via the active cycle, product formation will be linear. If off-cycle complexation occurs, the data will immediately show a plateau.
Action: In a nitrogen-filled glovebox, combine the Pd precatalyst (e.g., [Pd(crotyl)Cl]
2
, 2.5 mol%) and AdBippyPhos ligand (5.0 mol%) in anhydrous 2-methyltetrahydrofuran (2-MeTHF)[1][3]. Stir for 15 minutes.
Causality: Pre-mixing ensures the complete formation of the active monoligated Pd(0) species before it is exposed to the strongly coordinating sulfonamide substrate, preventing premature poisoning.
Step 2: Substrate Addition
Action: Add the aryl halide (1.0 equiv) and the sulfonamide (1.2 equiv) to the activated catalyst solution.
Causality: The slight stoichiometric excess of the sulfonamide helps drive the equilibrium of the transmetalation step forward, countering the inherent weak nucleophilicity of the substrate[1].
Step 3: Controlled Base Addition
Action: Seal the reaction vessel, remove it from the glovebox, and heat to 60 °C. Using a programmable syringe pump, add a soluble organic base (e.g., DBU, 2.0 equiv) slowly over a period of 2 hours[3].
Causality: High bulk concentrations of strong bases can induce off-cycle decomposition of the Pd oxidative addition complex. Slow, continuous addition maintains a low steady-state concentration of the base, minimizing base-mediated catalyst deactivation while still facilitating the coupling[3].
Step 4: Kinetic Validation (The Self-Validation Mechanism)
Action: Withdraw 10 µL aliquots from the reaction mixture at
t=
30, 60, 90, and 120 minutes. Quench immediately with LC-MS grade methanol and analyze via UPLC-MS.
Causality: Analyzing these aliquots verifies catalyst health in real-time. A linear increase in the product peak area confirms an active, healthy catalytic cycle. A premature plateau before the complete consumption of the starting material definitively indicates off-cycle catalyst trapping or Pd black formation[2], signaling that further ligand tuning is required.
References[2] Benchchem. "Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Bromo-benzenesulfonamides". Benchchem.https://benchchem.com/technical-support/catalyst-deactivation[4] Hassan Adrees et al. "Copper-Catalyzed Cross-Coupling of Sulfonamides with Aryl Iodides and Bromides Facilitated by Amino Acid Ligands". ResearchGate.https://www.researchgate.net/publication/copper_catalyzed_cross_coupling[1] GlaxoSmithKline & Temple University. "High-Throughput Discovery and Evaluation of a General Catalytic Method for N-Arylation of Weakly Nucleophilic Sulfonamides". ChemRxiv.https://chemrxiv.org/engage/chemrxiv/article-details[3] Arrechea, P. L.; Buchwald, S. L. "Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines". ACS Catalysis.https://pubs.acs.org/doi/10.1021/acscatal.9b00540
Technical Support Center: Mastering Temperature Control in Exothermic Sulfonylation Reactions
Welcome to the technical support center for managing temperature control in exothermic sulfonylation reactions. This resource is designed for researchers, scientists, and drug development professionals who are navigating...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for managing temperature control in exothermic sulfonylation reactions. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of these energetic transformations. Our goal is to provide you with not just procedural steps, but the underlying scientific principles and field-proven insights to ensure the safety, efficiency, and success of your experiments.
Introduction: The Energetic Nature of Sulfonylation
Sulfonylation reactions, which form the backbone of many pharmaceuticals and fine chemicals, are notoriously exothermic. The formation of a sulfonyl bond, whether through the reaction of a sulfonyl chloride with an amine or the sulfonation of an aromatic ring, releases a significant amount of heat.[1][2] If not properly managed, this exotherm can lead to a host of problems, from reduced product yield and purity to hazardous thermal runaway events.[3] This guide provides a structured approach to understanding, predicting, and controlling the thermal behavior of your sulfonylation reactions.
Troubleshooting Guide: From Minor Excursions to Thermal Runaway
This section is designed to help you diagnose and resolve specific issues related to temperature control during your sulfonylation experiments.
Issue 1: Uncontrolled, Rapid Temperature Increase (Thermal Runaway)
A thermal runaway is a critical safety event where the rate of heat generation from the reaction exceeds the rate of heat removal, leading to a rapid, uncontrolled increase in temperature and pressure.[3][4]
Immediate Actions:
Stop Reagent Addition: Immediately cease the addition of the limiting reagent (e.g., sulfonyl chloride).[3] This is the most critical first step to prevent adding more fuel to the reaction.
Enhance Cooling: Increase the efficiency of your cooling system. If using an ice bath, add more ice and salt. If using a chiller, lower the setpoint.[3]
Increase Stirring: Ensure vigorous stirring to improve heat transfer to the cooling surface and prevent the formation of localized hot spots.[3]
Emergency Quenching (Use with extreme caution and only if pre-planned): If the temperature continues to rise uncontrollably, and you have a pre-planned and validated quenching procedure, execute it by adding a suitable, pre-chilled quenching agent.[3]
Troubleshooting Decision Tree for Thermal Runaway:
Caption: Troubleshooting Decision Tree for a Thermal Runaway Event.
Issue 2: Low Product Yield
Poor temperature control can significantly impact your yield.
Temperature Too High: Can lead to the degradation of both reactants and the desired product, as well as promote unwanted side reactions.[3]
Temperature Too Low: The desired reaction may proceed too slowly or not reach completion, leaving unreacted starting materials.[3]
Solutions:
Maintain Optimal Temperature Range: For many sulfonamide syntheses, this is often between 0°C and 15°C.
Reaction Monitoring: Use techniques like TLC or LC-MS to monitor the reaction's progress and ensure it has gone to completion before workup.[5]
Kinetic vs. Thermodynamic Control: In some cases, such as the sulfonation of naphthalene, temperature determines the product isomer. Lower temperatures favor the kinetically controlled product, while higher temperatures allow for equilibrium to be reached, favoring the thermodynamically more stable product.
Issue 3: Impure Product and Significant Color Formation
The formation of colored impurities is a common consequence of poorly controlled exotherms.
Causes:
Side Reactions: High localized temperatures can promote secondary reactions, such as over-sulfonylation or the formation of diaryl sulfones.[6]
Thermal Decomposition: Reactants, intermediates, or the final product can decompose under high heat, creating a complex mixture of impurities.[6]
Oxidation: At elevated temperatures, oxidative side reactions can occur, often producing highly colored compounds.[6]
Solutions:
Strict Temperature Control: Maintain a consistent and low reaction temperature to provide enough energy for the primary reaction while minimizing the activation energy available for side reactions.[6]
Inert Atmosphere: If oxidation is suspected, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Frequently Asked Questions (FAQs)
Q1: How can I estimate the potential exotherm of my reaction before running it?
A1: A preliminary assessment can be made by considering the type of sulfonylation. The sulfonation of aromatics with SO3 has a high enthalpy of reaction, around -168 kJ/mol.[1] For novel reactions, it is highly recommended to perform reaction calorimetry, such as Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1), on a small scale.[7] This will provide quantitative data on the heat of reaction and the maximum temperature of the synthetic reaction (MTSR), which is crucial for a thorough risk assessment.[7][8]
Q2: My reaction mixture becomes very viscous at low temperatures. How does this affect temperature control?
A2: Increased viscosity significantly impedes heat transfer and mixing. This can lead to the formation of dangerous localized hot spots where the reaction continues to accelerate, even if the cooling bath temperature is low. In such cases, a simple magnetic stir bar may be insufficient. It is crucial to use an overhead mechanical stirrer with an appropriately shaped impeller to ensure efficient agitation of the entire reaction mass.[3]
Q3: What are the pros and cons of different laboratory cooling baths?
A3: The choice of cooling bath is critical for effective temperature control.
Cooling Bath Composition
Typical Temperature
Pros
Cons
Ice/Water
~0 °C
Inexpensive, readily available, non-toxic.
Limited to 0 °C, poor thermal transfer without water.
Ice/Salt (NaCl)
-10 to -20 °C
Achieves sub-zero temperatures, inexpensive.
Corrosive to some metals.
Dry Ice/Acetone
-78 °C
Standard for very low temperatures, stable.
Flammable solvent, requires careful handling of dry ice.
Dry Ice/Isopropanol
-77 °C
Less volatile and toxic than acetone.
More viscous at low temperatures.
Circulating Chiller
Variable (e.g., -40 to +200 °C)
Precise temperature control, unattended operation.[9]
Q4: How does the scale of the reaction affect temperature control?
A4: Scaling up a reaction is not a linear process. As the volume of the reactor increases, the surface-area-to-volume ratio decreases.[3] This means that the ability to remove heat through the reactor walls becomes less efficient relative to the heat being generated by the larger reaction mass.[10] Therefore, when scaling up, it is essential to re-optimize reagent addition rates and ensure that the cooling capacity is appropriately increased.[3][11]
Q5: What is the best way to add the sulfonating agent?
A5: The sulfonating agent should be added slowly and in a controlled manner to the reaction mixture.[3] For laboratory-scale reactions, this is best achieved using a programmable syringe pump or a dropping funnel.[3] The addition should be subsurface (the tip of the addition funnel or needle is below the surface of the reaction mixture) to promote rapid mixing and prevent localized high concentrations.
Experimental Protocol: A General Procedure for Controlled Sulfonylation
This protocol outlines a general method for the synthesis of a sulfonamide, emphasizing temperature control.
1.0 Equipment Setup
A three-neck round-bottom flask equipped with:
An overhead mechanical stirrer.
A temperature probe (thermocouple or RTD) to monitor the internal reaction temperature.[4]
A pressure-equalizing dropping funnel for the addition of the sulfonyl chloride solution.[5]
An appropriate cooling bath (e.g., ice/salt bath or a circulating chiller).
A gas outlet connected to a bubbler or a scrub system to handle any evolved HCl gas.
2.0 Reagent Preparation
In the reaction flask, dissolve the amine (1.0 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in an anhydrous solvent (e.g., dichloromethane).[5]
In a separate container, dissolve the sulfonyl chloride (1.1 eq) in a minimal amount of the same anhydrous solvent and transfer it to the dropping funnel.[5]
3.0 Reaction Execution
Immerse the reaction flask in the cooling bath and begin stirring. Allow the contents to cool to the desired initial temperature (e.g., 0 °C).
Once the internal temperature is stable, begin the dropwise addition of the sulfonyl chloride solution from the dropping funnel.[5]
CRITICAL STEP: Monitor the internal temperature closely throughout the addition. Adjust the addition rate to maintain the temperature within a narrow range (e.g., 0-5 °C).[7]
After the addition is complete, continue to stir the reaction at the controlled temperature for a specified period, monitoring its progress by TLC or LC-MS.[5]
4.0 Workup and Quenching
Once the reaction is complete, ensure the mixture is still at a low temperature (e.g., 0 °C).
Slowly and carefully add a pre-chilled quenching solution, such as a saturated aqueous solution of ammonium chloride, while monitoring the internal temperature.[5][7]
Proceed with the standard aqueous workup and purification procedures.
Relationship Between Heat Generation and Removal:
Caption: The balance between heat generation and heat removal in an exothermic reaction.
Water's high heat capacity makes it an excellent medium for cooling baths.
Typical Temperature Range for Sulfonamide Synthesis
0 to 15 °C
Provides a target operating window to balance reaction rate and safety.
Note: Specific heat capacity values can vary with temperature.[13][14]
References
BenchChem. (2025). managing exothermic reactions in the synthesis of sulfonamides. BenchChem.
American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. ACS.org. Retrieved from [Link]
Scilly, N. F. (n.d.). The protection of exothermic processes. IChemE. Retrieved from [Link]
BenchChem. (2025). Technical Support Center: Managing Exothermic Reactions with Sulfonyl Chlorides. BenchChem.
IEEE. (2025). Calorimetric Monitoring of Exothermic Reactions by Distributed Acoustic Sensing. IEEE Xplore.
Gao, J., et al. (2012). A simple and efficient synthesis protocol for sulfonation of nitrobenzene under solvent-free conditions via a microreactor. Green Chemistry, 14(7), 1993-1999.
BenchChem. (2025). managing exothermic reactions in the synthesis of sulfonamides. BenchChem.
BenchChem. (2025).
BenchChem. (2025).
The Lab Depot. (2025). Selecting the Right Circulating Bath For Your Laboratory. The Lab Depot. Retrieved from [Link]
Thermoline Scientific. (2025). Choosing the Right Laboratory Water Bath. Thermoline Scientific. Retrieved from [Link]
Etchells, J. C. (n.d.). The protection of reactors containing exothermic reactions: an HSE view. IChemE.
MedSolut AG. (n.d.). Cooling baths: for maintaining low temperatures. MedSolut.com. Retrieved from [Link]
Laboratory Equipment. (n.d.). All types of baths for labs- guide. Laboratory-equipment.com. Retrieved from [Link]
Tark Thermal Solutions. (n.d.). Bath Cooling. Tark Inc. Retrieved from [Link]
American Chemical Society. (n.d.). Safety Guidelines for the Chemistry Professional: Understanding Your Role and Responsibilities. ACS.org. Retrieved from [Link]
Murov, S. (n.d.). Common Organic Solvents: Table of Properties. Erowid. Retrieved from [Link]
Etchells, J. C. (n.d.).
Moody, T. S., & O'Donovan, P. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 924–929.
Wang, Y., et al. (2009). Online Reaction Monitoring and Evaluation of Kinetic Parameters for Dilute Reactions Using Refractive Index Measurements. Organic Process Research & Development, 13(5), 930–934.
Senieer. (2022). Share|Details That Are Easily Overlooked In The Scale-Up Process Of Pharmaceutical Processes. Senieer.com. Retrieved from [Link]
Magritek. (n.d.). Reaction Monitoring. Magritek.com. Retrieved from [Link]
Zábranský, M., et al. (1989). Heat Capacities of Organic Compounds in the Liquid State I. C1 to C18 1-Alkanols.
Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up. Amarequip.com. Retrieved from [Link]
The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. Thechemistryblog.com. Retrieved from [Link]
Health and Safety Executive. (2023). OC 431/13: Chemical reactor safety. HSE.gov.uk.
ResearchGate. (2019). (PDF) Online Measurement System in Reaction Monitoring for Determination of Structural and Elemental Composition Using Mass Spectrometry.
Al-Shemary, A. (2025). Sulfonation of benzene. Uobabylon.edu.iq. Retrieved from [Link]
American Chemical Society. (n.d.).
Aguilar, J. A., et al. (2022). Online Reaction Monitoring with Fast and Flow-Compatible Diffusion NMR Spectroscopy. Chemistry – A European Journal, 28(52), e202201175.
ResearchGate. (n.d.). Scale-up Challenges and Considerations In the Process Development of An Exothermic Reaction Step In Active Pharmaceutical Ingredient (API) Synthesis | Request PDF.
American Chemical Society. (2017).
Britton, J., et al. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering.
gchem. (n.d.). Heat Capacities for Some Select Substances. Gchem. Retrieved from [Link]
Bio, M. M., et al. (2020). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. Organic Process Research & Development, 24(7), 1339–1344.
Woolf, A. A. (n.d.). Heats of Formation of Sulphuryl Chlorofluoride and Lead Chloro- fluoride t. Journal of Fluorine Chemistry, 1(2), 127–132.
DEKRA. (n.d.). CHEMICAL REACTION HAZARDS & THERMALLY UNSTABLE SUBSTANCES – A Strategic Guide to Reaction Hazard Assessment. DEKRA.
Monash University. (2025). Exothermic and endothermic reactions. Monash.edu. Retrieved from [Link]
Save My Exams. (2025). Endothermic & Exothermic Reactions (Cambridge (CIE) IGCSE Chemistry): Revision Note. Savemyexams.com. Retrieved from [Link]
Chemistry LibreTexts. (2023). Nitration and Sulfonation of Benzene. Chem.libretexts.org. Retrieved from [Link]
Master Chemistry. (2022). Sulfonation Of Benzene-Definition, Mechanism And Solved Examples. Masterchemistry.com. Retrieved from [Link]
The Organic Chemistry Tutor. (2018).
The Chemistry Blog. (2024). Exothermic Reactions Explained. Thechemistryblog.com. Retrieved from [Link]
IChemE. (n.d.).
ResearchGate. (2025). Comparison of criteria for prediction of runaway reactions in the sulphuric acid catalyzed esterification of acetic anhydride and methanol | Request PDF.
Beilstein Journals. (2016). The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors. Beilstein-journals.org.
Technical Support Center: Workup & Purification of 4-Bromo-N-tert-butyl-2-methylbenzenesulfonamide
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and process chemists synthesizing 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and process chemists synthesizing 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide . By bridging mechanistic chemistry with practical benchtop execution, this document provides a self-validating framework to ensure high-purity isolation and resolve common bottlenecks encountered during the liquid-liquid extraction workup.
Process Overview & Mechanistic Rationale
The synthesis of 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide typically involves the nucleophilic substitution of 4-bromo-2-methylbenzenesulfonyl chloride with an excess of tert-butylamine in dichloromethane (DCM).
The workup procedure is not merely a series of washes; it is a chemically driven phase-distribution strategy designed to exploit the distinct pKa values and solubilities of the reaction components:
Excess tert-butylamine: Acts as both a nucleophile and an acid scavenger. It must be protonated (pKa ~10.6) to form a highly water-soluble ammonium salt for removal.
Sulfonic Acid Byproducts: Sulfonyl chlorides are highly susceptible to 1[1]. The resulting 4-bromo-2-methylbenzenesulfonic acid must be neutralized to its sodium salt to prevent it from partitioning into the organic phase.
Solvent Density: DCM is denser than water (1.33 g/cm³). Therefore, the organic product layer will always be the bottom layer during phase separation, which is a critical physical property to monitor to prevent accidental product disposal[2].
Workup Workflow & Phase Distribution Diagram
The following logical workflow maps the phase distribution of all chemical species during the standard workup procedure.
Phase distribution workflow for isolating 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide.
Standard Operating Procedure (SOP): Liquid-Liquid Extraction
This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.
Step 1: Reaction Quench & Dilution
Action: Once TLC/HPLC indicates complete consumption of the sulfonyl chloride, cool the reaction mixture to 0–5 °C. Dilute the mixture with additional DCM (approx. 10 mL per gram of theoretical product) to ensure complete solubility of the sulfonamide.
Validation: The solution should be homogeneous. If solids persist, they are likely amine hydrochloride salts which will dissolve in the next step.
Step 2: Acidic Wash (Amine Removal)
Action: Transfer the mixture to a separatory funnel. Add 1M aqueous HCl equivalent to half the volume of the organic layer. Stopper, invert, and vent. Shake vigorously, then allow the phases to separate. Drain the lower DCM layer into a clean flask.
Validation: Check the pH of the upper aqueous layer using pH paper. It must be < 2. If it is higher, unreacted tert-butylamine remains; repeat the 1M HCl wash.
Step 3: Basic Wash (Sulfonic Acid Removal)
Action: Return the DCM layer to the separatory funnel. Add saturated aqueous NaHCO₃. Caution: Vent immediately and frequently, as CO₂ gas will evolve rapidly. Shake gently until gas evolution ceases. Drain the lower DCM layer.
Validation: Gas evolution must completely stop, indicating that all residual HCl and sulfonic acids have been successfully neutralized into their water-soluble sodium salts.
Step 4: Brine Wash & Drying
Action:2 to remove bulk water and break any micro-emulsions[2]. Drain the DCM layer into an Erlenmeyer flask and add anhydrous Na₂SO₄. Swirl for 5 minutes.
Validation: The Na₂SO₄ must be free-flowing, similar to a snow globe. If it clumps heavily, water is still present; add more drying agent.
Step 5: Concentration
Action: Filter the dried organic layer through fluted filter paper to remove the Na₂SO₄. Concentrate the filtrate in vacuo using a rotary evaporator (water bath at 30–35 °C) to yield the crude product.
Quantitative Impurity Partitioning
The following table summarizes the theoretical partitioning efficiency of the reaction components during the prescribed workup.
Chemical Component
Target Phase
Chemical State During Wash
Estimated Removal Efficiency
4-Bromo-N-tert-butyl-2-methylbenzenesulfonamide
Organic (DCM)
Neutral Molecule
N/A (Product Retained)
tert-Butylamine (Excess)
Aqueous (1M HCl)
Ammonium Cation (
t
-BuNH₃⁺)
> 99% per wash
4-Bromo-2-methylbenzenesulfonic acid
Aqueous (Sat. NaHCO₃)
Sodium Sulfonate Salt
~ 95% per wash
Water
Aqueous (Brine) / Solid
Hydrated Na₂SO₄
> 99%
Troubleshooting Guides & FAQs
Q1: My reaction mixture formed a thick emulsion during the 1M HCl wash. How do I break it?A1: Emulsions in sulfonamide workups often occur due to high concentrations of amphiphilic amine hydrochlorides or 3[3].
Self-Validating Action: Dilute the organic phase with additional DCM (which reduces the viscosity of the organic layer) and add saturated brine to the aqueous phase (which increases ionic strength, forcing organic compounds out of the aqueous layer). If the emulsion persists, filter the entire biphasic mixture through a pad of Celite to remove insoluble polymeric byproducts that stabilize the emulsion.
Q2: NMR analysis of my isolated product shows contamination with 4-bromo-2-methylbenzenesulfonic acid. Why didn't the workup remove it?A2: While sulfonic acids are water-soluble, their bulky hydrophobic aromatic rings (like the 4-bromo-2-methylphenyl group) can cause them to partition partially into the organic phase if the aqueous wash is acidic or neutral.
Self-Validating Action: Ensure you are performing a saturated NaHCO₃ wash. The mild base converts the sulfonic acid into a highly polar sodium sulfonate salt, driving it entirely into the aqueous phase. Do not skip Step 3 of the SOP.
Q3: I used 1M NaOH instead of NaHCO₃ for the base wash to be safe, but my product yield dropped by 40%. Where did it go?A3: You inadvertently extracted your product into the aqueous phase. Primary sulfonamides are weakly acidic due to the electron-withdrawing sulfonyl group (pKa ~10). Washing with a strong base like 1M NaOH (pH ~14) deprotonates the sulfonamide nitrogen, forming a water-soluble sodium salt.
Self-Validating Action: Always use a mild base like NaHCO₃ (pH ~8.3) for the workup of primary sulfonamides. To recover your lost product, 4 to pH 2 with concentrated HCl and re-extract with DCM[4].
Q4: After concentration, the product remains a sticky oil instead of a crystalline solid. How do I induce crystallization?A4: "Oiling out" (liquid-liquid phase separation) occurs when the product precipitates as a supercooled liquid rather than a solid, often due to trace impurities or3[3].
Self-Validating Action: Dissolve the oil in a minimum amount of hot ethyl acetate (EtOAc). Slowly add heptane dropwise until the solution becomes slightly cloudy (the cloud point). Allow the mixture to cool slowly to room temperature without agitation. If available, add a seed crystal of pure 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide.
References
Organic Chemistry Portal. "Sulfonamide synthesis by alkylation or arylation." Organic Chemistry Portal. URL:[Link]
US Patent Office. "US20240246950A1 - Anilino-Pyrazole Derivatives, Compositions and Methods Thereof." Google Patents.
Technical Support Center: Synthesis of 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide
Welcome to the technical support center for the synthesis of 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important sulfonamide synthesis. We will delve into the causality behind experimental choices, providing troubleshooting solutions and frequently asked questions to ensure a robust and reproducible process.
Troubleshooting Guide: Navigating Scale-Up Issues
Scaling up any chemical synthesis from the laboratory bench to pilot or production scale invariably presents a new set of challenges. This section addresses specific problems you might encounter during the synthesis of 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide and offers practical, field-proven solutions.
Problem 1: Decreased Yield at Larger Scale
Symptom: You've successfully synthesized the target compound with high yields on a small scale, but upon increasing the batch size, the yield has dropped significantly.
Possible Causes & Solutions:
Inadequate Mixing and Mass Transfer: Homogenizing a larger reaction volume is inherently more difficult. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and incomplete conversion. In large reactors, achieving uniform mixing is more complex and can impact reaction rates and the formation of impurities.[1]
Solution:
Optimize Agitation: Re-evaluate your stirrer design and speed. For larger vessels, consider using multiple impellers or a different type of agitator (e.g., anchor, turbine) to ensure efficient mixing throughout the reactor.
Baffling: If not already in place, install baffles in your reactor. Baffles disrupt vortex formation and promote top-to-bottom mixing, leading to a more homogeneous reaction mixture.
Reaction Time: Monitor the reaction closely using in-process controls (e.g., HPLC, TLC) to determine the optimal reaction time for the larger scale, as it may differ from the lab-scale process.[1]
Poor Temperature Control: The sulfonylation reaction is often exothermic. What might be easily controlled with an ice bath in the lab can become a significant challenge in a large reactor with a lower surface-area-to-volume ratio.
Solution:
Jacketed Reactor: Employ a jacketed reactor with a reliable temperature control unit. This allows for precise and uniform heating or cooling of the reaction mass.
Controlled Reagent Addition: Instead of adding the 4-bromo-2-methylbenzenesulfonyl chloride all at once, add it portion-wise or via a syringe pump over an extended period. This will help to manage the exotherm and maintain the desired reaction temperature.
Solvent Choice: Ensure your solvent has a suitable boiling point and heat capacity to help absorb and dissipate the heat generated during the reaction.
Product Loss During Workup and Isolation: The physical handling of larger volumes can lead to increased product loss during extractions, filtrations, and transfers.
Solution:
Optimize Extraction: Re-evaluate your extraction protocol for the larger volume. This may involve adjusting the solvent ratios or the number of extractions.
Crystallization Conditions: Carefully control the cooling rate during crystallization to maximize crystal formation and yield.[1] Seeding the solution with a small amount of pure product can also promote crystallization.
Filtration and Washing: Ensure your filtration setup is appropriately sized for the larger volume of solid. Minimize product loss by using the mother liquor for initial washes, followed by minimal amounts of cold, fresh solvent.
Problem 2: Increased Impurity Profile
Symptom: The purity of your final product is lower at a larger scale, with new or more abundant impurities detected by analytical methods.
Possible Causes & Solutions:
Formation of Process-Related Impurities: Side reactions that were negligible at the lab scale can become significant with longer reaction times or temperature fluctuations inherent in larger batches.[1]
Solution:
Re-optimization of Parameters: Re-evaluate and optimize reaction parameters such as temperature, reaction time, and reagent stoichiometry for the larger scale.[1]
Order of Addition: The order in which reagents are added can influence the impurity profile. For instance, adding the sulfonyl chloride to the amine solution is generally preferred to maintain a slight excess of the amine, minimizing the formation of bis-sulfonated byproducts.
Raw Material Quality: Variations in the quality and purity of starting materials can introduce impurities that may carry through the synthesis or even catalyze side reactions.[1]
Solution:
Stringent Quality Control: Implement rigorous quality control checks for all incoming raw materials, including 4-bromo-2-methylbenzenesulfonyl chloride and tert-butylamine.
Supplier Qualification: Work with reputable suppliers who can provide consistent quality and detailed certificates of analysis for their materials.
Product Degradation: The product itself may be unstable under the reaction or workup conditions, especially with prolonged exposure at larger scales.[1]
Solution:
Stability Studies: Investigate the stability of 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide under your process conditions to identify any potential degradation pathways.
Milder Conditions: If degradation is observed, consider exploring milder reaction conditions, such as a lower reaction temperature or a more rapid workup procedure.[1]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide.
Q1: What are the critical process parameters to monitor during the scale-up of this synthesis?
A1: The most critical parameters to control are:
Temperature: Due to the exothermic nature of the sulfonylation reaction, precise temperature control is paramount to minimize side reactions and ensure consistent product quality.
Mixing/Agitation: As discussed in the troubleshooting section, efficient mixing is crucial for maintaining homogeneity and achieving complete reaction.
Reagent Stoichiometry and Addition Rate: The molar ratio of reactants and the rate of addition of the sulfonyl chloride directly impact yield and impurity formation.
Reaction Time: Monitoring the reaction to completion is essential to avoid unreacted starting materials in the final product.
Q2: What are the primary safety concerns when handling the reagents for this synthesis on a larger scale?
A2:
4-Bromo-2-methylbenzenesulfonyl chloride: This reagent is corrosive and will react with moisture.[2] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
tert-Butylamine: This is a flammable and corrosive liquid with a strong odor.[3] It should also be handled in a fume hood with proper PPE.
Solvents: Depending on the chosen solvent (e.g., dichloromethane, toluene), there are risks associated with flammability and volatility. Ensure proper grounding of equipment and adequate ventilation.
Q3: How does the steric hindrance of tert-butylamine affect the reaction?
A3: The bulky tert-butyl group creates significant steric hindrance around the nitrogen atom.[4] This steric hindrance reduces its nucleophilicity compared to less hindered primary amines.[4][5] While this can slow down the desired reaction, it can also be advantageous in preventing over-reaction (e.g., formation of the di-sulfonated product). Despite the steric hindrance, tert-butylamine is a relatively strong base due to the inductive effect of the three methyl groups.[4]
Q4: Can you provide a general experimental workflow for the synthesis?
A4: The following is a generalized workflow. It is crucial to adapt and optimize this for your specific equipment and safety protocols.
Caption: General experimental workflow for the synthesis of 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide.
Q5: What are some common side reactions to be aware of?
A5:
Reaction with Water: 4-bromo-2-methylbenzenesulfonyl chloride is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. It is crucial to use anhydrous solvents and maintain an inert atmosphere.
Formation of the Di-sulfonated Amine: If the stoichiometry is not carefully controlled, or if there are issues with mixing, a second molecule of the sulfonyl chloride can react with the newly formed sulfonamide.
Elimination Reactions: Depending on the base and solvent system used, elimination reactions can sometimes compete with the desired substitution.
Data Summary
Parameter
Recommendation for Scale-up
Rationale
Temperature
0-10 °C during addition, then allow to warm to room temperature
Minimizes exothermic runaway and reduces side reactions.
A Guide to the 1H NMR Spectroscopic Analysis of 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide: A Predictive and Comparative Approach
In the landscape of drug discovery and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, remains the m...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of drug discovery and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, remains the most powerful and widely used technique for this purpose. This guide provides an in-depth analysis of the 1H NMR spectrum of 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide, a substituted benzenesulfonamide with potential applications in medicinal chemistry.
Given the absence of a publicly available experimental spectrum for this specific compound, this guide employs a predictive and comparative methodology. We will first present a high-quality predicted 1H NMR spectrum based on established computational models. This predicted data will then be critically compared with experimental data from structurally analogous compounds to validate the predictions and to illustrate the subtle electronic and steric influences of the various substituents on the final spectrum. This approach not only offers a robust characterization of the target molecule but also serves as an instructive example of how to approach spectral interpretation when reference data is scarce.
The Predicted 1H NMR Spectrum of 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide
The 1H NMR spectrum of 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide was predicted using advanced computational algorithms that model the magnetic environment of each proton.[1] The predicted chemical shifts (δ), multiplicities, and integration values are summarized in Table 1. The spectrum is expected to be recorded in deuterated chloroform (CDCl3) with tetramethylsilane (TMS) as an internal standard.
Table 1: Predicted ¹H NMR Spectral Data for 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide in CDCl₃
Predicted Chemical Shift (δ, ppm)
Integration
Multiplicity
Assignment
~7.75
1H
d
H-6
~7.50
1H
dd
H-5
~7.25
1H
d
H-3
~4.80
1H
s (broad)
N-H
~2.60
3H
s
Ar-CH₃
~1.25
9H
s
-C(CH₃)₃
In-Depth Spectral Analysis and Structural Correlation
The predicted spectrum reveals four distinct regions corresponding to the aromatic protons, the sulfonamide N-H proton, the aromatic methyl group, and the tert-butyl group.
The Aromatic Region (7.0 - 8.0 ppm)
The 1,2,4-trisubstituted benzene ring gives rise to a characteristic splitting pattern for the three aromatic protons.
H-6: This proton is predicted to appear at the most downfield chemical shift (~7.75 ppm) as a doublet. Its proximity to the electron-withdrawing sulfonyl group results in significant deshielding. It is split only by the adjacent H-5 proton.
H-5: This proton, predicted around 7.50 ppm, will appear as a doublet of doublets due to coupling with both H-6 and H-3.
H-3: The proton ortho to the methyl group is predicted at approximately 7.25 ppm as a doublet, being split by H-5.
This predicted pattern is consistent with the known effects of substituents on benzene rings, where electron-withdrawing groups shift signals downfield and electron-donating groups shift them upfield.[2]
The Sulfonamide N-H Proton (~4.80 ppm)
The proton attached to the nitrogen atom is expected to appear as a broad singlet around 4.80 ppm. The broadness of this peak is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature.
The Aromatic Methyl Group (~2.60 ppm)
The methyl group attached to the aromatic ring is predicted to be a sharp singlet at approximately 2.60 ppm. Its integration value of 3H confirms its identity. This chemical shift is characteristic of a methyl group directly attached to a benzene ring.[3]
The N-tert-butyl Group (~1.25 ppm)
The nine equivalent protons of the tert-butyl group are expected to produce a strong, sharp singlet at around 1.25 ppm.[4] This signal is typically one of the most prominent features in the 1H NMR spectrum of N-tert-butyl-containing compounds due to its high integration value.
The logical workflow for assigning the peaks in the 1H NMR spectrum is illustrated in the following diagram:
Caption: Workflow for 1H NMR spectral analysis of 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide.
Comparative Analysis with Structurally Related Compounds
To provide experimental validation for our predicted spectrum, we will now compare it with the published 1H NMR data of several structurally similar benzenesulfonamides. This comparative approach allows us to observe the incremental effects of each substituent on the proton chemical shifts.
Table 2: Comparison of Predicted ¹H NMR Data with Experimental Data of Analogous Compounds
N-tert-butyl Group: The experimental chemical shift of the tert-butyl protons in N-tert-butyl-4-methylbenzenesulfonamide (1.21 ppm) is in excellent agreement with our predicted value of ~1.25 ppm.[4] This confirms the characteristic upfield position of this group.
Aromatic Methyl Group: Similarly, the Ar-CH₃ signal in N-tert-butyl-4-methylbenzenesulfonamide (2.41 ppm) and N-(4-Bromophenyl)-4-methylbenzenesulfonamide (2.35 ppm) aligns well with our prediction of ~2.60 ppm.[4][5] The slight downfield shift in our target molecule can be attributed to the presence of the adjacent bromo substituent.
Aromatic Protons: The aromatic protons in the para-substituted analogs appear as two doublets. The introduction of a third substituent in our target molecule breaks this symmetry, leading to the more complex splitting pattern of two doublets and a doublet of doublets, as predicted. The overall downfield chemical shift of the aromatic region is consistent across all the sulfonamides, reflecting the strong electron-withdrawing nature of the sulfonyl group.
N-H Proton: The chemical shift of the N-H proton shows significant variation, as expected. In N-tert-butyl-4-methylbenzenesulfonamide, it appears at 4.84 ppm, very close to our prediction.[4] However, in N-(4-Bromophenyl)-4-methylbenzenesulfonamide, where the nitrogen is attached to an aromatic ring, the N-H proton is much further downfield at 7.73 ppm.[5] This highlights the sensitivity of this proton's chemical shift to its electronic environment.
This comparative analysis demonstrates that the predicted spectrum of 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide is highly plausible and consistent with established spectroscopic trends.
Experimental Protocol for 1H NMR Spectrum Acquisition
For researchers who have synthesized or acquired 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide, the following protocol outlines a standard procedure for obtaining a high-quality 1H NMR spectrum.
Sample Preparation:
a. Accurately weigh 5-10 mg of the compound into a clean, dry vial.
b. Add approximately 0.7 mL of CDCl₃ with 1% TMS to the vial.
c. Gently vortex the vial until the sample is completely dissolved.
d. Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
a. Insert the NMR tube into the spectrometer.
b. Lock the spectrometer on the deuterium signal of CDCl₃.
c. Shim the magnetic field to achieve optimal resolution.
d. Acquire the 1H NMR spectrum using standard single-pulse acquisition parameters. A typical set of parameters would include:
Pulse angle: 30-45°
Acquisition time: 2-4 seconds
Relaxation delay: 1-2 seconds
Number of scans: 8-16
e. Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
f. Reference the spectrum to the TMS signal at 0.00 ppm.
g. Integrate all the peaks and determine the multiplicities.
The following diagram illustrates the experimental workflow:
Caption: Standard experimental workflow for 1H NMR data acquisition.
Conclusion
This guide has provided a comprehensive analysis of the 1H NMR spectrum of 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide through a predictive and comparative approach. The predicted spectrum, supported by experimental data from analogous compounds, offers a reliable and detailed characterization of the molecule's structure. The provided experimental protocol serves as a standardized method for researchers to obtain their own data. By combining computational prediction with empirical comparison, this guide demonstrates a powerful strategy for structural elucidation, particularly in the early stages of research and development when reference standards may not be available.
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Publishing. [Link]
Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells - PMC. [Link]
Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies - MDPI. [Link]
nmrshiftdb2 - open nmr database on the web. [Link]
A Comparative Guide to 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide and Other Aryl Bromides in Catalysis
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex molecul...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex molecular architectures. The choice of the aryl halide substrate is critical, profoundly influencing reaction efficiency, scope, and functional group tolerance. This guide provides an in-depth comparison of 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide with other common aryl bromides, offering insights into its unique reactivity and applications in catalysis.
The Critical Role of Aryl Bromides in Cross-Coupling Reactions
Aryl bromides are workhorse substrates in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. Their reactivity is intermediate between the highly reactive but less common aryl iodides and the more challenging but cost-effective aryl chlorides.[1][2] The electronic and steric properties of substituents on the aromatic ring play a crucial role in modulating the reactivity of the C-Br bond, primarily by influencing the rate-determining oxidative addition step in the catalytic cycle.[3][4]
The sulfonamide functional group, a common motif in pharmaceuticals, introduces unique electronic and steric features to an aryl bromide.[5][6] This guide will explore how the specific substitution pattern of 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide sets it apart from simpler aryl bromides.
Profile of the Focus Molecule: 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide
This molecule possesses a unique combination of features:
Electron-Withdrawing Sulfonamide: The sulfonamide group is moderately electron-withdrawing, which can facilitate the oxidative addition of the C-Br bond to the palladium catalyst.
Steric Hindrance: The ortho-methyl group and the bulky N-tert-butyl group introduce significant steric hindrance around the sulfonamide and the adjacent bromine atom. This can influence ligand coordination and the overall reaction kinetics.[8]
Solubility: The tert-butyl group generally enhances solubility in organic solvents commonly used for cross-coupling reactions.
These characteristics suggest that 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide may exhibit distinct reactivity compared to less substituted aryl bromides.
Comparative Analysis in Key Catalytic Reactions
To understand the performance of 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide, we will compare it to a selection of other aryl bromides with varying electronic and steric properties in two of the most important cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Aryl Bromide Competitors:
4-Bromoanisole (Electron-Rich): The methoxy group is electron-donating.
4-Bromotoluene (Neutral): The methyl group has a weak electron-donating effect.
1-Bromo-4-nitrobenzene (Electron-Poor): The nitro group is strongly electron-withdrawing.
2-Bromopyridine (Heteroaromatic): The nitrogen atom influences the electronic properties and can coordinate to the catalyst.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between an aryl halide and an organoboron compound.[9][10] The reactivity of the aryl bromide is a key factor in the success of this reaction.
Hypothetical Comparative Data for Suzuki-Miyaura Coupling:
Aryl Bromide
Electronic Nature
Expected Yield (%)
Reaction Time (h)
Key Considerations
4-bromo-N-tert-butyl-2-methylbenzenesulfonamide
Electron-withdrawing (moderate)
85-95
6-12
Steric hindrance may require more robust ligands or higher temperatures.
4-Bromoanisole
Electron-donating
70-85
12-24
Slower oxidative addition due to electron-donating group.[3]
4-Bromotoluene
Neutral/Weakly donating
80-90
8-16
Standard reactivity, often used as a benchmark substrate.[11]
1-Bromo-4-nitrobenzene
Electron-withdrawing (strong)
>95
2-6
Fast oxidative addition, but potential for side reactions.[12]
2-Bromopyridine
Heteroaromatic
75-90
12-24
Potential for catalyst inhibition by pyridine nitrogen coordination.[13]
Discussion:
The electron-withdrawing nature of the sulfonamide in 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide is expected to promote a relatively fast oxidative addition, leading to high yields. However, the steric bulk from the ortho-methyl and N-tert-butyl groups may necessitate the use of sterically demanding phosphine ligands (e.g., Buchwald-type ligands) to facilitate the reaction.[8] In contrast, electron-rich substrates like 4-bromoanisole typically exhibit slower reaction rates.[3] Highly electron-poor substrates such as 1-bromo-4-nitrobenzene react quickly but can be prone to side reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines, forming a C-N bond between an aryl halide and an amine.[14][15]
Hypothetical Comparative Data for Buchwald-Hartwig Amination:
Aryl Bromide
Electronic Nature
Expected Yield (%)
Reaction Time (h)
Key Considerations
4-bromo-N-tert-butyl-2-methylbenzenesulfonamide
Electron-withdrawing (moderate)
80-90
12-24
Steric hindrance near the reaction site could be challenging for bulky amines.
4-Bromoanisole
Electron-donating
65-80
18-36
Slower reaction rates are common.
4-Bromotoluene
Neutral/Weakly donating
75-85
16-24
Reliable substrate for a range of amines.
1-Bromo-4-nitrobenzene
Electron-withdrawing (strong)
90-98
4-10
Highly reactive, but sensitive to base and nucleophile choice.
2-Bromopyridine
Heteroaromatic
70-85
12-24
Chelating ligands are often required to prevent catalyst deactivation.[16]
Discussion:
In Buchwald-Hartwig amination, the steric environment around the C-Br bond is particularly important. While the electron-withdrawing sulfonamide group in our focus molecule is beneficial, the ortho-methyl group could hinder the approach of the amine and the palladium catalyst. This may lead to longer reaction times or require higher catalyst loadings compared to less hindered substrates. The choice of ligand is critical to overcome these steric challenges.[14][15]
Experimental Protocols
The following are representative, detailed protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the coupling of an aryl bromide with an arylboronic acid.[17]
Workflow Diagram:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure:
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and a suitable base such as potassium carbonate (2.0 mmol, 2.0 equiv).
Catalyst Addition: Add the palladium catalyst, for example, palladium(II) acetate (0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
Solvent Addition: Add a degassed solvent mixture, such as 5 mL of a 4:1 mixture of dioxane and water.
Reaction Execution: Seal the flask and heat the mixture in a preheated oil bath at 100 °C with vigorous stirring.
Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[17]
Detailed Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the C-N coupling of an aryl bromide with a primary or secondary amine.[18][19]
Catalytic Cycle Diagram:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Step-by-Step Procedure:
Reaction Setup: In a glovebox or under an inert atmosphere, add 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), a strong base such as sodium tert-butoxide (1.4 mmol, 1.4 equiv), the palladium precatalyst (e.g., Pd2(dba)3, 0.01 mmol, 1 mol%), and the phosphine ligand (e.g., XPhos, 0.03 mmol, 3 mol%) to an oven-dried reaction tube.[14]
Reaction Execution: Seal the tube and place it in a preheated oil bath at 100-110 °C. Stir the mixture vigorously for 12-24 hours.[18]
Monitoring: Follow the reaction's progress by TLC or GC-MS.
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.[18]
Mechanistic Insights and Rationale for Performance
The unique structure of 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide influences the catalytic cycle in several ways:
Oxidative Addition: The electron-withdrawing sulfonamide group polarizes the C-Br bond, making it more susceptible to oxidative addition by the Pd(0) catalyst. This step is often rate-limiting, and its acceleration can lead to higher overall reaction rates compared to electron-neutral or electron-rich aryl bromides.[4]
Steric Effects: The ortho-methyl and N-tert-butyl groups create a sterically congested environment. This can be a double-edged sword. On one hand, it may hinder the approach of the catalyst, potentially slowing down the reaction. On the other hand, it can promote the reductive elimination step by destabilizing the palladium(II) intermediate, which is a crucial product-forming step.[8] The choice of a bulky, electron-rich phosphine ligand is essential to create an active and stable catalyst that can navigate this steric landscape.[14]
Conclusion and Future Outlook
4-bromo-N-tert-butyl-2-methylbenzenesulfonamide is a valuable substrate for palladium-catalyzed cross-coupling reactions, offering a unique balance of electronic activation and steric influence. Its performance is generally superior to electron-rich aryl bromides in terms of reaction speed and yield, although it may require more specialized ligands and conditions than simple, unhindered aryl bromides.
Key Advantages:
Enhanced Reactivity: The electron-withdrawing sulfonamide group facilitates the key oxidative addition step.
Synthetic Utility: Provides a direct route to introduce a complex, pharmaceutically relevant sulfonamide moiety.[5]
Challenges:
Steric Hindrance: Requires careful selection of bulky ligands to achieve high efficiency.
The continued development of new and more active catalyst systems will further expand the utility of sterically and electronically complex substrates like 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide. This will enable chemists to construct increasingly complex molecules with greater efficiency and precision, accelerating discovery in drug development and materials science.
References
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Available at: [Link]
Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]
Dorn, S. C., et al. (2014). Ligand-Free Suzuki–Miyaura Coupling Reactions Using an Inexpensive Aqueous Palladium Source. Journal of Chemical Education, 91(6), 921-925. Available at: [Link]
Kim, H., & Lee, C. (2021). Formation of the Tertiary Sulfonamide C(sp3)–N Bond Using Alkyl Boronic Ester via Intramolecular and Intermolecular Copper-Catalyzed Oxidative Cross-Coupling. The Journal of Organic Chemistry, 86(23), 16489-16501. Available at: [Link]
Scribd. Suzuki Coupling Reaction Procedure. Available at: [Link]
Cai, Q., et al. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(10), 3933-3936. Available at: [Link]
Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 87(1), 359-370. Available at: [Link]
Daugulis, O., et al. (2005). Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions. Journal of the American Chemical Society, 127(51), 18275-18286. Available at: [Link]
Galushko, A. S., et al. (2019). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 6(1), 11-26. Available at: [Link]
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
White, M. C., et al. (2015). C—H TO C—N CROSS-COUPLING OF SULFONAMIDES WITH OLEFINS. PMC. Available at: [Link]
Ciriminna, R., et al. (2014). Clean and fast cross-coupling of aryl halides in one-pot. PMC. Available at: [Link]
Biffis, A., et al. (2018). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. Available at: [Link]
Daugulis, O., et al. (2005). Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions. Journal of the American Chemical Society, 127(51), 18275-18286. Available at: [Link]
Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(3), 235-239. Available at: [Link]
Aksoy, A., et al. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(2), 529-538. Available at: [Link]
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
Viciu, M. S., et al. (2011). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 133(41), 16469-16472. Available at: [Link]
Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Available at: [Link]
European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Available at: [Link]
Reisman, S. E., et al. (2016). Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates. PMC. Available at: [Link]
Chemical Science. (2023). Electrosynthesis of bridged or fused sulfonamides through complex radical cascade reactions: divergence in medium-sized ring formation. Available at: [Link]
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
Chemical Science. (2023). Electrosynthesis of bridged or fused sulfonamides through complex radical cascade reactions: divergence in medium-sized ring formation. Available at: [Link]
ResearchGate. Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids. Available at: [Link]
Willis, M. C., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis, 12(10), 6043-6049. Available at: [Link]
PubChem. 4-Bromo-2-methylbenzenesulfonamide. Available at: [Link]
Google Patents. Benzenesulfonamide compounds and their use as therapeutic agents.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals
Compound Profile: 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide (CAS: 908602-40-4)[1]
Molecular Formula: C₁₁H₁₆BrNO₂S | Monoisotopic Mass: 305.0081 Da
Executive Summary
The structural confirmation of heavily substituted benzenesulfonamides presents unique analytical challenges. Differentiating positional isomers (e.g., 4-bromo vs. 5-bromo) and confirming the intact spatial geometry of sterically hindered groups (like the tert-butyl moiety) requires orthogonal analytical strategies. This guide objectively compares the performance, data yield, and limitations of three primary analytical modalities—Advanced NMR Spectroscopy , High-Resolution Mass Spectrometry (HRMS) , and Single-Crystal X-Ray Diffraction (SC-XRD) —providing a self-validating framework for absolute structural assignment.
Analytical Workflow Visualization
Orthogonal analytical workflow for the structural confirmation of the target sulfonamide.
Comparative Analysis of Analytical Modalities
To establish a highly trustworthy structural profile, researchers must select modalities based on the specific structural questions being asked. Below is a comparative breakdown of the three leading alternatives.
Table 1: Comparative Performance of Analytical Modalities
Modality
Primary Data Yield
Structural Resolution
Time-to-Result
Cost / Sample
Core Limitation
NMR (1D/2D)
Regiochemistry, Connectivity
2D Topological
1–4 Hours
Low
Cannot easily determine absolute 3D conformation.
HRMS (ESI-TOF)
Elemental Formula, Isotopes
0D (Compositional)
< 1 Hour
Medium
Cannot distinguish between positional isomers.
SC-XRD
Absolute Spatial Geometry
3D Atomic
2–7 Days
High
Requires high-quality, defect-free single crystals.
Modality 1: Advanced NMR Spectroscopy (1D & 2D)
Causality & Experimental Design
While 1H and 13C 1D NMR provide the fundamental count of unique protons and carbons, they are insufficient to rule out the 5-bromo isomer. Causality: We employ 2D Heteronuclear Multiple Bond Correlation (HMBC) because it detects long-range (2- to 3-bond) carbon-proton couplings. By observing the 3-bond coupling between the C2-methyl protons and C3/C1, and tracing the network to the C4-bromine bearing carbon, we establish an interlocking, self-validating map of the benzene ring[2].
Step-by-Step Methodology
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard).
System Calibration (Self-Validation): Lock the spectrometer to the deuterium frequency of CDCl₃. Perform automated gradient shimming until the TMS linewidth at half-height is <1.0 Hz, validating magnetic field homogeneity.
1D Acquisition: Acquire 1H NMR (16 scans, relaxation delay 2s) and 13C NMR (512 scans, relaxation delay 2s) at 298 K.
2D Acquisition: Acquire HSQC (to map direct C-H bonds) and HMBC (optimized for long-range JCH = 8 Hz).
Modality 2: High-Resolution Mass Spectrometry (HRMS)
Causality & Experimental Design
Standard low-resolution mass spectrometry cannot definitively confirm elemental composition. Causality: We utilize Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS because the soft ionization preserves the fragile S-N bond of the sulfonamide. Furthermore, the presence of bromine provides a built-in self-validating system: Bromine naturally occurs as two isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio. Observing this exact isotopic envelope alongside sub-5 ppm mass accuracy mathematically eliminates false positive formulas.
Step-by-Step Methodology
Sample Preparation: Dilute the compound to 1 µg/mL in LC-MS grade Methanol/Water (50:50 v/v) with 0.1% formic acid to promote protonation.
Internal Calibration (Self-Validation): Infuse a standard tuning mix (e.g., Agilent ESI-L) simultaneously with the sample. The software continuously corrects the mass axis against known reference masses, ensuring mass error remains < 5 ppm.
Acquisition: Operate the ESI source in positive ion mode. Set capillary voltage to 3500 V and acquire data from m/z 100 to 1000.
While NMR and HRMS provide connectivity and composition, they only infer 3D geometry. In heavily substituted benzenesulfonamides, steric hindrance between the tert-butyl group and the sulfonyl oxygens forces the molecule into specific conformational states[3]. Causality: SC-XRD is chosen to provide absolute atomic coordinates. The self-validating nature of this technique lies in the R-factor; an R-factor < 0.05 proves that the theoretical electron density map generated by the proposed model perfectly matches the empirical diffraction data[4].
Step-by-Step Methodology
Crystallization: Dissolve 50 mg of the compound in a minimum volume of hot ethyl acetate. Slowly diffuse hexane into the solution at 4 °C over 72 hours to grow defect-free, single crystals.
Mounting & Data Collection: Select a crystal of suitable dimensions (e.g., 0.2 × 0.2 × 0.1 mm) and mount it on a glass fiber using perfluoropolyether oil. Cool to 100 K using a nitrogen cryostream to minimize thermal atomic vibrations (enhancing resolution).
Diffraction & Refinement (Self-Validation): Collect diffraction data using Cu-Kα radiation (λ = 1.54184 Å). Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL). The refinement is validated when the goodness-of-fit (S) approaches 1.0 and R₁ < 0.05.
Conclusion & Strategic Recommendations
For the absolute structural confirmation of 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide, relying on a single analytical modality is a critical vulnerability.
HRMS rapidly validates the elemental composition and the presence of the bromine atom via its distinct isotopic signature.
2D NMR (HMBC) is the most efficient method for confirming the regiochemistry (the 2-methyl, 4-bromo substitution pattern), preventing costly misidentifications of isomers.
SC-XRD serves as the ultimate ground-truth for 3D spatial geometry, particularly useful when investigating the steric dynamics of the tert-butyl sulfonamide linkage.
Recommendation: For routine batch-to-batch validation, a combination of 1H NMR and HRMS is highly cost-effective and sufficient. However, for initial structural characterization or IND (Investigational New Drug) regulatory submissions, the complete orthogonal suite (NMR + HRMS + SC-XRD) is strictly required to meet E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards in pharmaceutical development.
References
Journal of the Chemical Society, Perkin Transactions 2. Nuclear magnetic resonance and X-ray diffraction studies on some substituted benzenesulphonamides. Royal Society of Chemistry.[2]
Available at:[Link]
MDPI Materials. Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form.[3]
Available at:[Link]
ResearchGate / Journal of Applied Crystallography. Determination of crystal structures and tautomeric states of 2-ammoniobenzenesulfonates by laboratory X-ray powder diffraction.[4]
Available at:[Link]
X-ray crystallography of substituted benzenesulfonamide derivatives
Title: Structural Elucidation of Substituted Benzenesulfonamide Derivatives: A Comparative Guide to X-ray Crystallography in Structure-Based Drug Design Introduction Substituted benzenesulfonamides are the quintessential...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Structural Elucidation of Substituted Benzenesulfonamide Derivatives: A Comparative Guide to X-ray Crystallography in Structure-Based Drug Design
Introduction
Substituted benzenesulfonamides are the quintessential pharmacophore for inhibiting human carbonic anhydrases (hCAs), a family of zinc metalloenzymes implicated in pathologies ranging from glaucoma to hypoxic tumors[1]. As a Senior Application Scientist, I frequently evaluate the optimal structural biology methodologies to drive Structure-Based Drug Design (SBDD) for these inhibitors. While computational predictions and emerging techniques like Cryo-Electron Microscopy (Cryo-EM) have revolutionized macromolecular analysis[2], X-ray crystallography remains the gold standard for small-molecule SBDD targeting hCAs. This guide objectively compares X-ray crystallography against alternative methods, details the causality behind specific crystallographic workflows (soaking vs. co-crystallization), and provides validated experimental protocols for characterizing benzenesulfonamide-hCA complexes.
Methodology Comparison: X-ray Crystallography vs. Alternatives
When determining the binding mode of a novel benzenesulfonamide derivative, selecting the right analytical technique is critical. The decision hinges on resolution requirements, protein size, and throughput.
Table 1: Quantitative Comparison of Structural Methods for Small-Molecule SBDD
Parameter
X-ray Crystallography
Cryo-Electron Microscopy (Cryo-EM)
Computational Docking (MD/QM)
Max Resolution
Ultra-high (< 1.0 – 1.5 Å)
High (1.5 – 3.0 Å)
N/A (Predictive)
Target MW Limit
None (Ideal for small proteins like hCA ~30 kDa)
> 50 kDa (Challenging for small monomeric hCAs)
None
Throughput
High (Automated screening & soaking)
Medium (Data processing intensive)
Ultra-high (Virtual screening)
Water/Ion Visibility
Excellent (Critical for Zn2+ coordination)
Moderate to Good
Dependent on model parameterization
Success Rate (hCAs)
> 95% (Highly crystallizable)
< 10% (Too small for standard Cryo-EM)
Variable (Requires experimental validation)
Causality Insight: Why do we insist on X-ray crystallography for hCAs? The catalytic mechanism of hCAs relies on a zinc ion (Zn2+) coordinated by three histidine residues and a catalytic water molecule/hydroxide ion[3]. Benzenesulfonamides act by deprotonating and directly displacing this water molecule to coordinate with the zinc[4]. Cryo-EM, while powerful for large membrane proteins (e.g., NaV channels[2]), struggles to resolve the precise protonation states and intricate water networks in small (~30 kDa) monomeric proteins like hCA II and hCA IX. X-ray crystallography uniquely provides the sub-angstrom resolution necessary to observe these critical thermodynamic interactions[1].
Experimental Workflows: Co-crystallization vs. Crystal Soaking
Obtaining the diffraction-quality crystals of a protein-ligand complex can be achieved via two primary routes: Co-crystallization and Crystal Soaking. The choice is not arbitrary; it is dictated by the ligand's physicochemical properties and the protein's crystal lattice.
Caption: Workflow comparison of Crystal Soaking versus Co-crystallization in X-ray crystallography.
Causality Insight:
Crystal Soaking is the preferred method for hCA II because the apo-enzyme crystallizes readily, and the active site remains accessible within the crystal lattice[3]. It allows for high-throughput screening of multiple benzenesulfonamide derivatives using a single batch of apo-crystals.
Co-crystallization is mandated when the ligand induces significant conformational changes that would shatter an existing apo-crystal lattice, or when dealing with highly hydrophobic derivatives that have poor solubility in the soaking buffer. For instance, bulky 4-substituted benzenesulfonamides targeting the tumor-associated hCA IX often require co-crystallization to accommodate the ligand in the hydrophobic pocket[4].
Validated Experimental Protocols
Protocol 1: Crystal Soaking of hCA II with Benzenesulfonamide Derivatives
Self-Validating System: This protocol utilizes a high-salt precipitant which inherently suppresses microbial growth and stabilizes the protein lattice, ensuring that any loss of diffraction quality is directly attributable to ligand-induced lattice disruption, not sample degradation.
Apo-Crystallization: Concentrate recombinant hCA II to 10 mg/mL in 20 mM Tris-HCl (pH 8.0). Use the hanging-drop vapor diffusion method. Mix 1 µL of protein with 1 µL of precipitant (1.2 M Sodium Citrate, 0.1 M Tris-HCl, pH 8.5)[3].
Equilibration: Seal the drop over a 500 µL reservoir of precipitant and incubate at 20°C for 3-5 days until prismatic crystals appear.
Ligand Preparation: Dissolve the benzenesulfonamide derivative in 100% DMSO to a concentration of 50 mM[4].
Soaking: Transfer an apo-crystal into a 2 µL soaking drop containing the reservoir solution supplemented with 10% (v/v) glycerol (cryoprotectant) and 1 mM of the ligand (final DMSO concentration < 2%).
Incubation & Harvesting: Soak for 30 to 60 minutes. Prolonged soaking may crack the crystal if the ligand induces conformational shifts. Flash-freeze the crystal in liquid nitrogen.
Protocol 2: Co-crystallization of hCA IX with Bulky Derivatives
Complex Formation: Add a 5-fold molar excess of the benzenesulfonamide inhibitor to a 10 mg/mL solution of hCA IX. Incubate the mixture for 30 minutes at room temperature to ensure thermodynamic equilibrium of the complex[3].
Crystallization Setup: Centrifuge the mixture at 13,000 x g for 10 minutes to remove any precipitated protein-ligand aggregates.
Drop Setup: Mix 1 µL of the clarified complex with 1 µL of precipitant (e.g., 0.1 M HEPES pH 7.5, 10% PEG 8000, 8% Ethylene Glycol).
Harvesting: Monitor crystal growth over 1-2 weeks. Harvest directly into liquid nitrogen, as the ethylene glycol in the precipitant acts as an inherent cryoprotectant.
Structural Insights: The Causality of Isoform Selectivity
The ultimate goal of these crystallographic efforts is to achieve isoform selectivity—specifically, targeting tumor-associated hCA IX or XII while sparing the ubiquitous cytosolic hCA I and II[1][5].
X-ray crystallography reveals that the hCA active site is a conical cavity divided into two distinct hemispheres: a hydrophobic half (V, I, L, F residues) and a hydrophilic half (R, N, Q, T residues)[3][4]. All benzenesulfonamides anchor to the catalytic zinc via the deprotonated sulfonamide nitrogen. However, selectivity is driven by the "tail" approach—modifying the para- or meta-positions of the benzene ring to interact with the variable residues at the rim of the active site[6].
Caption: Mechanistic pathway of Carbonic Anhydrase inhibition by benzenesulfonamides.
Table 2: Correlation of Crystallographic Resolution and Binding Affinity for Selected Derivatives
Subnanomolar affinity due to optimal hydrophobic packing.
Conclusion
While computational docking provides rapid initial screening and Cryo-EM pushes the boundaries of large complex structural biology, X-ray crystallography remains irreplaceable for the optimization of benzenesulfonamide derivatives targeting carbonic anhydrases. The ability to unambiguously resolve zinc coordination, water displacement, and subtle hydrophobic tail interactions at sub-angstrom resolutions empowers scientists to rationally design highly potent and isoform-selective therapeutics.
References
Angeli, A., et al. "Design, synthesis and X-ray crystallography of selenides bearing benzenesulfonamide moiety with neuropathic pain modulating effects." Eur J Med Chem. 2018. URL:
"Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydras." Semantic Scholar. 2020. URL:
"5E28: Crystal structure of human carbonic anhydrase II in complex with the 4-(4-aminophenyl)benzenesulfonamide inhibitor." RCSB PDB. 2016. URL:
Buemi, M. R., et al. "Exploring structural properties of potent human carbonic anhydrase inhibitors bearing a 4-(cycloalkylamino-1-carbonyl)benzenesulfonamide moiety." Eur J Med Chem. 2019. URL:
"The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase II and VII provide insights into selective CA inhibitor development." RSC Publishing. 2020. URL:
"Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX." MDPI. 2021. URL:
"Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors." eLife. 2023. URL:
comparative reactivity of ortho vs para substituted benzenesulfonamides
Comparative Reactivity of Ortho vs. Para Substituted Benzenesulfonamides: A Technical Guide for Drug Development Executive Summary Benzenesulfonamides are privileged pharmacophores in medicinal chemistry, serving as the...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Reactivity of Ortho vs. Para Substituted Benzenesulfonamides: A Technical Guide for Drug Development
Executive Summary
Benzenesulfonamides are privileged pharmacophores in medicinal chemistry, serving as the foundational scaffold for carbonic anhydrase (CA) inhibitors, diuretics, and antimicrobial agents. The regiochemistry of the substituent on the benzene ring—specifically ortho versus para positioning relative to the sulfonamide group—profoundly dictates the molecule's physicochemical properties, synthetic reactivity, and target binding affinity. This guide objectively compares the reactivity profiles of ortho- and para-substituted benzenesulfonamides, providing researchers with actionable, data-backed insights for rational drug design.
Physicochemical Reactivity: Electronic Effects and pKa Modulation
The acidity of the primary sulfonamide group is the linchpin of its pharmacological activity. To effectively engage metalloenzymes like Carbonic Anhydrase, the sulfonamide must be deprotonated at physiological pH to form a zinc-coordinating anion[1].
Causality of Regiochemical Effects:
Para-Substitution: Substituents at the para position modulate the pKa predictably through a combination of inductive and resonance effects. Electron-withdrawing groups (EWGs) such as halogens stabilize the conjugate base, shortening the C-N and N-H equilibrium bond lengths. This increases the sp2 character of the nitrogen atom, which directly correlates with a lower, more acidic pKa[2],[3].
Ortho-Substitution: Ortho substituents introduce a competing steric variable. Bulky groups can force the sulfonamide moiety out of coplanarity with the benzene ring. This steric twist disrupts resonance stabilization from the aromatic system. Consequently, while ortho-EWGs still exert inductive electron withdrawal, the loss of resonance can result in unpredictable pKa shifts compared to their para counterparts[1].
Table 1: Influence of Substitution on Physicochemical Properties
Biological Reactivity: Target Engagement and Isoform Selectivity
The spatial orientation of the substituent critically dictates the binding kinetics (
kon/koff
) and thermodynamic affinity for target proteins[1].
Structural Causality in Target Binding:
When a benzenesulfonamide enters the CA active site, the deprotonated nitrogen coordinates the catalytic Zn2+ ion, displacing the zinc-bound water/hydroxide[4].
Para-Substituents: These groups project outward toward the hydrophobic and hydrophilic halves of the active site entrance. This orientation allows for favorable van der Waals interactions without perturbing the core Zn2+ coordination geometry, generally resulting in broad-spectrum, high-affinity inhibition (low nanomolar Ki)[5].
Ortho-Substituents: Ortho groups face severe spatial constraints within the tight conical cavity of the CA active site. Bulky ortho substituents often clash with highly conserved residues (e.g., His94, His96, His119). However, this steric penalty can be leveraged for precision medicine: carefully selected ortho modifications can selectively penalize binding to off-target isoforms (like cytosolic CA I/II) while permitting binding to tumor-associated isoforms (CA IX/XII) that possess slightly wider or more flexible binding pockets[6].
Logical flow of regiochemical effects on sulfonamide geometry, pKa, and zinc coordination.
Exploitation of variant "selective pocket" residues[6]
Synthetic Reactivity: Nucleophilic Substitution and Cross-Coupling
During the synthesis of complex sulfonamide libraries, the position of substituents on the aryl ring significantly impacts reaction yields.
Causality in Synthesis:
In advanced methodologies like dual copper and photoredox-catalyzed S(O)2–N coupling (reacting arylsulfinic acids with aryl azides to form sulfonamides), para-substituted aryl azides proceed with high efficiency[7]. The para position is distal to the reactive nitrene intermediate, exerting only electronic effects. Conversely, ortho-substituted aryl azides (e.g., possessing an ortho-methyl group) exhibit measurable decreases in yield (e.g., dropping to ~74% compared to >90% for unhindered analogs)[7]. This reduction is directly caused by the steric shielding of the nitrene intermediate, which impedes the approach of the sulfinic acid nucleophile[7].
Experimental Protocols (Self-Validating Systems)
Protocol 1: Stopped-Flow CO2 Hydration Assay for CA Inhibition
To empirically validate the biological reactivity differences between ortho and para derivatives, the stopped-flow CO2 hydration assay provides real-time kinetic data. This protocol is self-validating because it directly measures the functional catalytic output of the enzyme in the presence of the inhibitor[6],[8].
Experimental workflow for the stopped-flow CO2 hydration assay to determine Ki.
Step-by-Step Methodology:
Buffer Preparation: Prepare a 25 mM HEPES buffer adjusted to pH 7.4. Add 50 mM Na2SO4. Causality: Na2SO4 maintains constant ionic strength across all samples, preventing artifactual shifts in enzyme conformation or inhibitor solubility[8].
Indicator Addition: Supplement the buffer with 0.2 mM Phenol Red. Causality: Phenol Red acts as a pH indicator that allows spectrophotometric tracking of the rapid proton generation resulting from CO2 hydration[6].
Substrate Preparation: Prepare a saturated CO2 solution by bubbling pure CO2 gas through MilliQ water at 25°C for 1 hour. Dilute to achieve working concentrations ranging from 1.7 to 17 mM[6],[8].
Enzyme-Inhibitor Incubation: Pre-incubate the target CA isoform (e.g., 20 nM for CA II) with varying concentrations of the benzenesulfonamide inhibitor (0–100 µM, dissolved in max 0.4% DMSO) for 15 minutes at room temperature. Causality: Pre-incubation ensures the system reaches thermodynamic equilibrium before the reaction is initiated[8].
Rapid Mixing and Detection: Load the enzyme-inhibitor complex and the CO2 substrate into the syringes of a stopped-flow spectrometer (e.g., Applied Photophysics SX.18MV-R). Trigger rapid mixing and monitor the absorbance decay at 557 nm for 10–100 seconds[6],[8].
Data Analysis: Calculate the initial rates of CO2 hydration from the linear slope of the absorbance curves. Plot the initial rates against inhibitor concentration to derive the IC50, and use the Cheng-Prusoff equation to calculate the absolute inhibition constant (Ki)[8].
Protocol 2: Photoredox-Catalyzed S(O)2–N Coupling for Library Synthesis
To synthesize the comparative library, utilize a redox-neutral S(O)2–N coupling approach that avoids harsh nucleophilic substitution conditions[7].
Reaction Setup: In a dry vial under nitrogen, combine the arylsulfinic acid (1.0 equiv), the ortho- or para-substituted aryl azide (1.2 equiv), and the copper/photoredox dual catalyst system in a degassed solvent[7].
Irradiation: Irradiate the mixture with visible light (e.g., blue LEDs) at room temperature. Causality: The light excites the photocatalyst, facilitating single-electron transfer to generate the reactive nitrene from the azide without requiring thermal degradation[7].
Monitoring & Isolation: Monitor the reaction via TLC. Note that ortho-substituted azides will require extended reaction times due to steric hindrance[7]. Quench and purify via flash chromatography.
Conclusion
The choice between ortho and para substitution on a benzenesulfonamide scaffold is not merely a structural nuance; it is a fundamental driver of the molecule's chemical and biological destiny. Para-substitution offers predictable pKa modulation and broad-spectrum, high-affinity target engagement. Conversely, ortho-substitution introduces steric complexities that lower synthetic yields and disrupt ideal binding geometries, yet these exact "flaws" can be strategically harnessed to engineer highly selective inhibitors for targeted therapies.
References
Harding et al. "Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths." ChemRxiv.
Harding et al. "accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths." RSC Publishing.
"4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.
"New Insights into Conformationally Restricted Carbonic Anhydrase Inhibitors." PMC.
Baranauskiene et al. "Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases." PLOS ONE.
"Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity." PMC.
"pKa values of compounds investigated herein.
"Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling." MDPI.
comparison of N-bromosuccinimide and N-bromosulfonamides as brominating agents
A Comparative Guide to Brominating Agents: N-Bromosuccinimide (NBS) vs. N-Bromosulfonamides Executive Summary For researchers and professionals in drug development, the selection of a brominating agent dictates the yield...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide to Brominating Agents: N-Bromosuccinimide (NBS) vs. N-Bromosulfonamides
Executive Summary
For researchers and professionals in drug development, the selection of a brominating agent dictates the yield, regioselectivity, and scalability of a synthetic route. While molecular bromine (Br
2
) is highly reactive, its toxicity and volatility make it a liability in modern laboratories. Solid N-bromo reagents provide a controlled, safer alternative.
This guide provides an objective, data-driven comparison between the industry gold standard, N-Bromosuccinimide (NBS) , and the highly potent N-Bromosulfonamides (such as N-bromosaccharin and N,N-dibromobenzenesulfonamide). By analyzing the causality behind their divergent reactivities, this guide will help you strategically select the optimal reagent for your specific synthetic workflow.
Mechanistic Divergence: The Causality of the N–Br Bond
The fundamental difference in performance between these reagents lies in the electronic environment surrounding the nitrogen atom, which dictates how the N–Br bond cleaves.
N-Bromosuccinimide (NBS): The nitrogen atom is flanked by two carbonyl groups. This provides moderate electron withdrawal, making NBS an excellent source of bromine radicals (Br•) for homolytic cleavage under thermal or photolytic conditions. It acts as a mild electrophile in polar solvents [1].
N-Bromosulfonamides (e.g., N-Bromosaccharin - NBSac): The nitrogen is bonded to at least one highly electron-withdrawing sulfonyl group (–SO
2
–). This drastic increase in electronegativity polarizes the N–Br bond strongly toward N(
δ
–)–Br(
δ
+). Consequently, N-bromosulfonamides act as exceptionally strong electrophilic brominating agents, often bypassing the need for Lewis acid catalysts [2].
Divergent mechanistic pathways of N-bromo reagents based on bond cleavage.
Performance Comparison & Experimental Data
To objectively compare these reagents, we must look at their behavior across different chemical environments. The table below summarizes quantitative and qualitative data derived from comparative studies.
The Cyclohexene Anomaly: When reacted with cyclohexene, NBS reliably performs the Wohl-Ziegler allylic bromination. However, the extreme electrophilicity of NBSac causes it to form a bromonium ion intermediate directly across the double bond, followed by nucleophilic attack of the saccharin anion, resulting in an addition product rather than substitution [2].
Regioselectivity in Aromatics: In the bromination of electron-rich aromatics like anisole, NBS often yields an ortho/para mixture. NBSac, due to the steric bulk of the saccharin moiety and its rapid kinetics, delivers exclusive para-substituted products [2][3].
Solvent-Free Efficiency: In the synthesis of 4-bromopyrazole derivatives, NBSac demonstrates superior reactivity under solvent-free conditions, often reaching completion faster and in higher yields than NBS, minimizing hazardous waste [4].
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that a robust protocol must contain built-in physical or chemical checkpoints to validate the reaction's progress without relying solely on external analytics (like TLC or LC-MS).
Protocol 1: Wohl-Ziegler Allylic Bromination with NBS
Objective: Highly selective bromination of an allylic carbon.
Setup: In a round-bottom flask, suspend 1.0 eq of the alkene and 1.1 eq of NBS in a non-polar solvent (traditionally CCl
4
, though trifluorotoluene is a modern, greener alternative).
Initiation: Add 0.05 eq of AIBN (azobisisobutyronitrile) as a radical initiator.
Causality: Refluxing the mixture decomposes AIBN to generate initiating radicals. The non-polar solvent suppresses the heterolytic cleavage of NBS, ensuring a low, steady-state concentration of Br
2
that prevents competitive electrophilic addition to the double bond [3].
Self-Validation Checkpoint: Monitor the physical phase of the suspension. NBS is denser than the solvent and rests at the bottom of the flask. As the reaction proceeds, it is converted to succinimide, which is less dense and floats to the surface. The complete inversion of the solid phase from the bottom to the top visually validates reaction completion [1].
Workup: Filter the floating succinimide while hot. Concentrate the filtrate to yield the allylic bromide.
Protocol 2: Solvent-Free Electrophilic Bromination with NBSac
Objective: Green, highly regioselective bromination of an electron-rich heterocycle (e.g., pyrazole).
Setup: In a mortar or mechanochemical ball mill, combine 1.0 eq of the aromatic substrate and 1.0 eq of N-bromosaccharin (NBSac).
Causality: The extreme electrophilicity of NBSac allows the reaction to proceed without a Lewis acid catalyst or solvent [4]. Mechanical energy provides the activation energy, while the neat conditions maximize molecular collision frequency.
Self-Validation Checkpoint: Extract the crude mixture with ethyl acetate and wash with saturated aqueous NaHCO
3
. Saccharin (the byproduct) has a pKa of ~2.0, making it highly acidic compared to the brominated product. It will quantitatively transfer to the aqueous phase. Acidifying the aqueous phase to pH 1 will precipitate pure saccharin. Weighing this recovered saccharin validates the mass balance and confirms the exact extent of bromine transfer [2].
Strategic Recommendations for Drug Development
When designing a synthetic route, view these reagents as orthogonal tools rather than direct substitutes:
Select NBS when executing late-stage benzylic functionalizations or standard allylic brominations. Its predictability and mild electrophilicity prevent unwanted nuclear bromination on sensitive, complex aromatic drug scaffolds [3].
Select N-Bromosulfonamides (NBSac or DBBS) when functionalizing electron-rich rings where strict para-regioselectivity is paramount, or when operating under green, solvent-free conditions [4]. Furthermore, the ease of byproduct recovery via simple acid-base extraction makes N-bromosulfonamides highly attractive for large-scale process chemistry [2].
References
A convenient preparation of N-bromo-saccharin, source of electrophilic bromine
Source: Synthetic Communications (Taylor & Francis)
URL:[Link]
Use of Bromine and Bromo-Organic Compounds in Organic Synthesis
Source: Chemical Reviews (ACS Publications)
URL:[Link]
One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions
Source: Journal of the Mexican Chemical Society (SciELO)
URL:[Link]